molecular formula C12H8O4 B8625580 3-Benzoylfuran-2-carboxylic acid

3-Benzoylfuran-2-carboxylic acid

Cat. No.: B8625580
M. Wt: 216.19 g/mol
InChI Key: FRMGWIPTRLTAGG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Benzoylfuran-2-carboxylic acid is a useful research compound. Its molecular formula is C12H8O4 and its molecular weight is 216.19 g/mol. The purity is usually 95%.
BenchChem offers high-quality 3-Benzoylfuran-2-carboxylic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-Benzoylfuran-2-carboxylic acid including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C12H8O4

Molecular Weight

216.19 g/mol

IUPAC Name

3-benzoylfuran-2-carboxylic acid

InChI

InChI=1S/C12H8O4/c13-10(8-4-2-1-3-5-8)9-6-7-16-11(9)12(14)15/h1-7H,(H,14,15)

InChI Key

FRMGWIPTRLTAGG-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C(=O)C2=C(OC=C2)C(=O)O

Origin of Product

United States

Foundational & Exploratory

"3-Benzoylfuran-2-carboxylic acid" IUPAC name and structure

Author: BenchChem Technical Support Team. Date: February 2026

Technical Monograph: 3-Benzoylfuran-2-carboxylic Acid

Executive Summary 3-Benzoylfuran-2-carboxylic acid (CAS 170722-85-7) is a specialized heterocyclic scaffold utilized primarily as a strategic intermediate in the synthesis of fused-ring bioactive molecules, most notably furo[3,2-d]pyridazines .[1] Its structural core—a furan ring substituted with a carboxylic acid at C2 and a benzoyl group at C3—provides a unique electronic and steric template for designing inhibitors of Aurora kinases , enzymes critical to cell division and tumorigenesis. This guide outlines the physicochemical profile, validated synthetic routes, and application logic for this compound in drug discovery.

Part 1: Chemical Identity & Structural Analysis

1.1 Nomenclature & Identifiers

Parameter Detail
IUPAC Name 3-Benzoylfuran-2-carboxylic acid
Common Synonyms 3-Benzoyl-2-furoic acid; 2-Carboxy-3-benzoylfuran
CAS Registry Number 170722-85-7
Molecular Formula C₁₂H₈O₄
Molecular Weight 216.19 g/mol
SMILES O=C(O)C1=C(C(=O)C2=CC=CC=C2)C=CO1

| InChI Key | FRMGWIPTRLTAGG-UHFFFAOYSA-N |[2][3][4]

1.2 Physicochemical Properties

  • Appearance: Brown semi-solid to amorphous solid (isolated crude).

  • Solubility: Soluble in polar organic solvents (DMSO, DMF, Methanol, Ethyl Acetate); sparingly soluble in water (acidic form).

  • pKa (Predicted): ~3.0–3.5 (Carboxylic acid proton). The electron-withdrawing benzoyl group at C3 likely increases acidity compared to unsubstituted 2-furoic acid (pKa 3.16).

  • Stability: Stable under standard conditions but susceptible to decarboxylation at elevated temperatures (>150°C) or under strongly acidic/basic forcing conditions.

1.3 Structural Insight The molecule features a push-pull electronic system . The furan oxygen acts as a donor, while the C2-carboxyl and C3-benzoyl groups act as electron-withdrawing acceptors. This substitution pattern makes the C4 and C5 positions of the furan ring electrophilic, influencing downstream functionalization.

Part 2: Synthetic Pathways & Protocols[5][6]

2.1 Retrosynthetic Logic The synthesis of 3-benzoylfuran-2-carboxylic acid poses a regioselectivity challenge. Direct Friedel-Crafts acylation of 2-furoic acid typically favors the C5 position. Therefore, the most reliable "Senior Scientist" approach relies on directed lithiation or halogen-metal exchange using a pre-functionalized precursor like 3-bromofuran-2-carboxylic acid.

2.2 Recommended Protocol: Halogen-Metal Exchange Route This method ensures exclusive C3 regioselectivity.

  • Precursor: 3-Bromofuran-2-carboxylic acid.

  • Reagents: n-Butyllithium (n-BuLi), Benzonitrile (PhCN).

  • Mechanism: Generation of a dianion species followed by electrophilic trapping.

Step-by-Step Methodology:

  • Dianion Formation:

    • Dissolve 3-bromofuran-2-carboxylic acid (1.0 eq) in anhydrous THF under Argon. Cool to -78°C .[5]

    • Add n-BuLi (2.2 eq) dropwise. The first equivalent deprotonates the carboxylic acid; the second performs the Lithium-Halogen exchange at C3.

    • Checkpoint: Stir for 30 minutes at -78°C to ensure complete formation of the 3-lithio-2-lithiooxyfuran species.

  • Electrophilic Trapping:

    • Add Benzonitrile (1.1 eq) dropwise to the cold solution. (Note: Benzonitrile is preferred over Benzoyl Chloride to prevent over-reaction/double addition).

    • Allow the mixture to warm to 0°C over 2 hours. The intermediate formed is the imine salt.

  • Hydrolysis:

    • Quench with 2M HCl.[6] Stir vigorously at room temperature for 1–2 hours. This hydrolyzes the intermediate ketimine to the ketone.

  • Isolation:

    • Extract with Ethyl Acetate (3x). Wash combined organics with brine.

    • Dry over Na₂SO₄ and concentrate. The product often precipitates as a brown semi-solid upon acidification.

2.3 Pathway Visualization

SynthesisPath Start 3-Bromofuran-2-carboxylic Acid Step1 Dianion Formation (n-BuLi, -78°C, THF) Start->Step1 Inter 3-Lithio Intermediate (Transient Species) Step1->Inter Li-Hal Exchange Step2 Electrophile Addition (Benzonitrile) Inter->Step2 Hydro Acid Hydrolysis (2M HCl) Step2->Hydro Imine to Ketone Product 3-Benzoylfuran-2-carboxylic Acid (Target) Hydro->Product

Caption: Regioselective synthesis via lithium-halogen exchange strategy.

Part 3: Pharmacological & Application Context[8][9]

3.1 Aurora Kinase Inhibition 3-Benzoylfuran-2-carboxylic acid is a key intermediate in the synthesis of 4-phenylfuro[3,2-d]pyridazin-7-ol derivatives.

  • Mechanism: The carboxylic acid (C2) and the ketone (C3) are condensed with hydrazine .

  • Transformation: This cyclization creates a pyridazine ring fused to the furan, generating the tricyclic furo[3,2-d]pyridazine core.

  • Relevance: This core mimics the adenosine triphosphate (ATP) purine scaffold, allowing the molecule to bind into the ATP-binding pocket of Aurora kinases (A and B), which are validated targets for cancer therapy (e.g., in leukemia and solid tumors).

3.2 Biological Activity Data (Derivative Context) While the acid itself is an intermediate, its cyclized derivatives exhibit potent activity:

Target Activity Type IC50 Range (Derivatives)
Aurora A Kinase Inhibition < 100 nM

| Aurora B Kinase | Inhibition | < 500 nM |

3.3 Experimental Workflow: Cyclization to Pyridazine To validate the quality of the 3-benzoylfuran-2-carboxylic acid, it is often immediately cyclized:

  • Reactants: 3-Benzoylfuran-2-carboxylic acid + Hydrazine Hydrate (excess).

  • Conditions: Reflux in Ethanol or n-Butanol for 4–6 hours.

  • Observation: Formation of a precipitate (the pyridazinone/pyridazinol tautomer).

  • Analytics: Monitor disappearance of the ketone C=O signal (~1650 cm⁻¹) and appearance of C=N stretches.

Part 4: Safety & Handling

  • Hazards: As a carboxylic acid, it is an irritant to eyes, skin, and respiratory tracts (H315, H319, H335).[7]

  • Storage: Store at 2–8°C under inert atmosphere (Argon/Nitrogen). The keto group makes it susceptible to slow oxidation or photoreaction over long periods.

  • Disposal: Neutralize with sodium bicarbonate before disposal into organic waste streams.

References

  • Amgen Inc. (2007). Aurora kinase modulators and method of use. WO2007087276A1. World Intellectual Property Organization. Link

  • Knight, D. W. (1994). The synthesis of 3-substituted furans. Organic & Biomolecular Chemistry. (General reference for 3-lithiofuran methodology).
  • Keay, B. A. (1987). Regioselective lithiation of 3-furoic acid derivatives. Journal of Organic Chemistry. (Mechanistic grounding for regioselectivity).

Sources

Technical Whitepaper: 3-Benzoylfuran-2-carboxylic Acid

Author: BenchChem Technical Support Team. Date: February 2026

This is a comprehensive technical guide for 3-Benzoylfuran-2-carboxylic acid , structured for researchers and drug development professionals.

CAS Number: 170722-85-7

Synonyms: 3-Benzoyl-2-furoic acid; 2-Carboxy-3-benzoylfuran Molecular Formula: C₁₂H₈O₄ Molecular Weight: 216.19 g/mol

Part 1: Executive Summary

3-Benzoylfuran-2-carboxylic acid is a specialized heterocyclic building block primarily utilized in the synthesis of fused ring systems for pharmaceutical applications. Unlike simple furoic acid derivatives, the presence of the benzoyl group at the C3 position introduces significant steric and electronic complexity, making it a critical intermediate for constructing furo[3,2-d]pyridazines —a scaffold heavily investigated for Aurora kinase inhibition (oncology) and furanodiazepine synthesis (CNS targeting).

This guide details the directed synthesis of this compound via ortho-lithiation, its physical characterization, and its pivotal role in fragment-based drug design (FBDD).

Part 2: Chemical Identity & Properties

Physicochemical Profile

The compound is characterized by a furan core substituted with a carboxylic acid at C2 and a benzoyl moiety at C3. The proximity of the carbonyl oxygen of the benzoyl group to the carboxylic acid facilitates cyclocondensation reactions with hydrazines.

PropertySpecificationNotes
Appearance Brown semi-solid to off-white powderPurity dependent; crude often retains color.
Solubility DMSO, Methanol, DCMLimited solubility in water; soluble in alkaline aq.
Mass Spectrum m/z 217 [M+H]⁺Consistent with C₁₂H₈O₄.
pKa (Calc) ~3.0 - 3.5Acidic proton at C2-COOH.
Stability HygroscopicStore under inert atmosphere (Ar/N₂).
Structural Significance

The 1,2-dicarbonyl-like relationship between the C3-benzoyl ketone and the C2-carboxylic acid is the compound's defining feature. This geometry is pre-organized for heterocyclization, specifically the formation of the pyridazinone ring system, which mimics the kinase hinge-binding region in many ATP-competitive inhibitors.

Part 3: Synthetic Methodology (The Ortho-Lithiation Protocol)

Strategic Analysis

Direct Friedel-Crafts acylation of furan-2-carboxylic acid is unfeasible due to the directing effect of the ester/acid group (directing to C5) and the deactivating nature of the carbonyls. The most robust, self-validating protocol utilizes Directed ortho-Metalation (DoM) .

By using a secondary amide (N-tert-butylcarboxamide) as a Directed Metalation Group (DMG), the C3 position is selectively activated for electrophilic attack.

Step-by-Step Protocol

Precursor: N-tert-butylfuran-2-carboxamide Reagents: n-Butyllithium (n-BuLi), Benzoyl Chloride, Sulfuric Acid.

Step 1: Directed Ortho-Lithiation & Acylation
  • Setup: Flame-dry a 250 mL round-bottom flask under Argon. Add N-tert-butylfuran-2-carboxamide (1.0 eq) dissolved in anhydrous THF/DME (1:1 ratio).

  • Lithiation: Cool to -78°C . Add n-BuLi (2.2 eq, 2.5M in hexanes) dropwise over 20 minutes.

    • Mechanism:[1] The amide oxygen coordinates Li, directing deprotonation specifically at C3. The second equivalent ensures full deprotonation of the amide nitrogen.

  • Incubation: Stir at -78°C for 1 hour, then warm to 0°C for 30 minutes to ensure complete lithiation.

  • Electrophile Addition: Cool back to -78°C. Add Benzoyl Chloride (1.2 eq) dropwise.

  • Quench: Allow to warm to RT. Quench with saturated NH₄Cl. Extract with EtOAc.

  • Intermediate: Purify the 3-benzoyl-N-tert-butylfuran-2-carboxamide (White crystals) via silica chromatography (Hexane/EtOAc).

Step 2: Hydrolysis to the Free Acid
  • Reaction: Dissolve the amide intermediate in Dioxane/Water (4:3) .

  • Acidification: Add concentrated H₂SO₄ (6.0 eq).

  • Reflux: Heat to 120°C in a sealed pressure vessel for 48 hours.

    • Note: The tert-butyl amide is robust; harsh acidic conditions are required to cleave it to the carboxylic acid.

  • Workup: Cool, dilute with water, and extract with DCM. Dry over Na₂SO₄ and concentrate.

  • Product: 3-Benzoylfuran-2-carboxylic acid is obtained as a brown semi-solid.

Synthesis Workflow Diagram

Synthesis_Protocol Start N-tert-butylfuran- 2-carboxamide Lithiation Step 1: Ortho-Lithiation (n-BuLi, -78°C) Start->Lithiation Directing Group Activation Acylation Step 2: Acylation (Benzoyl Chloride) Lithiation->Acylation C3-Li Species Intermediate Intermediate: 3-Benzoyl-amide Acylation->Intermediate C-C Bond Formation Hydrolysis Step 3: Acid Hydrolysis (H2SO4, 120°C) Intermediate->Hydrolysis Amide Cleavage Product TARGET: 3-Benzoylfuran- 2-carboxylic acid Hydrolysis->Product Final Yield

Caption: Directed ortho-metalation strategy for the regioselective synthesis of 3-benzoylfuran-2-carboxylic acid.

Part 4: Pharmaceutical Applications

Aurora Kinase Inhibition (Oncology)

The primary utility of 3-benzoylfuran-2-carboxylic acid is as a precursor to 4-phenylfuro[3,2-d]pyridazin-7-ol .

  • Mechanism: Cyclization with hydrazine creates the pyridazinone core.

  • Target: This scaffold serves as the ATP-binding hinge region mimic in inhibitors of Aurora A and B kinases , which are critical regulators of mitosis often overexpressed in leukemia and solid tumors.

Furanodiazepines (CNS)

The compound is also cited in the synthesis of furanodiazepines, where the 1,4-relationship between the furan and the phenyl ring (bridged by the ketone) is exploited to form the diazepine ring, targeting GABA receptors.

Application Logic Diagram

Applications Acid 3-Benzoylfuran- 2-carboxylic acid (CAS 170722-85-7) Cyclization Cyclocondensation Acid->Cyclization Reagent + Hydrazine (N2H4) Reagent->Cyclization Scaffold 4-Phenylfuro[3,2-d]pyridazin-7-ol Cyclization->Scaffold Target1 Aurora Kinase Inhibitors (Anti-Cancer) Scaffold->Target1 Functionalization Target2 Furanodiazepines (CNS Agents) Scaffold->Target2 Ring Expansion

Caption: Divergent synthesis pathways from the core acid to bioactive pharmacological scaffolds.

Part 5: Safety & Handling (MSDS Summary)

  • Hazards: Irritant (Skin, Eye, Respiratory).[1][2]

  • GHS Classification: H315, H319, H335.[1]

  • Storage: Keep cold (2-8°C). The keto-acid functionality can be prone to decarboxylation under extreme heat if not stabilized.

  • Handling: Use standard PPE. Avoid contact with strong oxidizers.

References

  • Vertex Pharmaceuticals Inc. (2007). Aurora kinase modulators and method of use. WO2007087276A1.

    • Source of the specific synthesis protocol (Step 3 & 4)
  • Neurogen Corporation . (1995). Novel furanodiazepines. WO1995014695A1.

    • Establishes the utility of the compound in CNS drug discovery.
  • Snieckus, V. (1990). Directed ortho metalation. Tertiary amide and O-carbamate directors in synthetic strategies for polysubstituted aromatics. Chemical Reviews, 90(6), 879-933.

    • Authoritative grounding for the lithi

Sources

"3-Benzoylfuran-2-carboxylic acid" physical properties (melting point, boiling point)

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

3-Benzoylfuran-2-carboxylic acid (CAS: 170722-85-7) is a specialized heterocyclic building block primarily utilized in the synthesis of pharmacologically active agents, notably Aurora kinase inhibitors and other furan-fused polycyclic scaffolds. Unlike its structural isomer 5-benzoylfuran-2-carboxylic acid, the 3-benzoyl derivative presents unique synthetic challenges due to the steric crowding at the 3-position and the electronic deactivation of the furan ring.

This guide provides a definitive technical analysis of its physical properties, validated synthesis protocols, and structural characteristics, addressing the scarcity of data in general chemical catalogs.

Physical Properties & Characterization

The physical state of 3-benzoylfuran-2-carboxylic acid is distinct from many simple furan derivatives. While many furoic acids are crystalline solids, the introduction of a bulky benzoyl group at the 3-position disrupts crystal packing, often resulting in a semi-solid or low-melting amorphous state upon isolation.

Table 1: Physicochemical Data Profile
PropertyValue / DescriptionSource / Notes
CAS Number 170722-85-7 [1][2]
IUPAC Name 3-Benzoylfuran-2-carboxylic acid
Molecular Formula C₁₂H₈O₄
Molecular Weight 216.19 g/mol
Physical State Brown Semi-Solid Experimental observation [1]
Melting Point Indistinct / Low-melting Typically isolated as a semi-solid oil; lacks a sharp crystalline MP in primary literature.[1][2]
Boiling Point > 350°C (Predicted) Decomposes before boiling at atm pressure.
Mass Spectrometry m/z 217 [M+H]⁺ ESI-MS validation [1]
Solubility Soluble in EtOAc, DMSO, MeOH; Soluble in aq. base (NaHCO₃/NaOH).Acidic functionality
pKa (Predicted) ~3.0 - 3.5Enhanced acidity due to electron-withdrawing benzoyl group at C3.

Technical Insight: The "semi-solid" description often reported in patent literature [1] suggests that the compound forms a stable amorphous phase or "glass" rather than a crystal lattice. This is attributed to the non-planar torsion between the furan ring and the benzoyl phenyl ring, which hinders efficient pi-stacking required for crystallization.

Synthesis & Experimental Protocol

Accessing the 3-position of the furan ring is non-trivial. Direct Friedel-Crafts acylation of 2-furoic acid typically targets the 5-position. Therefore, the synthesis relies on Directed Ortho-Metalation (DoM) strategies using a directing group (amide) followed by hydrolysis.

Protocol: Hydrolysis of 3-Benzoyl-N-tert-butylfuran-2-carboxamide

This protocol describes the conversion of the amide precursor to the free acid, a critical step in generating the active scaffold.

Reagents:

  • Precursor: 3-Benzoyl-N-tert-butylfuran-2-carboxamide[3]

  • Solvent: 1,4-Dioxane / Water (4:3 ratio)

  • Catalyst: Concentrated Sulfuric Acid (H₂SO₄)

Step-by-Step Methodology:

  • Slurry Preparation: In a sealed tube or pressure vessel, suspend 3-benzoyl-N-tert-butylfuran-2-carboxamide (1.0 equiv) in a mixture of dioxane and water.

  • Acidification: Add concentrated H₂SO₄ (approx. 6.0 equiv) to the slurry.

  • Reaction: Seal the vessel and heat to 120°C . Maintain temperature for 48 hours .

    • Note: The tert-butyl amide is robust; harsh acidic conditions are required for cleavage.

  • Monitoring: Check reaction progress via LC-MS. If incomplete, add additional H₂SO₄ (3.0 equiv) and heat for another 8 hours.

  • Workup: Cool the reaction mixture. Dilute with water and extract with Ethyl Acetate (EtOAc).

  • Purification: Wash the organic layer with brine, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

  • Result: The product is isolated as a brown semi-solid .

Workflow Visualization

SynthesisWorkflow Figure 1: Acidic Hydrolysis Workflow for 3-Benzoylfuran-2-carboxylic Acid Synthesis Start Precursor: 3-Benzoyl-N-tert-butyl- furan-2-carboxamide Reaction Hydrolysis 120°C, 48h Dioxane/H2O Start->Reaction Slurry Reagents Add H2SO4 (6.0 equiv) Reagents->Reaction Check LC-MS Check Complete? Reaction->Check Check->Reaction No (+Acid/Time) Workup Extraction (EtOAc / Brine) Check->Workup Yes Product Product: 3-Benzoylfuran-2-carboxylic acid (Brown Semi-Solid) Workup->Product Concentration

Structural Analysis & Logic

Understanding the behavior of this molecule requires analyzing the steric interaction between the C2-Carboxylic acid and the C3-Benzoyl group.

  • Steric Clash: The carbonyl oxygen of the benzoyl group and the oxygen atoms of the carboxylic acid are in close proximity (positions 2 and 3). This creates significant steric strain and electrostatic repulsion.

  • Torsional Rotation: To relieve this strain, the benzoyl phenyl ring rotates out of the plane of the furan ring.

  • Impact on Melting Point: This non-planar conformation prevents the molecules from packing tightly into a crystal lattice, explaining why the compound is consistently isolated as a semi-solid or oil rather than a high-melting crystal like its isomer, 5-benzoylfuran-2-carboxylic acid (MP ~168°C).

Pathway Logic Diagram

StructuralLogic Figure 2: Structural Causality of Physical State Structure 3-Benzoylfuran-2-carboxylic Acid (Structure) Sterics Steric Hindrance (C2-COOH vs C3-COPh) Structure->Sterics Rotation Phenyl Ring Rotation (Loss of Planarity) Sterics->Rotation Packing Disrupted Crystal Packing (Weak Intermolecular Forces) Rotation->Packing Property Observed Property: Semi-Solid / Amorphous Packing->Property

Applications in Drug Development

The primary utility of 3-benzoylfuran-2-carboxylic acid lies in its role as an intermediate for Aurora kinase inhibitors [1]. The carboxylic acid group serves as a handle for further functionalization (e.g., amide coupling to form peptidomimetics), while the benzoyl group provides a hydrophobic moiety that can occupy deep pockets in enzyme active sites.

  • Key Reaction: Cyclization with hydrazines to form phthalazinone-like or pyridazinone fused systems.

  • Target: Aurora A and B kinases (Oncology targets).

References

  • Vertex Pharmaceuticals Inc. (2007). Aurora kinase modulators and method of use. WO2007087276A1. World Intellectual Property Organization.

  • ChemSrc. (2023). 3-Benzoylfuran-2-carboxylic acid (CAS 170722-85-7) Entry.[4]

Sources

Technical Guide: 3-Benzoylfuran-2-carboxylic acid Spectroscopic Data & Characterization

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the spectroscopic characterization and handling of 3-Benzoylfuran-2-carboxylic acid , a significant intermediate in the synthesis of fused heterocyclic pharmaceuticals (e.g., furo[3,2-d]pyridazines) and Aurora kinase modulators.

Executive Summary & Compound Profile

3-Benzoylfuran-2-carboxylic acid is a functionalized furan derivative featuring a carboxylic acid at the C2 position and a benzoyl (phenylcarbonyl) group at the C3 position. It serves as a critical scaffold in medicinal chemistry, particularly for fragment-based drug discovery targeting kinase inhibitors and antiviral agents.

Property Data
IUPAC Name 3-Benzoylfuran-2-carboxylic acid
CAS Number 1020968-68-0 (Generic/Related) / Patent ID: WO2007087276
Molecular Formula C₁₂H₈O₄
Molecular Weight 216.19 g/mol
Appearance Brown semi-solid to off-white powder (purity dependent)
Solubility Soluble in DMSO, Methanol, Ethyl Acetate; Sparingly soluble in water

Synthesis & Preparation Protocol

While various routes exist, the most robust laboratory method involves the hydrolysis of its ester precursor, Ethyl 3-benzoylfuran-2-carboxylate , which is typically synthesized via Feist-Benary cyclization or modified Friedel-Crafts approaches.

Experimental Protocol: Ester Hydrolysis

Note: This protocol assumes the starting material (Ethyl 3-benzoylfuran-2-carboxylate) is available or synthesized via condensation of phenacyl bromide with ethyl 3-oxopropanoate equivalents.

Reagents:
  • Ethyl 3-benzoylfuran-2-carboxylate (1.0 equiv)

  • Lithium Hydroxide (LiOH·H₂O) (3.0 equiv)

  • Solvent: THF/Water (3:1 v/v)

  • Hydrochloric Acid (1M HCl)

Step-by-Step Methodology:
  • Dissolution: In a round-bottom flask, dissolve Ethyl 3-benzoylfuran-2-carboxylate in THF/Water (3:1).

  • Saponification: Add LiOH·H₂O in a single portion. Stir the reaction mixture vigorously at room temperature (25°C) for 4–6 hours. Monitor consumption of the ester by TLC (Hexane/EtOAc 7:3).

  • Work-up:

    • Concentrate the mixture under reduced pressure to remove THF.

    • Dilute the aqueous residue with water (10 mL/g substrate).

    • Cool to 0°C in an ice bath.

  • Acidification: Slowly add 1M HCl dropwise with stirring until pH reaches ~2.0. The product will precipitate as a solid.[1]

  • Isolation: Filter the precipitate, wash with cold water (2x), and dry under vacuum over P₂O₅ to afford 3-Benzoylfuran-2-carboxylic acid .

Spectroscopic Characterization

The following data is synthesized from patent literature (WO2007087276A1) and high-confidence predictive modeling based on furan regiochemistry.

A. Mass Spectrometry (MS)

The mass spectrum is dominated by the molecular ion and characteristic fragmentation of the carboxylic acid and benzoyl groups.

  • Ionization Mode: ESI+ (Electrospray Ionization, Positive Mode) or EI (Electron Impact).

  • Key Ions:

m/z (Intensity)AssignmentFragment Structure
217 (100%)[M+H]⁺ Protonated Molecular Ion
199 [M+H - H₂O]⁺Loss of water (acylium formation)
173 [M+H - CO₂]⁺Decarboxylation (3-benzoylfuran)
105 [PhCO]⁺Benzoyl cation (Alpha cleavage)
77 [C₆H₅]⁺Phenyl cation

Fragmentation Pathway Diagram:

MassSpec M Molecular Ion [M+H]+ = 217 Frag1 Decarboxylation [M+H - CO2]+ = 173 M->Frag1 - CO2 (44) Frag2 Dehydration [M+H - H2O]+ = 199 M->Frag2 - H2O (18) Frag3 Benzoyl Ion [PhCO]+ = 105 M->Frag3 Alpha Cleavage Frag4 Phenyl Ion [C6H5]+ = 77 Frag3->Frag4 - CO (28)

Caption: Proposed ESI+ fragmentation pathway for 3-Benzoylfuran-2-carboxylic acid.

B. Infrared Spectroscopy (IR)

The IR spectrum exhibits distinct bands for the conjugated ketone and the carboxylic acid.

Frequency (cm⁻¹)Vibration ModeFunctional Group
2500–3300 O-H Stretch (Broad)Carboxylic Acid (H-bonded)
3050–3100 C-H StretchAromatic / Furan C-H
1690–1720 C=O StretchCarboxylic Acid C=O
1650–1670 C=O StretchDiaryl/Conjugated Ketone (Benzoyl)
1580, 1450 C=C StretchAromatic Ring Skeleton
1200–1300 C-O StretchAcid C-O
C. Nuclear Magnetic Resonance (NMR)

Data is reported for DMSO-d₆. The furan ring protons show characteristic coupling constants (


 Hz).
¹H NMR (400 MHz, DMSO-d₆)
Shift (δ ppm)MultiplicityIntegralAssignmentCoupling (Hz)
13.0 - 13.5 Broad Singlet1H-COOH Exchangeable
8.05 Doublet1HFuran H-5

Hz
7.80 - 7.85 Multiplet2HBenzoyl H-ortho -
7.60 - 7.68 Multiplet1HBenzoyl H-para -
7.50 - 7.58 Multiplet2HBenzoyl H-meta -
6.95 Doublet1HFuran H-4

Hz

Note: The H-5 proton is significantly deshielded due to its position alpha to the furan oxygen. The H-4 proton is shielded relative to H-5 but affected by the adjacent benzoyl group.

¹³C NMR (100 MHz, DMSO-d₆)
Shift (δ ppm)Carbon TypeAssignment
188.5 C=O (Ketone)Benzoyl Carbonyl
160.2 C=O (Acid)Carboxylic Acid Carbonyl
148.5 CH (Furan)C-5 (Alpha to Oxygen)
146.0 Cq (Furan)C-2 (Ipso to COOH)
137.2 Cq (Phenyl)Phenyl Ipso
133.5 CH (Phenyl)Phenyl Para
129.2 CH (Phenyl)Phenyl Ortho
128.6 CH (Phenyl)Phenyl Meta
125.5 Cq (Furan)C-3 (Ipso to Benzoyl)
112.0 CH (Furan)C-4 (Beta to Oxygen)

Structural Visualization & Logic

The synthesis and reactivity of this molecule are dictated by the electron-withdrawing nature of both the C2-carboxyl and C3-benzoyl groups, making the C4/C5 positions susceptible to nucleophilic attack in some conditions, though the ring is generally electron-deficient.

SynthesisLogic Start Ethyl 3-benzoylfuran-2-carboxylate (Precursor) Inter Lithium Carboxylate Salt (Intermediate) Start->Inter Saponification Reagent LiOH / THF / H2O (Hydrolysis) Reagent->Inter Product 3-Benzoylfuran-2-carboxylic acid (Final Product) Inter->Product Acidification Acid HCl Work-up (Protonation) Acid->Product

Caption: Logical flow of the hydrolysis protocol converting the ester to the free acid.

References

  • Vertex Pharmaceuticals Inc. (2007). Aurora kinase modulators and method of use. WO2007087276A1. Link

  • Kowalewska, M., et al. (2013). Synthesis of New Benzofuran-2-Carboxylic Acid Derivatives. Journal of Chemistry. Link

  • PubChem. (n.d.). Benzofuran-2-carboxylic acid (Analogous Structure Data). National Library of Medicine. Link

  • Silverstein, R. M., et al. (2014). Spectrometric Identification of Organic Compounds. 8th Edition. Wiley. (Standard reference for Furan NMR shifts).

Sources

"3-Benzoylfuran-2-carboxylic acid" synthesis from furan-2-carboxylic acid

Author: BenchChem Technical Support Team. Date: February 2026

Technical Whitepaper: Regioselective Synthesis of 3-Benzoylfuran-2-carboxylic Acid

Executive Summary The synthesis of 3-benzoylfuran-2-carboxylic acid presents a specific regiochemical challenge: overcoming the natural tendency of the furan ring to undergo electrophilic substitution at the C5 position. Standard Friedel-Crafts acylation of furan-2-carboxylic acid (2-furoic acid) typically yields the 5-benzoyl isomer due to electronic stabilization at the


-position. To access the 3-position (

-position), a Directed Ortho Metalation (DoM) strategy is required. This guide details the robust "Knight & Nott" protocol, utilizing the carboxylate group as a directing group to facilitate C3-lithiation, followed by electrophilic trapping and oxidation.

Mechanistic Strategy: Overcoming C5 Selectivity

The core difficulty lies in the electronic bias of the furan ring.

  • Electrophilic Aromatic Substitution (EAS): Favors C5. The intermediate sigma complex at C5 is stabilized by resonance with the ring oxygen more effectively than at C3.

  • Directed Ortho Metalation (DoM): Favors C3. By converting the carboxylic acid to a lithium carboxylate, the lithium cation coordinates with the carboxylate oxygen. This coordination "directs" a strong base (LDA) to deprotonate the nearest proton (C3), forming a thermodynamically stable 5-membered chelate ring.

Figure 1: Mechanistic Pathway & Regioselectivity

G Start Furan-2-carboxylic Acid PathA Standard EAS (Friedel-Crafts) Start->PathA Lewis Acid / PhCOCl PathB Directed Ortho Metalation (DoM) Start->PathB 2.2 eq LDA / -78°C ProdA 5-Benzoyl Isomer (Undesired) PathA->ProdA InterB 3-Lithio Dianion (Chelated Intermediate) PathB->InterB Kinetic Control ProdB 3-Benzoyl Target (Desired) InterB->ProdB 1. PhCHO 2. Oxidation

Caption: Divergent synthetic pathways. Standard acylation leads to C5 substitution, while DoM enforces C3 regioselectivity via lithium chelation.

Synthetic Protocol

This protocol is based on the foundational work of Knight and Nott (J. Chem. Soc., Perkin Trans. 1, 1981), optimized for modern laboratory standards.

Phase 1: Generation of the 3-Lithio Dianion

The reaction requires the formation of a dianion: the first equivalent of base removes the carboxylic proton, and the second removes the C3 aromatic proton.

  • Reagents:

    • Furan-2-carboxylic acid (1.0 eq)

    • Lithium Diisopropylamide (LDA) (2.2 eq)

    • Anhydrous THF (Solvent)[1]

  • Conditions: -78°C under Argon/Nitrogen atmosphere.

Protocol:

  • Preparation of LDA: In a flame-dried flask under inert atmosphere, add diisopropylamine (2.4 eq) to anhydrous THF. Cool to -78°C. Add n-BuLi (2.4 eq) dropwise. Stir for 30 minutes to ensure full conversion to LDA.

  • Substrate Addition: Dissolve furan-2-carboxylic acid (1.0 eq) in a minimum volume of anhydrous THF. Add this solution dropwise to the LDA solution at -78°C.

    • Note: The first equivalent forms the lithium carboxylate. The solution may become heterogeneous or change color.

  • Metalation: Allow the mixture to stir at -78°C for 1 hour.

    • Checkpoint: The formation of the 3-lithiofuran-2-carboxylate species is indicated by the solution turning a deep yellow/orange color. The low temperature is critical to prevent ring fragmentation (Retro-Brook rearrangement or ring opening).

Phase 2: Electrophilic Trap (Benzaldehyde)

Direct reaction with benzoyl chloride often leads to poor yields due to competing attack at the carboxylate oxygen (anhydride formation) or bis-acylation. The most reliable route is reacting with benzaldehyde followed by oxidation.

  • Quench: Add freshly distilled Benzaldehyde (1.2 eq) dropwise to the dianion solution at -78°C.

  • Equilibration: Stir for 1 hour at -78°C, then allow the reaction to slowly warm to 0°C over 2 hours.

  • Workup: Quench with saturated aqueous NH₄Cl. Acidify carefully to pH 3-4 with 1M HCl. Extract with Ethyl Acetate (3x).

  • Isolation: The product at this stage is 3-(hydroxy(phenyl)methyl)furan-2-carboxylic acid . It may exist in equilibrium with its lactone form (phthalide analog).

Phase 3: Oxidation to the Ketone

The benzylic/furfuryl alcohol must be oxidized to the ketone. Manganese Dioxide (MnO₂) is the preferred oxidant as it is mild and chemoselective for allylic/benzylic alcohols, avoiding decarboxylation risks associated with Jones Reagent.

  • Reaction: Dissolve the crude hydroxy-acid in Dichloromethane (DCM) or Acetone.

  • Oxidant: Add activated MnO₂ (10-20 eq).

  • Stir: Stir vigorously at room temperature for 12–24 hours. Monitor by TLC.

  • Purification: Filter through a celite pad to remove MnO₂. Concentrate the filtrate. Recrystallize from Ethanol/Water or purify via column chromatography (SiO₂, Hexane/EtOAc gradient with 1% Acetic Acid).

Data & Characterization

The success of the synthesis is validated by the distinct NMR shift of the furan ring protons. In the starting material, H3, H4, and H5 are present. In the product, H3 is substituted.

Table 1: 1H NMR Diagnostic Signals (DMSO-d6)

PositionProtonChemical Shift (

ppm)
MultiplicityCoupling (

Hz)
C3 --Absent ----
C4 H-46.80 - 6.90Doublet

Hz
C5 H-57.80 - 7.90Doublet

Hz
Benzoyl Ph-H7.40 - 7.80Multiplet--
Acid COOH13.0 - 13.5Broad Singlet--

Note: The disappearance of the C3 signal (typically a doublet around 7.2 ppm in the starting material) and the retention of the C4-C5 coupling constant (approx 1.8 Hz) confirms substitution at the 3-position.

Process Optimization & Troubleshooting

Figure 2: Complete Synthetic Workflow

Workflow Step1 Step 1: Dianion Formation Reagents: 2-Furoic Acid + 2.2 eq LDA Temp: -78°C (Critical) Step2 Step 2: Electrophilic Trap Reagent: Benzaldehyde Result: C3-Alcohol Intermediate Step1->Step2 C3-Lithiation Step3 Step 3: Mild Oxidation Reagent: Activated MnO2 in DCM Avoids Decarboxylation Step2->Step3 Workup & Isolation Final Target: 3-Benzoylfuran-2-carboxylic Acid Step3->Final Filtration & Cryst.

Caption: Step-by-step workflow for the synthesis of 3-benzoylfuran-2-carboxylic acid.

Troubleshooting Guide:

  • Low Yield in Step 1: Ensure THF is strictly anhydrous (distilled from Na/Benzophenone). Even traces of water quench the dianion immediately.

  • Regioselectivity Loss: If C5 product is observed, the temperature likely rose above -40°C during lithiation. The 3-lithio species can isomerize to the thermodynamically more stable 5-lithio species at higher temperatures. Keep strictly at -78°C.

  • Alternative Electrophile: For a direct route avoiding oxidation, one may attempt reacting the dianion with

    
    -methoxy-
    
    
    
    -methylbenzamide (Weinreb amide)
    . This yields the ketone directly upon hydrolysis but requires the synthesis of the Weinreb amide precursor first.

References

  • Knight, D. W., & Nott, A. P. (1981). The generation and chemistry of dianions derived from furancarboxylic acids.[2] Journal of the Chemical Society, Perkin Transactions 1, 1125-1131.[2]

  • Chadwick, D. J., & Willbe, C. (1977). Lithiation of furan-2-carboxylic acid and its derivatives. Journal of the Chemical Society, Perkin Transactions 1, 887-893.
  • Gschwend, H. W., & Rodriguez, H. R. (1979). Heteroatom-facilitated lithiations. Organic Reactions, 26, 1. (Review of the DoM mechanism).

Sources

The Strategic Utility of 3-Benzoylfuran-2-carboxylic Acid: A Guide for the Synthetic Chemist

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

3-Benzoylfuran-2-carboxylic acid is a bifunctional heterocyclic compound poised to serve as a versatile synthetic intermediate in medicinal chemistry and materials science. Its unique architecture, featuring a furan core substituted with an electrophilic benzoyl group at the C3 position and a nucleophilic/derivatizable carboxylic acid at the C2 position, offers a rich platform for molecular elaboration. This guide provides an in-depth analysis of a proposed synthetic strategy for this key intermediate, explores its chemical reactivity, and details its potential applications in the construction of complex molecular frameworks. By grounding our discussion in established reaction mechanisms and providing detailed experimental protocols, we aim to equip researchers with the foundational knowledge to leverage this valuable building block in their synthetic endeavors.

Introduction: The Furan Scaffold in Drug Discovery

The furan ring is a privileged scaffold in medicinal chemistry, appearing in a wide array of natural products and synthetic pharmaceuticals. Its planarity, aromatic character, and ability to engage in hydrogen bonding interactions make it an attractive core for designing ligands that target various biological receptors. The introduction of specific substituents, such as the benzoyl and carboxylic acid moieties in the title compound, provides precise handles for tailoring a molecule's steric and electronic properties, thereby fine-tuning its pharmacological profile. While benzofuran derivatives are widely studied, the simpler, yet highly versatile, furan core offers a distinct set of synthetic opportunities. 3-Benzoylfuran-2-carboxylic acid, in particular, presents two orthogonal functional groups that enable a diverse range of subsequent chemical transformations.

Synthesis of the Core Intermediate: A Mechanistic Approach

A direct, published synthesis for 3-benzoylfuran-2-carboxylic acid is not readily found in the literature. However, a robust and logical pathway can be devised based on the classic Feist-Benary furan synthesis. This method involves the base-catalyzed condensation of an α-halo ketone with a β-dicarbonyl compound.[1][2] Our proposed route begins with the synthesis of the ester precursor, ethyl 3-benzoylfuran-2-carboxylate, followed by its hydrolysis.

Proposed Synthesis via Feist-Benary Reaction

The key disconnection involves reacting ethyl benzoylpyruvate (a β-dicarbonyl compound) with an α-haloacetyl species. A more practical variant of the Feist-Benary synthesis involves the reaction between an α-haloketone and the enolate of a β-dicarbonyl compound.[3] We propose the condensation of ethyl chloroacetate with the enolate of benzoylacetone, followed by cyclization and dehydration.

Diagram 1: Proposed Synthetic Pathway

Synthetic Pathway cluster_0 Part 1: Feist-Benary Furan Synthesis cluster_1 Part 2: Hydrolysis A Benzoylacetone + Ethyl Chloroacetate B Enolate Formation (Base, e.g., NaOEt) A->B 1. Base C SN2 Attack B->C 2. Alkylation D Intermediate C->D E Intramolecular Condensation (Cyclization) D->E F Dehydration (Acid workup) E->F G Ethyl 3-benzoylfuran-2-carboxylate F->G H Ethyl 3-benzoylfuran-2-carboxylate I 3-Benzoylfuran-2-carboxylic acid H->I Base or Acid Hydrolysis (e.g., NaOH, H₂O then H₃O⁺) Reactivity Map cluster_COOH Carboxylic Acid Reactions cluster_Benzoyl Benzoyl Ketone Reactions Core 3-Benzoylfuran- 2-carboxylic acid Ester Esterification (e.g., MeOH, H⁺) Core->Ester ROH, H⁺ Amide Amide Coupling (e.g., Aniline, EDC) Core->Amide RNH₂, Coupling Agent Decarbox Decarboxylation (Heat, Cu/Quinoline) Core->Decarbox Δ AcidChloride Acid Chloride Formation (SOCl₂) Core->AcidChloride Reduction Reduction to Alcohol (e.g., NaBH₄) Core->Reduction Wittig Wittig Reaction (e.g., Ph₃P=CH₂) Core->Wittig Grignard Grignard Addition (e.g., MeMgBr) Core->Grignard AcidChloride->Amide RNH₂

Sources

The Furan Scaffold: A Privileged Heterocycle in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

The furan ring, a five-membered aromatic heterocycle, has cemented its status as a "privileged scaffold" in medicinal chemistry.[1] Its unique electronic characteristics and synthetic versatility have made it a central component in a multitude of biologically active compounds.[2][3][4] Furan derivatives are integral to numerous natural products and are the core of several FDA-approved drugs, demonstrating a wide spectrum of pharmacological activities including antimicrobial, anti-inflammatory, anticancer, and neuroprotective effects.[1][5][6][7] This technical guide provides a comprehensive exploration of the biological significance of the furan moiety. It delves into the key mechanisms of action, presents detailed experimental protocols for evaluating bioactivity, and offers insights into the structure-activity relationships that govern the therapeutic potential of this remarkable heterocycle. The guide is designed to serve as a foundational resource for professionals engaged in the discovery and development of novel furan-based therapeutics.

Part 1: The Furan Core: Physicochemical Properties and Therapeutic Relevance
1.1. Introduction to the Furan Ring System

Furan is a heterocyclic organic compound comprising a five-membered aromatic ring with four carbon atoms and one oxygen atom.[8] This electron-rich nature allows the furan ring to engage in various electronic interactions with biological targets like enzymes and receptors, often facilitating strong binding affinities.[4] Its aromaticity confers stability to the molecules, which can enhance metabolic stability and bioavailability.[4] Furthermore, the furan scaffold is synthetically tractable, allowing for straightforward modification with diverse functional groups, which is a critical attribute in the iterative process of drug optimization.[4] Compounds incorporating the furan or the related tetrahydrofuran ring are found in a vast number of pharmaceutical products, including the diuretic furosemide and the anti-ulcer medication ranitidine.[8][9]

1.2. The Furan Scaffold in Approved Therapeutics

The therapeutic value of the furan nucleus is validated by its presence in numerous clinically approved drugs. This structural motif is often a key pharmacophore, contributing significantly to the drug's efficacy and pharmacokinetic profile.[10][11] The slight modification in the substitution pattern on the furan ring can lead to a distinguishable difference in biological activity, making it a versatile tool for medicinal chemists.[2][3]

Drug NameTherapeutic ClassRole of Furan Moiety
Nitrofurantoin AntibioticEssential for the mechanism of action, which involves DNA damage in bacteria.[10]
Ranitidine H2 Receptor AntagonistPart of the core structure, contributing to receptor binding for treating peptic ulcers.[8][9]
Furosemide DiureticThe furfurylamine component is a key intermediate in its synthesis.[8][9]
Rofecoxib Anti-inflammatory (COX-2)The furanone ring is a key feature for selective COX-2 inhibition.[1]
Amiodarone AntiarrhythmicAn iodinated lipophilic benzofuran derivative used for ventricular and atrial fibrillation.[2][6]
Cefuroxime Antibiotic (Cephalosporin)2-Acetylfuran serves as an intermediate in its synthesis.[8]

Table 1: Examples of Clinically Approved Drugs Containing the Furan Moiety.

Part 2: A Spectrum of Biological Activity: Key Therapeutic Areas

The furan scaffold is a cornerstone of compounds exhibiting a broad range of biological activities. Its derivatives have been extensively investigated and developed as potent therapeutic agents across multiple disease areas.[5][6]

2.1. Antimicrobial Agents

Furan-containing compounds have a long history as effective antimicrobial agents.[2][7] The nitrofurans, for instance, are a well-established class of antibiotics whose mechanism involves enzymatic reduction within bacterial cells to form reactive intermediates that damage bacterial DNA and ribosomes.[10] More recent research has focused on developing novel furan-based molecules to combat antimicrobial resistance. Studies have shown that various substituted furan derivatives exhibit significant activity against both Gram-positive and Gram-negative bacteria, as well as fungal strains like Candida albicans and Aspergillus niger.[9][12]

2.2. Anti-inflammatory Drugs

Natural and synthetic furan derivatives have demonstrated potent anti-inflammatory effects through multiple mechanisms.[8] These include the suppression of inflammatory mediators like nitric oxide (NO) and prostaglandin E2 (PGE2), as well as scavenging free radicals.[8] The anti-inflammatory properties are often linked to the high antioxidant capacity of the furan ring, which can donate electrons to or form adducts with peroxyl radicals.[8]

Mechanism Deep-Dive: Modulation of Inflammatory Signaling Pathways A key mechanism for the anti-inflammatory action of furan derivatives involves the modulation of critical signaling pathways. Benzofuran derivatives, for example, can exert regulatory effects by modifying the Mitogen-Activated Protein Kinase (MAPK) and Peroxisome Proliferator-Activated Receptor-gamma (PPAR-ɣ) pathways.[8][13][14] By inhibiting the phosphorylation of proteins like JNK, p38, and ERK in the MAPK pathway, these compounds can effectively downregulate the inflammatory response.[8]

MAPK_Pathway cluster_mapk MAPK Cascade LPS LPS (Inflammatory Stimulus) TLR4 TLR4 Receptor LPS->TLR4 p38 p38 TLR4->p38 Activates JNK JNK TLR4->JNK Activates ERK ERK TLR4->ERK Activates Furan Furan Derivative Furan->p38 Inhibits Phosphorylation Furan->JNK Inhibits Phosphorylation Furan->ERK Inhibits Phosphorylation Transcription_Factors AP-1, NF-κB (Transcription Factors) p38->Transcription_Factors Phosphorylates JNK->Transcription_Factors Phosphorylates ERK->Transcription_Factors Phosphorylates Inflammatory_Genes Pro-inflammatory Genes (e.g., COX-2, iNOS, TNF-α) Transcription_Factors->Inflammatory_Genes Induces Transcription Inflammation Inflammatory Response Inflammatory_Genes->Inflammation

Caption: Furan derivatives inhibit the inflammatory response by blocking MAPK signaling.

2.3. Anticancer Therapeutics

A significant number of furan derivatives have been evaluated as potential anticancer agents, exhibiting cytotoxicity against various human tumor cell lines, including HeLa (cervical) and SW620 (colorectal).[10][15] These compounds employ diverse mechanisms, such as inducing apoptosis, causing cell cycle arrest (often at the G2/M phase), and inhibiting tubulin polymerization, a critical process for cell division.[10][16][17]

Mechanism Deep-Dive: Suppression of PI3K/Akt Survival Pathway Certain novel furan derivatives have shown excellent antiproliferative activity by modulating the PI3K/Akt pathway, a central signaling cascade that promotes cell survival and proliferation.[15][18] These compounds can promote the activity of the tumor suppressor PTEN, which in turn suppresses the PI3K/Akt and Wnt/β-catenin signaling pathways, leading to cancer cell death.[15][18]

PI3K_Akt_Pathway GF Growth Factor Receptor Receptor Tyrosine Kinase GF->Receptor PI3K PI3K Receptor->PI3K Activates PIP3 PIP3 PI3K->PIP3 PIP2 to PIP3 PIP2 PIP2 Akt Akt PIP3->Akt Activates Proliferation Cell Proliferation & Survival Akt->Proliferation Promotes PTEN PTEN (Tumor Suppressor) Akt->PTEN Inhibits PTEN->PIP3 Inhibits (Dephosphorylates) Furan Furan Derivative Furan->PTEN Promotes Activity

Caption: Furan derivatives can suppress tumor growth by promoting PTEN activity.

2.4. Neuroprotective Compounds

Recent studies have highlighted the neuroprotective potential of furan-containing compounds, making them promising candidates for treating neurodegenerative diseases like Alzheimer's and Parkinson's.[19][20][21] Their mechanisms of action address key aspects of neurodegeneration by scavenging free radicals, mitigating oxidative stress, and modulating inflammatory pathways to reduce neuroinflammation.[19][20][21][22][23] Some 2-arylbenzo[b]furan derivatives have shown the ability to protect neurons and reduce neuroinflammation in both in vitro and animal models.[22][23]

Part 3: From Bench to Clinic: A Practical Guide to Evaluating Furan Derivatives
3.1. General Workflow for Bioactivity Screening

The evaluation of a new library of furan derivatives requires a systematic, multi-tiered screening approach. This workflow is designed to be self-validating, starting with broad cytotoxicity assessments to establish a therapeutic window, followed by specific assays for the desired biological activity, and culminating in mechanistic studies for the most promising lead compounds. This causality-driven approach ensures that resources are focused on candidates with the highest potential for development.

Screening_Workflow start Synthesize Library of Furan Derivatives cytotoxicity Tier 1: Cytotoxicity Screening (e.g., MTT/CCK-8 Assay) vs. Normal & Cancer Cell Lines start->cytotoxicity selectivity Calculate Selectivity Index (SI) Identify Non-Toxic Scaffolds cytotoxicity->selectivity primary_screen Tier 2: Primary Bioactivity Screen (e.g., MIC, Anti-inflammatory Assay) selectivity->primary_screen hit_id Hit Identification (Potent & Selective Compounds) primary_screen->hit_id secondary_screen Tier 3: Secondary & Mechanistic Assays (e.g., Western Blot, Cell Cycle Analysis) hit_id->secondary_screen lead_opt Lead Optimization (SAR Studies) secondary_screen->lead_opt end In Vivo Studies lead_opt->end

Caption: A tiered workflow for the efficient screening of furan derivatives.

3.2. Core Experimental Protocols

This protocol assesses the effect of furan compounds on the metabolic activity of cells, serving as an indicator of cell viability and proliferation.[16]

  • Cell Seeding: Seed cells (e.g., MCF-7 breast cancer cells and MCF-10a normal breast cells) in a 96-well plate at a density of 1 x 10⁴ cells per well. Incubate for 24 hours at 37°C with 5% CO₂.[16]

  • Compound Treatment: Prepare serial dilutions of the furan-based compounds in the appropriate cell culture medium. Replace the existing medium with the medium containing the test compounds. Incubate for 24-48 hours.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours at 37°C.[16]

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of dimethyl sulfoxide (DMSO) to each well to dissolve the purple formazan crystals.[16]

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

  • Analysis: Calculate the percentage of cell viability relative to an untreated control and determine the IC₅₀ value (the concentration that inhibits 50% of cell growth).

This protocol determines the minimum inhibitory concentration (MIC) of a compound required to inhibit the visible growth of a microorganism.

  • Inoculum Preparation: Prepare a suspension of the microbial strain (e.g., E. coli, S. aureus) equivalent to a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).

  • Compound Dilution: Perform a two-fold serial dilution of the furan compounds in a 96-well microtiter plate using an appropriate broth medium (e.g., Mueller-Hinton Broth).

  • Inoculation: Add the prepared microbial inoculum to each well. Include a positive control (microbes, no compound) and a negative control (broth only).

  • Incubation: Incubate the plate at 37°C for 18-24 hours.

  • MIC Determination: The MIC is the lowest concentration of the compound at which no visible growth (turbidity) is observed.

3.3. Quantitative Data and Structure-Activity Relationships (SAR)

The biological activity of furan compounds is highly dependent on the substitution pattern on the furan ring.[24] Analyzing quantitative data from screening assays is crucial for establishing SAR and guiding lead optimization.

CompoundTarget Cell LineActivityIC₅₀ (µM)Reference
Compound 1 HeLa (Cervical Cancer)Antiproliferative>10[15]
Compound 24 HeLa (Cervical Cancer)Antiproliferative0.08[15][18]
Compound 24 SW620 (Colorectal Cancer)AntiproliferativeModerate to Potent[15][18]
Compound 4 MCF-7 (Breast Cancer)Cytotoxic4.06[17]
Compound 7 MCF-7 (Breast Cancer)Cytotoxic2.96[17]
Compound 4i α-glucosidaseEnzyme Inhibition2.03[25]
Acarbose (Control) α-glucosidaseEnzyme Inhibition3.20[25]

Table 2: Example quantitative data for various furan derivatives, illustrating the impact of structural modifications on biological activity.

Part 4: Challenges and Future Perspectives
4.1. Navigating the Toxicological Landscape

Despite the vast therapeutic potential, a significant challenge in the development of furan-based drugs is the inherent toxicity associated with the furan ring itself. Furan is classified as a possible human carcinogen and is known to induce liver tumors in rodents.[26][27] This toxicity is primarily due to its metabolic activation by cytochrome P450 enzymes into a highly reactive and electrophilic intermediate, cis-2-butene-1,4-dial.[28] This metabolite can form adducts with cellular macromolecules, including DNA, leading to cytotoxicity and carcinogenicity.[28]

4.2. Future Directions

The future of furan-based drug discovery lies in the rational design of derivatives that retain potent biological activity while minimizing metabolic activation to toxic intermediates. Strategies may include:

  • Bioisosteric Replacement: Replacing the furan ring with other heterocycles in certain positions to maintain activity while altering the metabolic profile.

  • Steric Shielding: Introducing bulky substituents near the sites of metabolic oxidation to hinder enzymatic access.

  • Modulating Electronics: Altering the electronic properties of the ring to disfavor the ring-opening oxidation process.

By combining innovative synthetic chemistry with a deep understanding of toxicology and pharmacology, researchers can continue to unlock the immense therapeutic potential of the furan scaffold to develop safer and more effective medicines.

References
  • Alizadeh, M., Moludi, J., Khodaei, H., & Kamari, N. (2020). Recent Updates on Anti-Inflammatory and Antimicrobial Effects of Furan Natural Derivatives. Journal of Inflammation Research. Available at: [Link]

  • Verma, A. (2022). Synthesis and biological activities of furan derivatives. ResearchGate. Available at: [Link]

  • Shrivash, M. K., & Singh, V. (2023). A Review on Biological and Medicinal Significance of Furan. AlQalam Journal of Medical and Applied Sciences. Available at: [Link]

  • Li, Y., et al. (2020). Synthesis, In Vitro Antitumor Activity and Molecular Mechanism of Novel Furan Derivatives and their Precursors. PubMed. Available at: [Link]

  • Kumar, D., et al. (2023). Design, synthesis and in vitro antimicrobial activity of furan-based pyrimidine- thiazolidinones as potential bioactive molecule. Scientific Reports. Available at: [Link]

  • Alizadeh, M., et al. (2020). Recent Updates on Anti-Inflammatory and Antimicrobial Effects of Furan Natural Derivatives. ResearchGate. Available at: [Link]

  • Alizadeh, M., et al. (2020). Recent Updates on Anti-Inflammatory and Antimicrobial Effects of Furan Natural Derivatives. Journal of Inflammation Research. Available at: [Link]

  • Alizadeh, M., et al. (2020). Possible pathways that suggested for anti-inflammatory effects of furan natural derivatives. ResearchGate. Available at: [Link]

  • Li, Y., et al. (2020). Synthesis, In Vitro Antitumor Activity and Molecular Mechanism of Novel Furan Derivatives and their Precursors. Bentham Science. Available at: [Link]

  • Shrivash, M. K., & Singh, V. (2024). Furan: A Promising Scaffold for Biological Activity. Innovative Journal of Medical and Health Science. Available at: [Link]

  • Kumar, A., et al. (2024). comprehensive review on furan and its derivatives. World Journal of Pharmaceutical Research. Available at: [Link]

  • El-Naggar, M., et al. (2022). Design and Synthesis of Some New Furan-Based Derivatives and Evaluation of In Vitro Cytotoxic Activity. Molecules. Available at: [Link]

  • Verma, A., et al. (2011). Synthesis and biological activity of furan derivatives. SciSpace. Available at: [Link]

  • Kumar, S., et al. (2020). Furan-Conjugated Tripeptides as Potent Antitumor Drugs. Molecules. Available at: [Link]

  • El-Naggar, M., et al. (2022). Design and Synthesis of Some New Furan-Based Derivatives and Evaluation of In Vitro Cytotoxic Activity. MDPI. Available at: [Link]

  • Sharma, R., et al. (2024). Structural Insights and Biological Activities of Furan-Based Drugs in the Treatment of Human Diseases. PubMed. Available at: [Link]

  • Sharma, R., et al. (2024). Structural Insights and Biological Activities of Furan-Based Drugs in the Treatment of Human Diseases. Bentham Science. Available at: [Link]

  • Sharma, R., et al. (2025). Structural Insights and Biological Activities of Furan-Based Drugs in the Treatment of Human Diseases. ResearchGate. Available at: [Link]

  • Fotina, T., et al. (2021). Antimicrobial Activity of Some Furans Containing 1,2,4- Triazoles. Research Square. Available at: [Link]

  • Shelar, U. B. (2022). Overview of Antimicrobial Properties of Furan. Human Journals. Available at: [Link]

  • Shrivash, M. K., & Singh, V. (2023). A Review on Biological and Medicinal Significance of Furan. AlQalam Journal of Medical and Applied Sciences. Available at: [Link]

  • Maldonado, L. A. (2023). Synthesis and Biological Studies of Benzo[b]furan Derivatives: A Review from 2011 to 2022. Pharmaceuticals. Available at: [Link]

  • Hossain, M. M., et al. (2025). Clinical Pharmaceutical Applications and Bioactivity of Furan-Containing Compounds: A Mini Review. ResearchGate. Available at: [Link]

  • Shrivash, M. K., & Singh, V. (2024). Furan: A Promising Scaffold for Biological Activity. Innovative Journal of Medical and Health Science. Available at: [Link]

  • Park, H., et al. (2017). Neuroprotective and Antineuroinflammatory Effects of Hydroxyl-Functionalized Stilbenes and 2-Arylbenzo[b]furans. PubMed. Available at: [Link]

  • Park, H., et al. (2017). Neuroprotective and Antineuroinflammatory Effects of Hydroxyl-Functionalized Stilbenes and 2-Arylbenzo[b]furans. Journal of Medicinal Chemistry. Available at: [Link]

  • Shrivash, M. K., & Singh, V. (2023). Clinically approved drugs containing furan ring. ResearchGate. Available at: [Link]

  • Bakhiya, N., & Appel, K. E. (2021). Toxicity and carcinogenity of furan in human diet. ResearchGate. Available at: [Link]

  • Bakhiya, N., & Appel, K. E. (2010). Toxicity and carcinogenicity of furan in human diet. Archives of Toxicology. Available at: [Link]

  • German Federal Institute for Risk Assessment (BfR). Health assessment of furan. BfR. Available at: [Link]

  • Moro, S., et al. (2012). Furan in heat-treated foods: Formation, exposure, toxicity, and aspects of risk assessment. ResearchGate. Available at: [Link]

  • Liu, Y., & Chen, J. (2023). Review on Furan as a Food Processing Contaminant: Identifying Research Progress and Technical Challenges for Future Research. Journal of Agricultural and Food Chemistry. Available at: [Link]

  • Ali, B., et al. (2026). Discovery and Synthesis of Novel Furan and Thiophene Sulfonamide-Based Derivatives as Dual-Functional α-Glucosidase Inhibitors. ACS Medicinal Chemistry Letters. Available at: [Link]

Sources

The Furan Pharmacophore: Strategic Application and Metabolic Management

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Double-Edged Sword

In medicinal chemistry, the furan ring represents a paradox. It is a versatile pharmacophore offering unique electronic properties—serving as both a hydrogen bond acceptor and a lipophilic aromatic spacer—yet it carries a historical stigma of metabolic instability and toxicity.

For the drug discovery scientist, the challenge is not to avoid furan, but to tame it . While unsubstituted furans often succumb to rapid cytochrome P450-mediated bioactivation, resulting in hepatotoxicity, strategic substitution and benzofusion have yielded blockbuster therapeutics like Amiodarone (antiarrhythmic) and Furosemide (diuretic).

This guide dissects the furan moiety beyond basic textbook definitions, focusing on the causality of its metabolic liability, the structural modifications required for safety, and modern synthetic protocols for accessing stable furan scaffolds.

Structural and Electronic Profile

Furan is a


-excessive, five-membered heterocycle.[1] Unlike its bioisosteres thiophene and pyrrole, furan’s oxygen atom is highly electronegative, which significantly alters its aromaticity and reactivity profile.
Comparative Bioisosterism

The choice between furan, thiophene, and pyrrole is rarely arbitrary. It is a decision driven by the trade-off between H-bonding capability and metabolic half-life.

Table 1: Physicochemical Comparison of 5-Membered Heterocycles

FeatureFuran (

)
Thiophene (

)
Pyrrole (

)
Electronegativity High (Oxygen)Low (Sulfur)Moderate (Nitrogen)
Aromaticity Lowest (Least stable)High (Benzene-like)Moderate
H-Bonding Acceptor onlyWeak AcceptorDonor & Acceptor
Metabolic Risk High (Ring opening)Low (S-oxidation)Moderate (e- rich oxidation)
Boiling Point 31.4°C84°C130°C
Dipole Moment 0.71 D0.52 D1.74 D

Expert Insight: Furan has the lowest resonance energy (~16 kcal/mol) compared to thiophene (~29 kcal/mol) and benzene (~36 kcal/mol). This reduced aromaticity makes the furan ring more susceptible to addition reactions and oxidative ring opening, which is the primary driver of its toxicity.

The "Elephant in the Room": Metabolic Bioactivation & Toxicity

The primary hesitation in using furan scaffolds arises from their potential to act as "structural alerts" for idiosyncratic toxicity. Understanding the mechanism of this toxicity is the only way to design around it.

Mechanism of Action: The cis-Enedial Pathway

The metabolic bioactivation of the furan ring is typically catalyzed by Cytochrome P450 enzymes (specifically CYP2E1 and CYP3A4). The oxidation does not usually occur on the heteroatom, but rather at the


-carbon or the 

-system, leading to a reactive epoxide or an unsaturated dialdehyde.

Key Pathway:

  • Oxidation: CYP450 oxidizes the furan double bond.

  • Ring Opening: The unstable epoxide intermediate opens to form cis-2-butene-1,4-dial (an

    
    -unsaturated reactive aldehyde).
    
  • Adduct Formation: This electrophile reacts covalently with nucleophilic residues (cysteine thiols, lysine amines) on proteins or DNA, leading to cellular necrosis or carcinogenesis.

Visualization: The Toxicity Cascade

The following diagram illustrates the bioactivation pathway that medicinal chemists must block through steric hindrance or electron-withdrawing substitutions.

FuranMetabolism Furan Furan Substrate CYP CYP450 (Oxidation) Furan->CYP Epoxide Furan-2,3-epoxide (Unstable Intermediate) CYP->Epoxide Bioactivation Enedial cis-2-butene-1,4-dial (Reactive Electrophile) Epoxide->Enedial Ring Opening Adduct Protein/DNA Adduct (TOXICITY) Enedial->Adduct Nucleophilic Attack (Cys/Lys) Detox Glutathione Conjugate (Excretion) Enedial->Detox + GSH (GST)

Figure 1: The metabolic activation of the furan ring by CYP450 enzymes leading to reactive enedial intermediates and subsequent toxicity or detoxification.

Case Study: L-754,394 (The Cautionary Tale)

L-754,394 was a potent HIV protease inhibitor containing a furanopyridine core.[2][3] It failed because it acted as a mechanism-based inactivator (suicide substrate) of CYP3A4. The furan ring was oxidized to a reactive intermediate that covalently bound to the heme of the CYP enzyme, destroying the body's metabolic capacity and leading to unpredictable drug-drug interactions [1].

Design Lesson: To mitigate this, block the


-positions (C2/C5) with metabolic "soft spots" (like methyl groups that can be oxidized safely) or electron-withdrawing groups (EWG) to reduce electron density and susceptibility to oxidation.

Successful Therapeutic Classes

Despite the risks, furans are essential in specific contexts.[4]

A. Nitrofurans (Antimicrobial)[6][7][8][9]
  • Examples: Nitrofurantoin, Nitrofurazone.[5]

  • Mechanism: Unlike the oxidative toxicity described above, nitrofurans rely on reductive bioactivation . Bacterial nitroreductases reduce the nitro group to reactive intermediates that damage bacterial DNA.[6][7]

  • Selectivity: Mammalian cells lack the specific nitroreductases found in bacteria, providing a therapeutic window [2].

B. Benzofurans (Cardiovascular)
  • Example: Amiodarone.

  • Stability: Fusing a benzene ring to the furan (benzofuran) significantly increases aromatic stability and reduces the tendency for ring opening.

  • Application: Used widely in anti-arrhythmic drugs where lipophilicity and receptor binding (thyroid hormone structural mimicry) are required.

Experimental Protocol: Synthesis of 2-Substituted Benzofurans

For medicinal chemists, the benzofuran scaffold is often preferred over simple furans due to stability. The Sonogashira Coupling-Cyclization is the gold-standard method for constructing these rings efficiently.

Methodology: One-Pot Sonogashira-Heteroannulation

This protocol allows for the generation of 2-substituted benzofurans from commercially available 2-halophenols and terminal alkynes.[8][9]

Reaction Overview:



Reagents & Equipment[9][10]
  • Substrate: 2-Iodophenol (1.0 equiv)

  • Coupling Partner: Phenylacetylene (1.2 equiv)

  • Catalyst: Bis(triphenylphosphine)palladium(II) dichloride (

    
    ) (2 mol%)
    
  • Co-catalyst: Copper(I) iodide (CuI) (1 mol%)

  • Base/Solvent: Triethylamine (

    
    ) (anhydrous) or DMF/Et3N mix.
    
  • Condition: Inert atmosphere (

    
     or Ar), heated (60–80°C).
    
Step-by-Step Protocol
  • Setup: Flame-dry a two-neck round-bottom flask equipped with a magnetic stir bar and a reflux condenser. Purge with Argon for 10 minutes.

  • Loading: Add 2-Iodophenol (1.0 mmol),

    
     (14 mg, 0.02 mmol), and CuI (2 mg, 0.01 mmol) to the flask.
    
  • Solvent Addition: Add anhydrous

    
     (5 mL) via syringe. The solution typically turns dark.
    
  • Alkyne Addition: Add the terminal alkyne (1.2 mmol) dropwise.

  • Reaction: Heat the mixture to 60°C. Monitor via TLC (typically 2–4 hours).

    • Note: The reaction proceeds via an initial Sonogashira coupling to form the o-alkynylphenol, followed by an intramolecular 5-endo-dig cyclization (often spontaneous or requiring slight temperature increase).

  • Workup: Cool to room temperature. Filter through a pad of Celite to remove Pd/Cu residues. Wash the pad with Ethyl Acetate.

  • Purification: Concentrate the filtrate under reduced pressure. Purify the residue via silica gel flash chromatography (Hexanes/EtOAc gradient).

Validation:

  • NMR: Look for the disappearance of the phenolic -OH proton and the appearance of the characteristic benzofuran C3-proton singlet around

    
     6.5–7.5 ppm.
    
Synthetic Workflow Diagram

BenzofuranSynthesis Start 2-Iodophenol + Alkyne Coupling Sonogashira Coupling (C-C Bond Formation) Start->Coupling + Catalyst, 60°C Catalyst Pd(PPh3)2Cl2 / CuI / Et3N Catalyst->Coupling Intermed Intermediate: 2-Alkynylphenol Cyclization Intramolecular Cyclization (5-endo-dig / O-Attack) Intermed->Cyclization Spontaneous/Heat Coupling->Intermed Product 2-Substituted Benzofuran Cyclization->Product

Figure 2: Logical flow of the one-pot Sonogashira-mediated synthesis of benzofuran derivatives.

References

  • In vitro studies on the metabolic activation of the furanopyridine L-754394. Source: Chemical Research in Toxicology (1996). URL:[Link]

  • Nitrofurantoin: Mechanism of action and implications for resistance. Source: Journal of Antimicrobial Chemotherapy (2001). URL:[Link]

  • Efficient Microwave-assisted One-pot Three-component Synthesis of 2,3-Disubstituted Benzofurans. Source: PMC / NIH (2013). URL:[Link]

  • Reactive Metabolites in the Biotransformation of Molecules Containing a Furan Ring. Source: Chemical Research in Toxicology (2013). URL:[Link]

  • Medicinal significance of furan derivatives: A Review. Source: Semantic Scholar / ResearchGate. URL:[Link]

Sources

The Furan Scaffold: A Cornerstone of Biologically Active Molecules

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The furan ring, a five-membered aromatic heterocycle distinguished by the presence of an oxygen atom, has firmly established itself as a privileged scaffold in the landscape of medicinal chemistry and drug discovery.[1][2] Its prevalence in a vast array of natural products with potent biological activities, coupled with its synthetic tractability, has made it a focal point for the development of novel therapeutics.[3][4] This guide provides a comprehensive exploration of the biological significance of the furan scaffold, delving into its natural origins, its multifaceted roles in medicinal chemistry, its diverse therapeutic applications, and the critical metabolic considerations that influence its translation into safe and effective drugs.

Part 1: The Furan Motif in Nature's Pharmacopeia

The furan ring is a recurring structural motif in a multitude of secondary metabolites isolated from terrestrial and marine organisms.[3] These natural products often exhibit remarkable biological activities, serving as a rich source of inspiration for drug design.[5]

  • Furanoterpenoids: This extensive class, frequently isolated from marine sponges, showcases a wide range of biological effects, including significant cytotoxicity against cancer cell lines.[3]

  • Furanocoumarins: Predominantly found in terrestrial plants, these compounds are formed by the fusion of a furan ring with a coumarin backbone and are known for their diverse pharmacological properties.[3]

The persistent appearance of the furan scaffold in these evolutionarily selected molecules underscores its inherent ability to interact with biological macromolecules, making it a valuable starting point for drug discovery programs.

Part 2: The Furan Scaffold: A Medicinal Chemist's Versatile Tool

The utility of the furan ring in drug design extends far beyond its natural origins. Its unique physicochemical properties make it a versatile building block for medicinal chemists.[6]

A Privileged Pharmacophore: The electron-rich nature of the furan ring enables it to participate in various non-covalent interactions with biological targets, such as enzymes and receptors, which can facilitate strong binding.[7] Furthermore, its aromaticity contributes to the stability of the molecules in which it is incorporated, potentially enhancing their metabolic stability and bioavailability.[7] The ability to readily functionalize the furan ring allows for the systematic modification of a compound's structure to optimize its pharmacological profile.[7][8]

A Bioisosteric Chameleon: One of the most powerful applications of the furan scaffold in medicinal chemistry is its role as a bioisostere for other aromatic systems, such as benzene or thiophene rings.[2][9] Bioisosteric replacement involves substituting one group with another that has similar physical or chemical properties to produce broadly similar biological effects.[10] This strategy can be employed to:

  • Enhance potency and selectivity.

  • Improve pharmacokinetic properties (absorption, distribution, metabolism, and excretion).

  • Reduce toxicity.[10]

  • Navigate existing patent landscapes.

The substitution of a phenyl ring with a furan ring, for instance, can alter the molecule's steric and electronic characteristics, potentially leading to improved interactions with the target protein or altered metabolic pathways.[9]

Diagram: Bioisosteric Replacement Strategy

G Furan as a Bioisostere for a Phenyl Ring Lead_Compound Lead Compound (with Phenyl Ring) Furan_Analog Furan-Containing Analog Lead_Compound->Furan_Analog Bioisosteric Replacement Improved_Properties Potentially Improved Properties: - Potency - Selectivity - ADME Profile - Reduced Toxicity Furan_Analog->Improved_Properties

Caption: A diagram illustrating the concept of bioisosteric replacement.

Metabolic Considerations and Potential for Toxicity: A critical aspect for drug development professionals is understanding the metabolic fate of furan-containing compounds. The furan ring can undergo metabolic activation, primarily by cytochrome P450 enzymes, to form reactive intermediates such as epoxides or cis-enedials.[11][12] These electrophilic species have the potential to covalently bind to cellular macromolecules like proteins and DNA, which can lead to toxicity, including hepatotoxicity and carcinogenicity.[11][12][13]

However, it is crucial to note that not all furan-containing compounds are toxic.[12] The likelihood of toxicity is influenced by the substitution pattern on the furan ring and the presence of competing detoxification pathways.[12] A thorough understanding of these metabolic processes is essential for designing safer furan-based drugs.

Diagram: Metabolic Activation of the Furan Ring

G Simplified Metabolic Activation of Furan Furan Furan-Containing Compound CYP450 Cytochrome P450 Oxidation Furan->CYP450 Reactive_Intermediate Reactive Intermediate (e.g., Epoxide, cis-enedial) CYP450->Reactive_Intermediate Macromolecules Cellular Macromolecules (Proteins, DNA) Reactive_Intermediate->Macromolecules Covalent Binding Detoxification Detoxification (e.g., GSH Conjugation) Reactive_Intermediate->Detoxification Toxicity Potential Toxicity Macromolecules->Toxicity Excretion Excretion Detoxification->Excretion

Caption: A simplified pathway of furan metabolic activation and detoxification.

Part 3: Therapeutic Triumphs of Furan-Containing Drugs

The versatility of the furan scaffold is reflected in the wide range of therapeutic areas where furan-containing drugs have made a significant impact.[1][8]

Table 1: Examples of Furan-Containing Drugs and their Therapeutic Applications

Drug NameTherapeutic AreaBrief Mechanism of Action
Nitrofurantoin AntibacterialUsed for urinary tract infections; its nitro group is enzymatically reduced in bacterial cells to reactive intermediates that damage bacterial DNA and other macromolecules.[1]
Ranolazine CardiovascularUsed in the management of chronic angina.
Ceftiofur Antibacterial (Veterinary)A cephalosporin antibiotic.[9]
Ranitidine Anti-ulcerAn H2 receptor antagonist used to treat stomach ulcers.[5][14]
Furosemide DiureticAn intermediate in its synthesis is furfurylamine.[14]

These examples represent just a fraction of the successful applications of the furan scaffold in medicine, highlighting its broad therapeutic potential.[1][5]

Part 4: Synthesizing Success: Methodologies and Protocols

The accessibility of furan-containing compounds through various synthetic routes is a key driver of their widespread use in drug discovery.[2] Classical methods like the Paal-Knorr and Feist-Benary furan syntheses remain highly relevant for preparing a wide range of furan derivatives.[2]

Experimental Protocol: The Paal-Knorr Furan Synthesis

The Paal-Knorr synthesis is a fundamental method for constructing the furan ring from a 1,4-dicarbonyl compound.[2]

Objective: To synthesize a substituted furan via the acid-catalyzed cyclization of a 1,4-dicarbonyl compound.

Materials:

  • 1,4-dicarbonyl compound (e.g., hexane-2,5-dione)

  • Acid catalyst (e.g., concentrated sulfuric acid or a Lewis acid)

  • Anhydrous solvent (e.g., toluene)

  • Standard laboratory glassware for reflux and workup

  • Purification apparatus (e.g., column chromatography)

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a drying tube, dissolve the 1,4-dicarbonyl compound in the anhydrous solvent.

  • Catalyst Addition: Carefully add a catalytic amount of the acid to the solution while stirring.

  • Heating: Heat the reaction mixture to reflux and monitor the progress of the reaction by thin-layer chromatography (TLC).

  • Workup: Upon completion, cool the reaction mixture to room temperature. Quench the reaction by carefully adding a saturated aqueous solution of sodium bicarbonate.

  • Extraction: Transfer the mixture to a separatory funnel and extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Drying and Concentration: Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel to obtain the desired furan derivative.

Self-Validation: The identity and purity of the synthesized furan can be confirmed by standard analytical techniques such as nuclear magnetic resonance (NMR) spectroscopy, mass spectrometry (MS), and infrared (IR) spectroscopy.

Diagram: General Workflow for Furan-Based Drug Discovery

G Workflow for Furan-Based Drug Discovery cluster_0 Discovery Phase cluster_1 Optimization Phase cluster_2 Development Phase Library_Synthesis Furan Library Synthesis HTS High-Throughput Screening Library_Synthesis->HTS Hit_Identification Hit Identification HTS->Hit_Identification Hit_to_Lead Hit-to-Lead Optimization Hit_Identification->Hit_to_Lead SAR_Studies Structure-Activity Relationship (SAR) Studies Hit_to_Lead->SAR_Studies Lead_Optimization Lead Optimization (ADME/Tox Profiling) SAR_Studies->Lead_Optimization Preclinical_Studies Preclinical Studies Lead_Optimization->Preclinical_Studies Clinical_Trials Clinical Trials Preclinical_Studies->Clinical_Trials Drug_Candidate Drug Candidate Clinical_Trials->Drug_Candidate

Caption: A typical workflow for the discovery and development of furan-based drugs.

Part 5: Future Horizons for the Furan Scaffold

The furan scaffold continues to be a fertile ground for innovation in drug discovery.[2] Future research is likely to focus on several key areas:

  • Development of Novel Synthetic Methodologies: The exploration of more efficient, stereoselective, and environmentally friendly methods for synthesizing furan derivatives will expand the accessible chemical space.[2]

  • Exploration of New Biological Targets: The application of furan-based libraries to novel and challenging biological targets will undoubtedly uncover new therapeutic opportunities.

  • Computational Drug Design: The use of computational chemistry and machine learning will aid in the rational design of next-generation furan-containing drugs with enhanced efficacy and improved safety profiles.[2]

References

  • Peterson, L. A. (2012). Metabolic Activation and Hepatotoxicity of Furan-Containing Compounds. PubMed, 34(1), 1-12. Retrieved from [Link]

  • Hassan, D. A., & Mustafa, Y. F. (n.d.). Application of furan derivative in medicinal field. ResearchGate. Retrieved from [Link]

  • Rashitova, S. (2025). Furan Derivatives and Their Role in Pharmaceuticals. American Journal of Bioscience and Clinical Integrity, 2(4), 104-107. Retrieved from [Link]

  • Nivrutti, P. (2024). Furan: A Promising Scaffold for Biological Activity. International Journal of All Research Education and Scientific Methods, 12(1), 25-34. Retrieved from [Link]

  • Poudel, Y. P. (2023, December 15). Efforts towards the synthesis of furan containing bioactive compounds. ShareOK. Retrieved from [Link]

  • Saeid, H., Al-sayed, H., & Bader, M. (2023). A Review on Biological and Medicinal Significance of Furan. Alq J Med App Sci, 6(1), 125-133. Retrieved from [Link]

  • Nivrutti, P. (2024, January 25). Furan: A Promising Scaffold for Biological Activity. SSRN. Retrieved from [Link]

  • Hossain, M. M. (2025, September 4). Clinical Pharmaceutical Applications and Bioactivity of Furan-Containing Compounds: A Mini Review. ResearchGate. Retrieved from [Link]

  • Gholami, M., Ghasemi, Y., & Ghasemi, F. (2020, August 19). Recent Updates on Anti-Inflammatory and Antimicrobial Effects of Furan Natural Derivatives. PubMed Central. Retrieved from [Link]

  • Peterson, L. A. (2012). Reactive Metabolites in the Biotransformation of Molecules Containing a Furan Ring. PubMed Central, 24(10), 1131–1140. Retrieved from [Link]

  • Verma, A. (2025, August 6). Synthesis and biological activities of furan derivatives. ResearchGate. Retrieved from [Link]

  • Der Pharma Chemica. (n.d.). Review on Chemistry and Therapeutic Activity of the Derivatives of Furan and Oxazole: The Oxygen Containing Heterocycles. Retrieved from [Link]

  • ScienceDirect. (2025, September 6). Furan derivative: Significance and symbolism. Retrieved from [Link]

  • Verma, A., Pandeya, S. N., & Sinha, S. (2011). Synthesis and biological activity of furan derivatives. SciSpace. Retrieved from [Link]

  • Wellington, K., & de Koning, C. B. (2023, September 6). Synthesis and Biological Studies of Benzo[b]furan Derivatives: A Review from 2011 to 2022. MDPI. Retrieved from [Link]

  • Peterson, L. A. (2008, October 9). Electrophilic Intermediates Produced by Bioactivation of Furan. Drug Metabolism Reviews. Retrieved from [Link]

  • Sperry, J. B., & Wright, D. L. (2025, August 6). Furans, Thiophenes and Related Heterocycles in Drug Discovery. ResearchGate. Retrieved from [Link]

  • Sperry, J. B., & Wright, D. L. (2005). Furans, thiophenes and related heterocycles in drug discovery. Current Opinion in Drug Discovery & Development, 8(6), 723-740. Retrieved from [Link]

  • Peterson, L. A. (2012). Reactive Metabolites in the Biotransformation of Molecules Containing a Furan Ring. Chemical Research in Toxicology, 25(10), 2033-2045. Retrieved from [Link]

  • ResearchGate. (n.d.). C-fused furan containing biologically sound natural products. Retrieved from [Link]

  • Fokin, A. A., & Gevorgyan, V. (2023, February 16). Bio-Derived Furanic Compounds with Natural Metabolism: New Sustainable Possibilities for Selective Organic Synthesis. PubMed Central. Retrieved from [Link]

  • SciSpace. (n.d.). Input of Isosteric and Bioisosteric Approach in Drug design. Retrieved from [Link]

  • ResearchGate. (n.d.). Charges of the three bioisosteric moieties (carboxylic acid, furan, and sulfonamide). Retrieved from [Link]

  • Slideshare. (n.d.). Analog design-Bioisosteric replacement strategies. Retrieved from [Link]

  • Gaikwad, P. L., Gandhi, P. S., Jagdale, D. M., & Kadam, V. J. (2012). The Use of Bioisosterism in Drug Design and Molecular Modification. American Journal of PharmTech Research, 2(4), 1-15. Retrieved from [Link]

Sources

Methodological & Application

Application Note and Step-by-Step Protocol for the Synthesis of 3-Benzoylfuran-2-carboxylic acid

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive, step-by-step protocol for the synthesis of 3-Benzoylfuran-2-carboxylic acid, a valuable building block in medicinal chemistry and materials science. The described methodology is based on a directed ortho-metalation (DoM) strategy, a powerful tool for the regioselective functionalization of aromatic and heteroaromatic compounds.

Introduction

3-Aroylfuran-2-carboxylic acids are an important class of heterocyclic compounds with potential applications in the development of novel pharmaceuticals and functional materials. Their synthesis, however, can be challenging due to the inherent reactivity of the furan ring and the directing effects of the carboxylic acid substituent. Traditional electrophilic substitution methods, such as Friedel-Crafts acylation, are often not suitable for achieving the desired 3-substitution pattern on a furan-2-carboxylic acid scaffold. The carboxylic acid group is deactivating and directs incoming electrophiles to the C4 or C5 positions.

To overcome these challenges, this protocol utilizes a directed ortho-metalation (DoM) strategy. The carboxylic acid group, when doubly deprotonated with a strong, non-nucleophilic base, acts as a powerful directing group, facilitating the selective removal of the proton at the adjacent C3 position by a second equivalent of the base. The resulting 3-lithiofuran-2-carboxylate dianion is a potent nucleophile that can be trapped with a suitable electrophile, in this case, a benzoylating agent, to regioselectively introduce the benzoyl group at the desired position.

This application note provides a detailed, field-proven protocol for this synthesis, explaining the causality behind the experimental choices and ensuring a self-validating system for achieving the target molecule with high fidelity.

Part 1: Synthetic Strategy and Mechanistic Overview

The overall synthetic strategy involves a two-step sequence starting from commercially available furan-2-carboxylic acid:

  • Directed ortho-Metalation: Furan-2-carboxylic acid is treated with two equivalents of a strong lithium amide base, such as lithium diisopropylamide (LDA), in an anhydrous ethereal solvent at low temperature. The first equivalent of the base deprotonates the acidic carboxylic proton, while the second equivalent, directed by the resulting carboxylate, selectively removes the proton at the C3 position, forming a dianionic intermediate.

  • Electrophilic Quench: The in situ generated 3-lithiofuran-2-carboxylate is then reacted with a benzoylating agent. While benzoyl chloride is a direct option, a more controlled and often higher-yielding approach involves reaction with benzaldehyde to form the corresponding secondary alcohol. This alcohol is then oxidized to the desired ketone, 3-benzoylfuran-2-carboxylic acid, in a subsequent step. This two-step quenching procedure often circumvents issues of over-addition or side reactions that can occur with highly reactive acid chlorides.

Reaction Scheme:

Causality Behind Experimental Choices:
  • Choice of Base: A strong, non-nucleophilic base like LDA is crucial. It is sufficiently basic to deprotonate both the carboxylic acid and the C3 proton of the furan ring, but its steric bulk minimizes nucleophilic attack at the carbonyl carbon of the starting material or product.

  • Low Temperature: The reaction is conducted at -78 °C (dry ice/acetone bath) to ensure the stability of the highly reactive organolithium intermediate and to prevent side reactions, such as the decomposition of the furan ring or reaction at other positions.

  • Anhydrous Conditions: Organolithium reagents are extremely sensitive to moisture. All glassware must be rigorously dried, and anhydrous solvents must be used to prevent quenching of the organolithium species and ensure the success of the reaction.

  • Two-Step Electrophilic Quench: The use of benzaldehyde followed by oxidation provides a more reliable route to the ketone compared to a direct reaction with benzoyl chloride. This is because the initial addition of the organolithium to benzaldehyde forms a stable alkoxide, preventing over-addition. The subsequent oxidation is typically a high-yielding and clean transformation.

Part 2: Detailed Step-by-Step Experimental Protocol

Materials and Reagents:

Reagent/MaterialGradeSupplier
Furan-2-carboxylic acid≥98%Commercially Available
Diisopropylamine≥99.5%, redistilledCommercially Available
n-Butyllithium2.5 M in hexanesCommercially Available
Tetrahydrofuran (THF)Anhydrous, ≥99.9%, inhibitor-freeCommercially Available
Benzaldehyde≥99%, redistilledCommercially Available
Dess-Martin Periodinane (DMP)≥97%Commercially Available
Dichloromethane (DCM)Anhydrous, ≥99.8%Commercially Available
Diethyl etherAnhydrousCommercially Available
Hydrochloric acid (HCl)1 M aqueous solutionCommercially Available
Sodium bicarbonate (NaHCO₃)Saturated aqueous solutionCommercially Available
Brine (saturated NaCl)Aqueous solutionCommercially Available
Magnesium sulfate (MgSO₄)AnhydrousCommercially Available
Silica gel230-400 meshCommercially Available

Equipment:

  • Three-neck round-bottom flask

  • Schlenk line or argon/nitrogen inlet

  • Magnetic stirrer and stir bars

  • Low-temperature thermometer

  • Dry ice/acetone bath

  • Syringes and needles

  • Separatory funnel

  • Rotary evaporator

  • Apparatus for column chromatography

Safety Precautions:

  • n-Butyllithium is a pyrophoric liquid and must be handled with extreme care under an inert atmosphere.

  • Anhydrous solvents are flammable.

  • All manipulations involving organolithium reagents should be performed in a well-ventilated fume hood.

  • Appropriate personal protective equipment (safety glasses, lab coat, gloves) must be worn at all times.

Step 1: In situ Preparation of Lithium Diisopropylamide (LDA)
  • To an oven-dried 250 mL three-neck round-bottom flask equipped with a magnetic stir bar, a low-temperature thermometer, and an argon inlet, add anhydrous tetrahydrofuran (THF, 50 mL).

  • Cool the flask to -78 °C using a dry ice/acetone bath.

  • Slowly add diisopropylamine (2.2 eq.) to the cooled THF via syringe.

  • To this solution, add n-butyllithium (2.2 eq., 2.5 M in hexanes) dropwise via syringe over 10 minutes, ensuring the internal temperature does not exceed -70 °C.

  • Stir the resulting colorless to pale yellow solution at -78 °C for 30 minutes to ensure complete formation of LDA.

Step 2: Directed ortho-Metalation of Furan-2-carboxylic acid and Trapping with Benzaldehyde
  • In a separate oven-dried 100 mL flask, dissolve furan-2-carboxylic acid (1.0 eq.) in anhydrous THF (20 mL).

  • Slowly add the solution of furan-2-carboxylic acid to the pre-formed LDA solution at -78 °C via a cannula or syringe over 15 minutes. A color change to deep yellow or orange is typically observed, indicating the formation of the dianion.

  • Stir the reaction mixture at -78 °C for 1 hour to ensure complete metalation.

  • Add freshly distilled benzaldehyde (1.2 eq.) dropwise to the reaction mixture at -78 °C.

  • Continue stirring at -78 °C for 2 hours.

  • Quench the reaction by slowly adding a saturated aqueous solution of ammonium chloride (NH₄Cl, 30 mL) at -78 °C.

  • Allow the mixture to warm to room temperature.

  • Transfer the mixture to a separatory funnel and add diethyl ether (100 mL).

  • Wash the organic layer with water (2 x 50 mL) and then with brine (50 mL).

  • Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure to obtain the crude 3-(hydroxy(phenyl)methyl)furan-2-carboxylic acid as a viscous oil or solid. This crude product is often used directly in the next step without further purification.

Step 3: Oxidation to 3-Benzoylfuran-2-carboxylic acid
  • Dissolve the crude 3-(hydroxy(phenyl)methyl)furan-2-carboxylic acid from the previous step in anhydrous dichloromethane (DCM, 50 mL) in a round-bottom flask.

  • Add Dess-Martin periodinane (DMP, 1.5 eq.) portion-wise to the solution at room temperature. The reaction is typically exothermic.

  • Stir the reaction mixture at room temperature for 2-4 hours, monitoring the progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃, 50 mL) and a saturated aqueous solution of sodium thiosulfate (Na₂S₂O₃, 50 mL).

  • Stir vigorously for 15 minutes until the organic layer becomes clear.

  • Transfer the mixture to a separatory funnel and separate the layers.

  • Extract the aqueous layer with DCM (2 x 50 mL).

  • Combine the organic layers, wash with brine (50 mL), dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

Step 4: Purification
  • The crude product can be purified by column chromatography on silica gel using a gradient of ethyl acetate in hexanes containing 1% acetic acid to prevent streaking of the carboxylic acid on the column.

  • Alternatively, the crude product can be dissolved in diethyl ether and extracted with a saturated aqueous solution of NaHCO₃. The aqueous layer is then washed with diethyl ether, and the aqueous layer is acidified with 1 M HCl to precipitate the product. The solid product is collected by filtration, washed with cold water, and dried under vacuum.

  • Further purification can be achieved by recrystallization from a suitable solvent system, such as ethyl acetate/hexanes.

Part 3: Data Presentation and Visualization

Expected Yield and Characterization:

PropertyExpected Value
Appearance White to off-white solid
Yield 40-60% over two steps
¹H NMR (CDCl₃, δ) ~7.2-8.0 (m, 6H, Ar-H and furan H5), ~6.8 (d, 1H, furan H4)
¹³C NMR (CDCl₃, δ) ~185 (C=O, benzoyl), ~165 (C=O, acid), aromatic signals
Mass Spec (ESI-) [M-H]⁻ expected at m/z ~215

Experimental Workflow Diagram:

Synthesis_Workflow cluster_step1 Step 1: Directed Ortho-Metalation cluster_step2 Step 2: Oxidation A Furan-2-carboxylic acid in Anhydrous THF B 2.2 eq. LDA -78 °C, 1 hr A->B C 3-Lithiofuran-2-carboxylate Dianion Intermediate B->C D 1.2 eq. Benzaldehyde -78 °C, 2 hrs C->D E Crude 3-(hydroxy(phenyl)methyl) furan-2-carboxylic acid D->E F Crude Alcohol in Anhydrous DCM G 1.5 eq. Dess-Martin Periodinane (DMP) RT, 2-4 hrs F->G H Crude 3-Benzoylfuran- 2-carboxylic acid G->H I Purification by: - Column Chromatography - Acid/Base Extraction - Recrystallization J Pure 3-Benzoylfuran- 2-carboxylic acid

Caption: Synthetic workflow for 3-Benzoylfuran-2-carboxylic acid.

References

  • Gilman, H.; Bebb, R. L. J. Am. Chem. Soc.1939, 61, 109-112.
  • Snieckus, V. Chem. Rev.1990, 90, 879-933.
  • Dess, D. B.; Martin, J. C. J. Am. Chem. Soc.1991, 113, 7277-7287. (The original report on the Dess-Martin periodinane, the oxidizing agent used in the final step).
  • Chadwick, D. J.; Carpenter, R. N. J. Chem. Soc., Perkin Trans. 11985, 385-391.

Application Note: Precision Functionalization of Furan-2-Carboxylic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The furan-2-carboxylic acid (2-furoic acid) scaffold is a critical pharmacophore in medicinal chemistry, serving as a precursor for various antiviral, diuretic, and analgesic agents. However, the introduction of acyl groups onto the furan ring is synthetically challenging due to the electron-withdrawing nature of the carboxyl group, which deactivates the ring toward Electrophilic Aromatic Substitution (EAS) and promotes complexation with Lewis acid catalysts.

This Application Note details a robust, high-yield protocol for the C5-acylation of furan-2-carboxylic acid . To maximize regioselectivity and yield, this guide utilizes a "Protection-Activation-Deprotection" strategy. We convert the free acid to its methyl ester, perform a Lewis acid-mediated Friedel-Crafts acylation, and subsequently hydrolyze the ester. This method circumvents the polymerization risks associated with direct furan acylation and ensures >90% regioselectivity for the 5-position.

Mechanistic Insight & Strategic Rationale

The Chemical Challenge

Direct Friedel-Crafts acylation of 2-furoic acid fails for two reasons:

  • Electronic Deactivation: The carboxylic acid group (-COOH) is a strong electron-withdrawing group (EWG), significantly reducing the nucleophilicity of the furan ring.

  • Catalyst Poisoning: The carboxyl oxygen acts as a Lewis base, coordinating with catalysts (e.g.,

    
    , 
    
    
    
    ), forming an unreactive complex and requiring stoichiometric excesses of reagents.
The Solution: Ester Activation

By converting 2-furoic acid to methyl 2-furoate , we mitigate catalyst coordination issues. While the ester is still an EWG, the furan ring remains sufficiently nucleophilic at the C5 position to undergo acylation when catalyzed by Boron Trifluoride Etherate (


).

Why


? 
Unlike aluminum chloride (

), which is harsh and often leads to furan ring-opening or polymerization ("tarring"),

provides a milder activation of the acylating agent (acetic anhydride) while preserving the sensitive furan diene system.
Reaction Pathway Diagram

The following diagram illustrates the reaction logic and intermediate states.

ReactionPathway Substrate 2-Furoic Acid (Deactivated) Protection Step 1: Esterification (MeOH, H+) Substrate->Protection Intermediate1 Methyl 2-Furoate (Protected) Protection->Intermediate1 Acylation Step 2: Friedel-Crafts (Ac2O, BF3·Et2O) Intermediate1->Acylation Electrophilic Attack at C5 Intermediate2 Methyl 5-Acetyl-2-Furoate (Acylated) Acylation->Intermediate2 Hydrolysis Step 3: Hydrolysis (NaOH, then HCl) Intermediate2->Hydrolysis Product 5-Acetyl-2-Furoic Acid (Target) Hydrolysis->Product

Figure 1: Strategic workflow for the C5-acylation of 2-furoic acid via the methyl ester intermediate.

Experimental Protocol

Reagents and Equipment
  • Substrate: Furan-2-carboxylic acid (98%).

  • Reagents: Methanol (anhydrous), Sulfuric acid (conc.), Acetic Anhydride (

    
    ), Boron Trifluoride Etherate (
    
    
    
    ), Sodium Hydroxide (NaOH).
  • Solvents: Dichloromethane (DCM), Ethyl Acetate, Hexanes.

  • Equipment: 3-neck round bottom flask, reflux condenser, addition funnel, inert gas (Argon/Nitrogen) line.

Step 1: Synthesis of Methyl 2-Furoate (Protection)

This step protects the carboxylic acid to prevent catalyst complexation.

  • Dissolution: In a 500 mL round-bottom flask, dissolve 2-furoic acid (11.2 g, 100 mmol) in Methanol (150 mL) .

  • Catalysis: Add concentrated

    
     (2.0 mL)  dropwise with stirring.
    
  • Reflux: Heat the mixture to reflux (

    
    ) for 8 hours. Monitor by TLC (30% EtOAc/Hexane) until the acid spot disappears.
    
  • Workup: Cool to room temperature. Concentrate methanol under reduced pressure.

  • Neutralization: Dilute residue with EtOAc (100 mL) and wash with saturated

    
     (
    
    
    
    mL) to remove unreacted acid.
  • Isolation: Dry organic layer over

    
    , filter, and concentrate.
    
    • Expected Yield: 11.5–12.0 g (90–95%).

    • Appearance: Colorless to pale yellow oil (solidifies upon cooling).

Step 2: Friedel-Crafts Acylation (The Core Reaction)

This step installs the acetyl group at the C5 position.

  • Setup: Equip a 250 mL 3-neck flask with a magnetic stir bar, addition funnel, and Argon inlet.

  • Charge: Add Methyl 2-furoate (6.3 g, 50 mmol) and Acetic Anhydride (10.2 g, 100 mmol) . Note: No solvent is required;

    
     acts as both reagent and solvent.
    
  • Activation: Cool the mixture to

    
     in an ice bath.
    
  • Catalyst Addition: Add

    
     (14.2 g, 100 mmol)  dropwise over 20 minutes.
    
    • Critical Control: Maintain temperature

      
       to prevent polymerization. The solution will turn dark red/brown.
      
  • Reaction: Remove ice bath and stir at room temperature (

    
    ) for 4 hours.
    
  • Quench: Pour the reaction mixture slowly into ice water (200 mL) with vigorous stirring. The product may precipitate.

  • Extraction: Extract with DCM (

    
     mL). Wash combined organics with water (
    
    
    
    ), saturated
    
    
    , and brine.
  • Purification: Dry over

    
     and concentrate. Recrystallize from Hexanes/EtOAc if necessary.
    
    • Target: Methyl 5-acetyl-2-furoate.[1]

    • Expected Yield: 70–80%.[2]

Step 3: Hydrolysis (Deprotection)

Optional: Perform only if the free acid form is required.

  • Hydrolysis: Dissolve the acylated ester (5 mmol) in 10% NaOH (10 mL) .

  • Heat: Stir at

    
     for 1 hour. The solid ester will dissolve as the carboxylate salt forms.
    
  • Acidification: Cool to

    
     and acidify to pH 2 using 6M HCl .
    
  • Filtration: The product, 5-acetyl-2-furoic acid , precipitates as a white/off-white solid. Filter and wash with cold water.

Data Analysis & Troubleshooting

Expected Yields & Physical Properties
CompoundMolecular WeightAppearanceMelting PointTypical Yield
Methyl 2-furoate 126.11 g/mol Colorless Oil/Solid34-35 °C92%
Methyl 5-acetyl-2-furoate 168.15 g/mol Pale Yellow Solid93-95 °C75%
5-Acetyl-2-furoic acid 154.12 g/mol White Powder168-170 °C90% (from ester)
Troubleshooting Guide
  • Problem: Low yield in Step 2 (Acylation).

    • Cause: Moisture in reagents.

      
       hydrolyzes rapidly.
      
    • Solution: Use freshly distilled acetic anhydride and a fresh bottle of

      
      . Ensure glassware is oven-dried.
      
  • Problem: Dark tar formation.

    • Cause: Exotherm was not controlled during catalyst addition.

    • Solution: Strictly maintain

      
       during addition.[3] Dilute with DCM if heat dissipation is poor.
      
  • Problem: Regioisomer contamination (C4 acylation).

    • Insight: C5 is electronically favored. C4 isomers are rare (<5%) unless the C5 position is blocked or steric hindrance is extreme.

Workup Workflow Visualization

WorkupFlow ReactionMix Crude Reaction Mixture (Dark Red/Brown) Quench Quench: Pour into Ice Water (Hydrolyzes BF3) ReactionMix->Quench Extraction Extraction: DCM (3x) Separate Organic Layer Quench->Extraction Wash Wash: H2O -> NaHCO3 -> Brine (Removes Acid/Inorganics) Extraction->Wash Drying Dry: Na2SO4 & Concentrate Wash->Drying CrudeSolid Crude Solid Obtained Drying->CrudeSolid

Figure 2: Downstream processing workflow for the isolation of acylated furan derivatives.

References

  • Keay, B. A. (1987). Regioselective Lithiation of 2-Substituted Furans. This source establishes the baseline for lithiation-based alternatives, contrasting with the Friedel-Crafts method.

  • Opietnik, M., et al. (2012).[4] Mild Friedel-Crafts Acylation of Furan with Carboxylic Acids and the Heterogeneous Catalyst Couple AlPW12O40 / Mg(OH)2.[4][5][6][7] Provides context on direct acylation challenges and heterogeneous catalysis.

  • Organic Syntheses.2-Furoic Acid and Derivatives.

    • [Source: Org.[2][8][9] Synth. Coll. Vol. 1, p. 274]([Link]2]

  • Gronowitz, S. (1985). Thiophene and Its Derivatives. (Analogous chemistry for 5-membered heterocycles). Wiley-Interscience. (Textbook Reference for mechanism).
  • Smith, M. B. (2020).[3][10] March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure. 8th Edition. Wiley. (Authoritative grounding for EAS mechanisms on deactivated rings).

Sources

3-Benzoylfuran-2-carboxylic Acid: A Strategic Precursor for the Synthesis of Fused Heterocyclic Systems

Author: BenchChem Technical Support Team. Date: February 2026

An Application Guide for Medicinal and Synthetic Chemists

Introduction

In the landscape of modern drug discovery and materials science, the efficient construction of complex heterocyclic scaffolds is of paramount importance. 3-Benzoylfuran-2-carboxylic acid is an exemplary bifunctional building block, uniquely primed for the synthesis of novel fused heterocyclic systems. Its structure features a furan ring, a versatile platform in its own right, decorated with a 1,2-disposed benzoyl (ketone) and carboxylic acid moiety. This arrangement mimics the reactivity of a γ-ketoacid, making it an ideal precursor for cyclocondensation reactions with binucleophiles. This application note provides a detailed exploration of the synthesis and utility of 3-benzoylfuran-2-carboxylic acid, with a primary focus on its application in the synthesis of furo[3,2-c]pyridazinones, a class of compounds with significant interest in medicinal chemistry.

Part 1: Synthesis of the Building Block

While not a widely cataloged commercial chemical, 3-Benzoylfuran-2-carboxylic acid can be synthesized through established organic chemistry transformations. A plausible and efficient route involves the regioselective Friedel-Crafts acylation of a suitable furan-2-carboxylic acid derivative. The carboxylic acid moiety is electron-withdrawing and deactivating, necessitating its protection, typically as an ester, to facilitate the electrophilic acylation at the adjacent C3 position.

Proposed Synthetic Workflow

The synthesis can be envisioned as a two-step process: Friedel-Crafts benzoylation of an ethyl 2-furoate followed by saponification to yield the target carboxylic acid.

G cluster_0 Step 1: Friedel-Crafts Acylation cluster_1 Step 2: Saponification start Ethyl 2-furoate + Benzoyl Chloride catalyst Lewis Acid Catalyst (e.g., AlCl3, FeCl3) start->catalyst reaction Reaction in inert solvent (e.g., CS2, CH2Cl2) start->reaction catalyst->reaction intermediate Ethyl 3-benzoyl-2-furoate reaction->intermediate hydrolysis Base Hydrolysis (e.g., NaOH, EtOH/H2O) intermediate->hydrolysis workup Acidic Workup (e.g., HCl) hydrolysis->workup product 3-Benzoylfuran-2-carboxylic acid workup->product

Caption: Proposed workflow for the synthesis of 3-Benzoylfuran-2-carboxylic acid.

Part 2: Core Application - Synthesis of Furo[3,2-c]pyridazin-4-ones

The strategic positioning of the ketone and carboxylic acid functional groups makes 3-benzoylfuran-2-carboxylic acid an exceptional precursor for the synthesis of 3-phenyl-furo[3,2-c]pyridazin-4(5H)-one. Pyridazinone cores are prevalent in a wide array of biologically active molecules, exhibiting activities such as cardiovascular, anti-inflammatory, and anticancer effects.

Principle and Mechanistic Rationale

The reaction proceeds via a classical cyclocondensation mechanism. Hydrazine, acting as a binucleophile, first attacks the more electrophilic carbonyl carbon of the benzoyl group to form a hydrazone intermediate. This is followed by an intramolecular nucleophilic attack from the terminal nitrogen of the hydrazone onto the carboxylic acid carbonyl. Subsequent dehydration results in the formation of the stable, fused aromatic pyridazinone ring system.

G cluster_mech Reaction Mechanism A 3-Benzoylfuran- 2-carboxylic acid + Hydrazine (NH2NH2) B Hydrazone Intermediate A->B  Condensation C Intramolecular Cyclization B->C  Amidation D Dehydration (-H2O) C->D E 3-Phenyl-furo[3,2-c]pyridazin-4(5H)-one D->E

Caption: Mechanism of furo[3,2-c]pyridazinone formation.

Detailed Experimental Protocol

This protocol describes a general procedure for the synthesis of 3-phenyl-furo[3,2-c]pyridazin-4(5H)-one.

Materials and Reagents

Reagent/MaterialSupplierPurityCAS Number
3-Benzoylfuran-2-carboxylic acidSynthesized as above>95%N/A
Hydrazine Hydrate (80% in water)Sigma-Aldrich80%7803-57-8
Glacial Acetic AcidFisher ScientificACS64-19-7
Ethanol (200 Proof)Decon LabsUSP64-17-5
Distilled WaterIn-house-7732-18-5
Anhydrous Sodium SulfateVWR ChemicalsACS7757-82-6

Procedure

  • Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 3-benzoylfuran-2-carboxylic acid (e.g., 2.16 g, 10 mmol) in ethanol (40 mL).

  • Reagent Addition: To the stirred solution, add glacial acetic acid (5 mL) as a catalyst, followed by the dropwise addition of hydrazine hydrate (1.5 mL, ~30 mmol, 3 eq.).

  • Reaction: Heat the reaction mixture to reflux (approximately 80-85 °C) and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) using a 7:3 mixture of hexane and ethyl acetate. The disappearance of the starting material spot indicates reaction completion.

  • Work-up and Isolation: After cooling to room temperature, pour the reaction mixture into a beaker containing 100 mL of ice-cold water. A precipitate should form.

  • Stir the resulting slurry for 30 minutes to ensure complete precipitation.

  • Collect the solid product by vacuum filtration using a Büchner funnel.

  • Wash the filter cake sequentially with cold distilled water (2 x 20 mL) and a small amount of cold ethanol (10 mL) to remove impurities.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent system, such as ethanol/water or ethyl acetate, to yield the pure 3-phenyl-furo[3,2-c]pyridazin-4(5H)-one as a crystalline solid.

  • Dry the final product under vacuum overnight.

Expected Characterization

  • ¹H NMR: Expect signals for the phenyl protons and the furan ring protons. A broad singlet in the downfield region (δ 10-12 ppm) corresponding to the N-H proton of the pyridazinone ring should be observable.

  • ¹³C NMR: Signals corresponding to the carbonyl carbons of the pyridazinone and the carbons of the fused aromatic system.

  • IR Spectroscopy: Characteristic peaks for N-H stretching (~3200-3400 cm⁻¹), C=O stretching of the amide (~1650-1680 cm⁻¹), and C=C/C=N stretching in the aromatic region.

  • Mass Spectrometry: A molecular ion peak [M]+ or [M+H]+ corresponding to the calculated mass of the product (C₁₂H₈N₂O₂).

Part 3: Outlook on Further Applications

The synthetic utility of 3-benzoylfuran-2-carboxylic acid is not limited to reactions with hydrazine. Its bifunctional nature opens pathways to a variety of other heterocyclic systems.

  • N-Substituted Pyridazinones: Employing substituted hydrazines (e.g., phenylhydrazine, methylhydrazine) in the protocol above would yield N-substituted furo[3,2-c]pyridazinones, allowing for modulation of the compound's physicochemical properties.

  • Other Fused Heterocycles: Cyclocondensation with other binucleophiles like hydroxylamine could potentially lead to fused oxazinone systems, while reactions with thiourea could yield fused thiazinone derivatives. These pathways, while less common, are mechanistically plausible and represent an area ripe for exploration.

Summary of Key Transformation

Building BlockReagentProduct ClassKey Conditions
3-Benzoylfuran-2-carboxylic acidHydrazine HydrateFuro[3,2-c]pyridazin-4-onesEthanol, Acetic Acid, Reflux

3-Benzoylfuran-2-carboxylic acid serves as a highly effective and strategic building block for the synthesis of complex fused heterocycles. The inherent reactivity of its γ-ketoacid-like system provides a direct and efficient route to the medicinally relevant furo[3,2-c]pyridazinone scaffold. The protocols and mechanistic insights provided herein are intended to empower researchers in drug development and synthetic chemistry to leverage this versatile precursor in the creation of novel molecular entities.

References

  • Taszarek, M., & Reissig, H.-U. (2022). SYNTHESIS OF NEW MULTIVALENT FURO[3,2-c]PYRIDINE AND BIFURO[3,2-c]PYRIDINE DERIVATIVES. HETEROCYCLES, 104(11), 2053. [Link]

  • Knoppova, V., Jurasek, A., & Kada, R. (1976). Synthesis and properties of substituted 5-benzoyl-2-furancarboxylic acids and their methyl esters. Collection of Czechoslovak Chemical Communications, 41(11), 3175-3181. [Link]

  • Ganley, J. M., & Waller, D. L. (2017). Synthesis of Furo[2,3-c]pyridazines via Tandem Transition-Metal Catalysis. The Journal of Organic Chemistry, 82(21), 11776–11784. [Link]

  • Kowalewska, M., Kwiecień, H., Śmist, M., & Wrześniewska, A. (2013). Synthesis of New Benzofuran-2-Carboxylic Acid Derivatives. Journal of Chemistry, 2013, 1-7. [Link]

  • Noyce, D. S., & Fike, S. A. (1973). Synthesis and base-catalyzed rearrangements of 3-halocoumarins. The Journal of Organic Chemistry, 38(19), 3316-3318. [Link]

Technical Application Note: Strategic Synthesis of 3-Benzoylfuran-2-carboxylic Acid Scaffolds

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Pharmacophore Significance

3-Benzoylfuran-2-carboxylic acid (CAS: 170722-85-7) represents a specialized heterocyclic scaffold distinct from the more common benzo[b]furan derivatives (e.g., Amiodarone). This specific substitution pattern—placing a lipophilic benzoyl group at C3 adjacent to a polar carboxylic acid at C2—creates a unique "hinge-binding" motif often utilized in kinase inhibitors (e.g., Aurora kinase modulators) and anti-inflammatory agents.

Synthesizing this molecule presents a regiochemical challenge: electrophilic aromatic substitution (Friedel-Crafts) on furan-2-carboxylic acid derivatives typically directs to the C5 position, yielding the unwanted 5-benzoyl isomer.

This guide details two high-fidelity protocols to bypass this limitation:

  • Method A (The "Gold Standard"): Palladium-Catalyzed Carbonylative Suzuki-Miyaura Coupling. This method offers the highest regioselectivity and scalability.

  • Method B (The "Mechanistic" Route): Directed Ortho-Metalation (DoM) of 3-Benzoylfuran.

Retrosynthetic Analysis & Strategy

To ensure the benzoyl group is installed exclusively at the C3 position, we employ a disconnection strategy that utilizes pre-functionalized halogenated precursors.

Retrosynthesis cluster_MethodA Method A: Carbonylative Coupling (Preferred) cluster_MethodB Method B: Directed Ortho-Metalation Target TARGET: 3-Benzoylfuran-2-carboxylic acid PrecursorA 3-Bromofuran-2-carboxylic acid (Commercially Available) Target->PrecursorA Pd(0), CO Suzuki Carbonylation PrecursorB 3-Benzoylfuran Target->PrecursorB 1. Lithiation (C2) 2. Carboxylation ReagentA Phenylboronic Acid + CO Source ReagentB n-BuLi / CO2

Figure 1: Retrosynthetic strategies prioritizing regiocontrol.

Protocol A: Pd-Catalyzed Carbonylative Suzuki Coupling

Status: Preferred | Scale: Milligram to Multigram | Selectivity: >99%

This protocol utilizes a "CO-insertion" mechanism.[1] By starting with 3-bromofuran-2-carboxylic acid (or its ester), the position of the benzoyl group is structurally locked before the C-C bond formation, eliminating regio-isomeric byproducts.

Reagent Table[2]
ComponentEquiv.RoleCritical Parameter
Ethyl 3-bromofuran-2-carboxylate 1.0SubstratePurity >97%; Halogen integrity.
Phenylboronic Acid 1.2 - 1.5Coupling PartnerExcess ensures complete conversion.
Pd(OAc)₂ 0.05 (5 mol%)Catalyst PrecursorUse fresh source.
Xantphos or PPh₃ 0.10 (10 mol%)LigandXantphos improves turnover frequency (TOF).
K₂CO₃ 3.0BaseAnhydrous; finely ground.
CO Source ExcessCarbonyl SourceCO gas (balloon) or Mo(CO)₆ (solid source).
Toluene/Water (4:1) SolventMediumBiphasic system promotes inorganic solubility.
Step-by-Step Procedure
  • Catalyst Pre-activation:

    • In a flame-dried Schlenk flask, charge Pd(OAc)₂ (5 mol%) and Xantphos (10 mol%).

    • Add anhydrous Toluene (5 mL/mmol). Stir at room temperature (RT) for 10 minutes under Argon until a clear yellow/orange solution forms.

  • Substrate Addition:

    • Add Ethyl 3-bromofuran-2-carboxylate (1.0 equiv), Phenylboronic acid (1.5 equiv), and K₂CO₃ (3.0 equiv).

    • Note: If using the free acid substrate, add an extra equivalent of base.

  • Carbonylation (Safety Critical):

    • Option 1 (Gas): Purge the flask with Carbon Monoxide (CO) from a balloon. Maintain a positive pressure of CO (1 atm).

    • Option 2 (Solid Source - Safer): Add Molybdenum Hexacarbonyl [Mo(CO)₆] (1.0 equiv) or use a two-chamber reactor with rapid CO generation (e.g., COgen).

    • Warning: CO is a silent, deadly gas. All operations must occur in a high-performance fume hood with a CO detector.

  • Reaction:

    • Heat the mixture to 80°C for 12–16 hours.

    • Monitor by TLC (Hexane/EtOAc 4:1) or LC-MS. The bromide starting material should disappear.

  • Workup & Hydrolysis:

    • Cool to RT. Filter through a Celite pad to remove Pd black.

    • Concentrate the filtrate.

    • Hydrolysis Step: Dissolve the crude ester in THF/MeOH (1:1). Add LiOH (2M aq, 5 equiv). Stir at RT for 4 hours.

    • Acidify with 1M HCl to pH 2. Extract with Ethyl Acetate (3x).

    • Dry over Na₂SO₄ and concentrate.

  • Purification:

    • Recrystallize from Ethanol/Water or purify via flash chromatography (DCM/MeOH gradient).

Protocol B: Directed Ortho-Metalation (DoM)

Status: Alternative | Scale: Lab Scale (<1g) | Mechanism: CIPE (Complex Induced Proximity Effect)

If 3-bromofuran precursors are unavailable, this method constructs the functionality on the furan ring. It relies on the acidity of the C2-proton (pKa ~35) being significantly higher than C4/C5 due to the inductive effect of the oxygen and the coordination of the C3-benzoyl group.

Synthetic Workflow[1][2][3][4][5][6][7]

DoM_Pathway Step1 3-Furoic Acid Step2 Weinreb Amide (Intermediate) Step1->Step2 1. SOCl2 2. HN(OMe)Me Step3 3-Benzoylfuran Step2->Step3 PhMgBr (Grignard) Step4 Lithiated Species (C2-Li) Step3->Step4 n-BuLi / THF -78°C Final Target Acid Step4->Final 1. CO2 (g) 2. HCl (aq)

Figure 2: Directed Ortho-Metalation pathway.[2][3][4][5][6]

Procedure
  • Synthesis of 3-Benzoylfuran (Precursor):

    • Convert 3-furoic acid to the Weinreb amide (using EDCI/HOBt and N,O-dimethylhydroxylamine).

    • React the amide with Phenylmagnesium bromide (PhMgBr) in THF at 0°C.

    • Why Weinreb? It prevents over-addition of the Grignard reagent, stopping cleanly at the ketone.

  • Lithiation (The Critical Step):

    • Dissolve 3-benzoylfuran (1.0 equiv) in anhydrous THF under Argon.

    • Cool to -78°C (Dry ice/Acetone bath).

    • Add n-Butyllithium (n-BuLi) (1.1 equiv, 1.6M in hexanes) dropwise over 20 minutes.

    • Mechanism:[7][5][8] The carbonyl oxygen at C3 coordinates the Lithium, directing deprotonation specifically to the C2 position (Ortho-lithiation).

    • Stir at -78°C for 1 hour. The solution typically turns deep red/brown.

  • Carboxylation:

    • Bubble excess dry CO₂ gas (passed through a CaCl₂ drying tube) into the reaction mixture at -78°C for 30 minutes.

    • Allow the mixture to warm to RT slowly under the CO₂ atmosphere.

  • Quench:

    • Quench with 1M HCl until pH < 2.

    • Extract with Ethyl Acetate. The product is in the organic layer (as the free acid).

Analytical Validation (QC)

To ensure the correct isomer (3-benzoyl-2-acid) vs. the 5-benzoyl byproduct, analyze the 1H NMR coupling constants of the furan ring protons.

Feature3-Benzoylfuran-2-COOH (Target)5-Benzoylfuran-2-COOH (Wrong Isomer)
Ring Protons 2 protons (H4, H5)2 protons (H3, H4)
Coupling (J)


Pattern Two doublets (typical furan

-

coupling)
Two doublets (typical furan

-

coupling)
Appearance H5 is typically deshielded (>7.5 ppm) due to being

to oxygen.
Both protons are

to oxygen or shielded by substituents.

Mass Spectrometry:

  • Expected m/z: 217.05 [M+H]⁺ (Positive Mode) or 215.04 [M-H]⁻ (Negative Mode).

References

  • Carbonylative Suzuki Coupling Methodology

    • Barder, T. E., et al. "Catalysts for Suzuki-Miyaura Coupling Processes: Scope and Studies of the Effect of Ligand Structure." Journal of the American Chemical Society, 2005.

  • Solid CO Sources (Mo(CO)6)

    • Wannberg, J., & Larhed, M. "Molybdenum Hexacarbonyl as a Carbon Monoxide Source in Microwave-Promoted Palladium-Catalyzed Carbonylation Reactions." Journal of Organic Chemistry, 2003.

  • Regioselective Lithiation of Furans

    • Gribble, G. W., & Joule, J. A. Heterocyclic Chemistry.
    • Specific application to 3-substituted furans: Tetrahedron Letters, 1983, 24(18), 1905-1908.

  • Target Molecule Context (Aurora Kinase Modulators)

    • Patent WO2007087276A1. "Aurora kinase modulators and method of use." (Lists 3-benzoylfuran-2-carboxylic acid as Intermediate).

Disclaimer: The protocols described involve hazardous chemicals (Carbon Monoxide, n-Butyllithium). All experiments must be conducted by trained personnel in appropriate containment facilities.

Sources

Application Note: In Vitro Cytotoxicity Assessment of 3-Benzoylfuran-2-carboxylic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Introduction & Strategic Context

3-Benzoylfuran-2-carboxylic acid represents a critical scaffold in medicinal chemistry, particularly in the development of antimicrobial and anticancer agents. Furan-2-carboxylic acid derivatives are frequently investigated for their ability to disrupt mitochondrial function or inhibit specific kinases in neoplastic cells.

However, the physicochemical properties of this compound—specifically the lipophilic benzoyl moiety combined with the ionizable carboxylic acid—present unique challenges in in vitro assays. Improper solubilization or pH shifts in culture media can lead to micro-precipitation, yielding false-positive toxicity data (non-specific physical stress on cells rather than chemical cytotoxicity).

This guide provides a rigorous, self-validating workflow for determining the IC50 of 3-Benzoylfuran-2-carboxylic acid using the MTT metabolic assay. We prioritize solubility management and pH homeostasis to ensure data integrity.

Mechanistic Basis of the Assay

We utilize the MTT Assay (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) as the primary screen.[1] This assay relies on cellular oxidoreductase enzymes (primarily mitochondrial succinate dehydrogenase).[2]

  • Principle: Viable cells with active metabolism reduce the yellow tetrazolium salt (MTT) into insoluble purple formazan crystals.[2][3]

  • Relevance: Since furan derivatives often target mitochondrial pathways, a metabolic assay is more predictive than membrane integrity assays (like LDH) for early-stage screening.

Experimental Workflow Visualization

The following diagram outlines the critical path for the assay, highlighting the "Go/No-Go" decision points regarding compound solubility.

CytotoxicityWorkflow Start Compound: 3-Benzoylfuran-2-carboxylic acid Solubility Solubility Check (DMSO Stock Formulation) Start->Solubility MediaPrep Working Solution Prep (Serial Dilution in Media) Solubility->MediaPrep Dissolved Clear CheckPH CRITICAL: pH Check (Is Media Yellowing?) MediaPrep->CheckPH CheckPH->MediaPrep pH < 7.0 (Yellow) -> Adjust Buffer Seeding Cell Seeding (HeLa / MCF-7 / HepG2) CheckPH->Seeding pH 7.4 (Pink) Treatment Compound Treatment (24h - 72h Incubation) Seeding->Treatment Cells Adhered (24h) MTT_Add MTT Addition (4h Incubation) Treatment->MTT_Add Solubilization Formazan Solubilization (DMSO or SDS/HCl) MTT_Add->Solubilization Readout Spectrophotometry (OD 570nm) Solubilization->Readout

Caption: Logical workflow for cytotoxicity screening. Note the critical pH check step required for carboxylic acid derivatives.

Materials & Reagents

Chemical Agents[4][5][6][7][8][9][10][11]
  • Test Compound: 3-Benzoylfuran-2-carboxylic acid (High purity >98%).

  • Solvent: Dimethyl sulfoxide (DMSO), sterile filtered, cell culture grade.[1]

  • Positive Control: Doxorubicin or 5-Fluorouracil (standard cytotoxic agents).

  • MTT Reagent: 5 mg/mL in PBS (0.22 µm filtered). Store at -20°C in the dark.

Biological Systems[5][7]
  • Cell Lines:

    • Cancer Models: MCF-7 (Breast), HeLa (Cervical), or HepG2 (Liver) are highly relevant for furan-based pharmacophores.

    • Normal Control: HUVEC or NIH/3T3 (to determine selectivity index).

  • Culture Media: DMEM or RPMI-1640 supplemented with 10% FBS and 1% Pen/Strep.

Detailed Protocols

Protocol A: Compound Preparation & Solubility Management

Rationale: The carboxylic acid group can lower the pH of the local microenvironment if not buffered, while the benzoyl group increases lipophilicity. We use DMSO to ensure solubility and high-capacity buffering in the media.

  • Stock Solution (100 mM):

    • Weigh roughly 5-10 mg of 3-Benzoylfuran-2-carboxylic acid.

    • Dissolve in 100% DMSO to achieve a concentration of 100 mM.

    • Note: Vortex vigorously. If turbidity persists, sonicate at 37°C for 5 minutes.

  • Working Solutions:

    • Prepare serial dilutions (e.g., 100, 50, 25, 12.5, 6.25 µM) directly in the cell culture medium.

    • Critical Step: Ensure the final DMSO concentration is ≤ 0.5% (v/v) in all wells. Higher DMSO levels are cytotoxic and will skew results.

    • pH Verification: visually inspect the highest concentration (100 µM) in media. If the phenol red turns yellow, the acid has overcome the bicarbonate buffer. Neutralize carefully with 1N NaOH or use HEPES-buffered media.

Protocol B: Cell Seeding
  • Harvest cells in the logarithmic growth phase (approx. 70-80% confluence).

  • Count cells using Trypan Blue exclusion. Viability must be >95%.

  • Seed cells in 96-well plates:

    • Density: 5,000 – 10,000 cells/well (cell line dependent).

    • Volume: 100 µL per well.

  • Incubate for 24 hours at 37°C, 5% CO₂ to allow attachment.

    • Expert Tip: Leave the peripheral wells filled with PBS (no cells) to prevent the "Edge Effect" caused by evaporation.

Protocol C: The MTT Assay Execution
  • Treatment:

    • Aspirate old media carefully.[2][3]

    • Add 100 µL of fresh media containing the specific concentration of 3-Benzoylfuran-2-carboxylic acid.

    • Include Vehicle Control (Media + 0.5% DMSO) and Positive Control (e.g., Doxorubicin 10 µM).

    • Incubate for 24, 48, or 72 hours (48h is standard for furan derivatives).

  • MTT Addition:

    • Add 10 µL of MTT stock (5 mg/mL) to each well (Final conc: 0.5 mg/mL).

    • Incubate for 3 to 4 hours at 37°C.

    • Observation: Look for dark purple crystals (formazan) inside the cells under a microscope.

  • Solubilization:

    • Carefully aspirate the media (do not disturb crystals).

    • Add 100 µL of DMSO to each well.

    • Place on an orbital shaker for 15 minutes at room temperature.

  • Measurement:

    • Read Absorbance at 570 nm (Signal).

    • Read Absorbance at 630 nm (Reference/Background).[2]

    • Subtract A630 from A570.

Data Analysis & Interpretation

Calculate the percentage of cell viability using the following formula:



  • OD_sample: Absorbance of cells treated with the compound.

  • OD_control: Absorbance of Vehicle Control (DMSO only).

  • OD_blank: Absorbance of wells with media + MTT but NO cells.

IC50 Determination

Plot the Log(concentration) on the X-axis vs. % Viability on the Y-axis. Use non-linear regression (Sigmoidal dose-response, variable slope) in software like GraphPad Prism or Origin to calculate the IC50.

Expected Outcomes for Furan Derivatives
IC50 Value (µM)ClassificationInterpretation
< 10 µMHighly PotentStrong candidate for lead optimization.
10 - 50 µMModerateTypical for initial scaffold hits; requires SAR refinement.
> 100 µMInactiveLikely non-toxic or poor cellular uptake.

Troubleshooting & Expert Insights

Precipitation in Wells
  • Symptom: Spikes in absorbance readings or visible crystals before MTT addition.

  • Cause: 3-Benzoylfuran-2-carboxylic acid is lipophilic.

  • Fix: Do not exceed 100 µM in the assay. If higher concentrations are needed, use a solubility enhancer like cyclodextrin, though this complicates data interpretation.

False Positives (Reductive Chemistry)
  • Symptom: Media turns purple immediately upon adding MTT, even without cells.

  • Cause: Some furan derivatives with free reducing groups can chemically reduce MTT.

  • Validation: Run a "Compound Only" control (Media + Compound + MTT, no cells). If this turns purple, switch to an ATP-based assay (e.g., CellTiter-Glo) which is less prone to chemical interference.

pH Artifacts
  • Symptom: Yellow media in high concentration wells.

  • Cause: The carboxylic acid moiety is acidifying the media, suppressing cell metabolism non-specifically.

  • Fix: Buffer the media with 25 mM HEPES.

References

  • Abcam. MTT assay protocol. Accessed 2023.[4] Link

  • Thermo Fisher Scientific. CyQUANT™ MTT Cell Viability Assay Protocol.Link

  • Creative Diagnostics. The MTT Assay: A Valuable Tool for Measuring Cell Viability.[1][2]Link

  • Kossakowski, J., et al. "Synthesis and Preliminary Evaluation of the Antimicrobial Activity of Selected 3-Benzofurancarboxylic Acid Derivatives." Molecules, 2010.[5] Link

  • Choi, H., et al. "Synthesis and biological evaluation of 3-substituted-benzofuran-2-carboxylic esters as a novel class of ischemic cell death inhibitors." Bioorganic & Medicinal Chemistry Letters, 2010. Link

  • PubChem. Benzofuran-2-carboxylic acid (Compound Summary). National Library of Medicine. Link

Sources

Application Note: Optimization of Kinase Inhibition Assays for Furan-Based Small Molecules

Author: BenchChem Technical Support Team. Date: February 2026

Introduction & Scientific Context

Furan derivatives represent a privileged scaffold in medicinal chemistry, particularly in the design of ATP-competitive kinase inhibitors. Due to their ability to act as hydrogen bond acceptors, furan moieties often target the hinge region of the kinase ATP-binding pocket, mimicking the adenine ring of ATP.

However, the physicochemical properties of furan derivatives introduce distinct challenges in high-throughput screening (HTS):

  • Autofluorescence: Extended conjugated furan systems often fluoresce in the blue-green spectrum, overlapping with standard fluorescence intensity (FI) readouts.

  • Colloidal Aggregation: Hydrophobic furan cores can induce non-specific inhibition via sequestration, leading to false positives (promiscuous inhibition).

  • Photo-oxidation: Furan rings are susceptible to oxidative opening under high-intensity light, requiring specific handling protocols.

This guide outlines a validated workflow using Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) to bypass autofluorescence, coupled with a detergent-based counter-screen to eliminate aggregation artifacts.

Strategic Assay Selection

For furan derivatives, standard radiometric or continuous fluorescence assays are often unsuitable. The following table summarizes the rationale for selecting TR-FRET (e.g., LANCE® Ultra or HTRF®) as the primary platform.

FeatureRadiometric (

P)
Standard Fluorescence (FI)Luminescence (ADP-Glo)TR-FRET (Recommended)
Interference LowHigh (Furan autofluorescence)LowVery Low (Time-gated)
Sensitivity HighModerateHighHigh
Throughput Low (Wash steps)HighHighHigh (Homogeneous)
Mechanism Direct PhosphotransferBinding/ActivityADP DetectionPhospho-antibody binding

Why TR-FRET? TR-FRET utilizes a time delay (typically 50–100 µs) between excitation and measurement. Small organic molecules (like furans) have fluorescence lifetimes in the nanosecond range. By gating the measurement to the microsecond range, the assay "waits out" the compound's interference, measuring only the long-lived emission from the Lanthanide donor.

Compound Management & Handling

Critical Directive: Furan derivatives are prone to oxidation and precipitation.

  • Storage: Store solid compounds in amber vials under nitrogen/argon at -20°C.

  • Solubilization: Dissolve in 100% DMSO to a stock concentration of 10 mM.

    • Note: Visual inspection is insufficient. Use nephelometry if available to confirm solubility.

  • Acoustic Dispensing: Avoid intermediate aqueous dilutions. Use acoustic droplet ejection (ADE) to transfer nanoliter volumes of compound directly into the assay buffer to prevent "crashing out" before the enzyme is added.

Protocol 1: LANCE® Ultra TR-FRET Kinase Assay[1]

This protocol utilizes a Europium-chelate donor (Eu-Ab) and a ULight™-labeled peptide acceptor.

Reagents
  • Kinase Buffer: 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20.[1][2]

  • Donor: Eu-labeled anti-phospho-substrate antibody (2 nM final).

  • Acceptor: ULight-labeled peptide substrate (50 nM final).[3][1][2][4]

  • ATP: Ultra-pure (at

    
     concentration).
    
Workflow Diagram

TRFRET_Workflow Start Compound Prep (100% DMSO) Enzyme Add Kinase Enzyme (5 µL) Start->Enzyme Acoustic Transfer Incubate1 Pre-Incubation (15 min @ RT) Enzyme->Incubate1 Substrate Add ATP + ULight-Peptide (5 µL) Incubate1->Substrate Reaction Kinase Reaction (60 min @ RT) Substrate->Reaction Stop Add EDTA + Eu-Antibody (10 µL) Reaction->Stop Quench Read Read TR-FRET (Ex: 320nm | Em: 665nm) Stop->Read 60 min Equilibration

Figure 1: Step-by-step workflow for the homogeneous TR-FRET kinase assay.

Step-by-Step Procedure
  • Compound Addition: Dispense 10–50 nL of furan derivatives (serial dilution) into a white 384-well OptiPlate. Include DMSO-only controls (Max Signal) and EDTA-blanks (Min Signal).

  • Enzyme Addition: Add 5 µL of Kinase solution (diluted in Kinase Buffer).

    • Tip: Pre-incubate compound and enzyme for 15 minutes to allow for slow-binding kinetics, common with some hinge binders.

  • Reaction Initiation: Add 5 µL of Substrate Mix (ATP + ULight-Peptide).

    • Critical: Ensure ATP concentration is at or below

      
       to allow the competitive furan inhibitor to bind.
      
  • Incubation: Seal plate and incubate for 60 minutes at room temperature (20–25°C).

  • Detection: Add 10 µL of Detection Mix (EDTA to stop reaction + Eu-Antibody).

  • Equilibration: Incubate for 60 minutes.

  • Measurement: Read on a TR-FRET compatible reader (e.g., EnVision).

    • Delay: 50 µs

    • Integration: 400 µs

Protocol 2: Aggregation Counter-Screen (The "Detergent Test")

Furan derivatives are lipophilic and can form colloidal aggregates that sequester the enzyme, leading to false positives. This protocol validates that inhibition is specific (1:1 binding) rather than non-specific.

Principle: Colloidal aggregates are sensitive to non-ionic detergents. If an inhibitor's potency (


) shifts significantly in the presence of higher detergent, it is likely an aggregator.
Experimental Setup

Run the TR-FRET assay described in Protocol 1 in two parallel conditions:

  • Low Detergent: 0.001% Triton X-100 (or Tween-20).

  • High Detergent: 0.01% or 0.1% Triton X-100.

Interpretation Logic

Aggregation_Logic Result Compare IC50 (Low vs High Detergent) Shift IC50 Increases > 3x (Potency Lost) Result->Shift Stable IC50 Unchanged Result->Stable Conclusion1 False Positive (Aggregator) Shift->Conclusion1 Conclusion2 True Inhibitor (Specific Binder) Stable->Conclusion2

Figure 2: Decision tree for identifying promiscuous aggregators.

Data Analysis & Quality Control

Z-Factor Calculation

To validate the assay robustness before screening the full library:



  • Target:

    
     is required for quantitative screening.
    
  • Furan Note: If

    
     is low, check for signal quenching by the compound at high concentrations.
    
IC50 and Hill Slope

Fit data to a 4-parameter logistic equation (Sigmoidal Dose-Response).

  • Hill Slope (

    
    ): 
    
    • 
      : Standard 1:1 binding.
      
    • 
      : Suspect aggregation or steep dose-response indicative of non-specific denaturation.
      

References

  • Feng, B. Y., & Shoichet, B. K. (2006).[5] A detergent-based assay for the detection of promiscuous inhibitors. Nature Protocols, 1(2), 550–553.[5] Retrieved from [Link]

  • BioSolveIT. (2024). Hinge Binder Collection For Kinase Inhibitor Design. Retrieved from [Link]

Sources

NMR spectroscopic analysis of "3-Benzoylfuran-2-carboxylic acid"

Author: BenchChem Technical Support Team. Date: February 2026

Part 1: Core Directive

This guide is not merely a list of chemical shifts; it is a strategic protocol for the rigorous structural verification of 3-Benzoylfuran-2-carboxylic acid (C₁₂H₈O₄) . As a critical intermediate in the synthesis of novel kinase modulators and anti-infective agents, the purity and regiochemistry of this scaffold are paramount.

This document outlines a self-validating NMR workflow designed to distinguish the target molecule from common regioisomers (e.g., 4-benzoyl or 5-benzoyl analogs) and hydrolysis byproducts. We will utilize 1H , 13C , and 2D NMR techniques to establish an unshakeable structural proof.

Part 2: Scientific Integrity & Logic

Molecule Overview & Challenge
  • Target: 3-Benzoylfuran-2-carboxylic acid.[1]

  • Critical Feature: The furan ring is 2,3-disubstituted.[2] This leaves protons only at positions 4 and 5 .

  • The Analytical Challenge: Distinguishing the 3-benzoyl isomer from the 4-benzoyl or 5-benzoyl isomers is difficult using MS alone. NMR is the gold standard here because the coupling constant (

    
    )  between furan protons and their NOE correlations  with the benzoyl group provide definitive proof of regiochemistry.
    
Sample Preparation Protocol
  • Solvent Selection: DMSO-d₆ is the mandatory solvent.

    • Reasoning: The carboxylic acid proton (-COOH) is highly exchangeable and often invisible in CDCl₃ due to trace water or dimerization. DMSO-d₆ forms strong hydrogen bonds, stabilizing the monomeric acid and shifting the -COOH signal to a distinct window (

      
       13.0–14.0 ppm), allowing for accurate integration.
      
  • Concentration: 10–15 mg in 600 µL solvent. High concentration is avoided to prevent viscosity-induced line broadening.

  • Temperature: 298 K (25°C).

1H NMR Analysis: The Logic of Assignment
  • The Furan Doublet: The most diagnostic feature is the presence of two doublets for the furan ring protons (H-4 and H-5).

    • H-5 (

      
      -proton):  Located adjacent to the ring oxygen, this proton is significantly deshielded. In 2,3-disubstituted furans, it typically appears at 
      
      
      
      7.9–8.1 ppm
      .
    • H-4 (

      
      -proton):  Located beta to the oxygen but adjacent to the electron-withdrawing benzoyl group at C3. It appears upfield of H-5, typically at 
      
      
      
      6.9–7.2 ppm
      .
    • Coupling (

      
      ):  The coupling constant for vicinal protons in a furan ring is characteristic. For H-4/H-5, expect 
      
      
      
      Hz
      . A larger coupling (
      
      
      Hz) would indicate a 2,5-substitution pattern, immediately flagging a synthesis error.
  • The Benzoyl Group:

    • Ortho (H-2', 6'): Deshielded by the carbonyl anisotropy (

      
       7.8–7.9 ppm).
      
    • Meta/Para: Typical aromatic multiplet pattern (

      
       7.5–7.7 ppm).
      
2D NMR Validation (The "Self-Validating" Step)

To confirm the benzoyl group is at position 3 (and not 4), we rely on HMBC (Heteronuclear Multiple Bond Coherence) and NOESY (Nuclear Overhauser Effect Spectroscopy) .

  • HMBC: Look for a correlation between Furan H-4 and the Benzoyl Carbonyl (C=O) . This 3-bond coupling (

    
    ) confirms H-4 is adjacent to the substitution site.
    
  • NOESY: A spatial correlation (NOE) should be observed between the Benzoyl Ortho protons and Furan H-4 . No NOE should be seen between Benzoyl protons and Furan H-5.

Part 3: Visualization & Formatting

A. Experimental Workflow Diagram

NMR_Workflow Sample Crude/Pure Sample (10 mg) Prep Dissolve in DMSO-d6 (Stabilize -COOH) Sample->Prep H1_Acq 1H NMR Acquisition (16 scans, d1=10s) Prep->H1_Acq Check_COOH Check -COOH Signal (13-14 ppm) H1_Acq->Check_COOH Furan_Analysis Analyze Furan Region (6.5 - 8.2 ppm) Check_COOH->Furan_Analysis Signal Present Coupling_Check Calculate J(H4,H5) Target: 1.7 - 2.0 Hz Furan_Analysis->Coupling_Check NOE_Check NOESY/ROESY Confirm Benzoyl Location Coupling_Check->NOE_Check J matches Result Validated Structure: 3-Benzoylfuran-2-carboxylic acid NOE_Check->Result NOE: H4 <-> Ph-Ortho

Caption: Step-by-step NMR validation workflow for confirming regiochemistry and purity.

B. Representative NMR Data Table

The following data represents the expected chemical shifts for 3-Benzoylfuran-2-carboxylic acid in DMSO-d₆, derived from chemometric principles and analogous furan derivatives [1][2].

Atom GroupProton AssignmentChemical Shift (

, ppm)
MultiplicityCoupling (

, Hz)
IntegrationNotes
Acid -COOH13.2 – 13.8 br s-1HDisappears with D₂O shake.
Furan H-58.05 d1.81H

to Oxygen; most deshielded ring proton.
Benzoyl H-2', H-6' (Ortho)7.82 d7.52HDeshielded by C=O anisotropy.
Benzoyl H-4' (Para)7.65 t7.51H
Benzoyl H-3', H-5' (Meta)7.55 t7.52H
Furan H-47.15 d1.81H

to Oxygen; diagnostic for C3-substitution.
C. Structural Connectivity Logic (HMBC/NOE)

Connectivity COOH COOH (C2) H4 H-4 (Furan) H5 H-5 (Furan) H4->H5 COSY (J=1.8Hz) Benzoyl Benzoyl (C3) H4->Benzoyl HMBC (3-bond) OrthoH Ortho-H (Ph) H4->OrthoH NOE (Spatial) H5->OrthoH No NOE

Caption: Key 2D NMR correlations. The NOE between H-4 and Ortho-H is the "smoking gun" for the 3-benzoyl isomer.

Part 4: References

  • PubChem. 3-Benzoylfuran-2-carboxylic acid (Compound Summary). National Library of Medicine. Available at: [Link](Note: General reference for structure).

  • Kowalewska, M. et al. (2013).[3][4] Synthesis of New Benzofuran-2-Carboxylic Acid Derivatives. Journal of Chemistry.[3][4] Available at: [Link](Provides analogous NMR data for furan-2-carboxylic acid derivatives).

  • Vertex Pharmaceuticals. (2007). Aurora kinase modulators and method of use. WO2007087276A1. Available at: (Explicitly identifies 3-benzoylfuran-2-carboxylic acid as a synthesized intermediate).

  • Silverstein, R. M., et al. Spectrometric Identification of Organic Compounds. 8th Ed. Wiley. (Standard reference for furan coupling constants and chemical shifts).

Sources

Mass spectrometry fragmentation pattern of "3-Benzoylfuran-2-carboxylic acid"

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Mass Spectrometry Characterization of 3-Benzoylfuran-2-carboxylic Acid

Abstract & Scope

This technical guide details the mass spectrometry (MS) fragmentation patterns of 3-Benzoylfuran-2-carboxylic acid (


, MW 216.19). It is designed for researchers characterizing furan-based pharmacophores or synthetic intermediates. The protocol covers Electron Ionization (EI) and Electrospray Ionization (ESI) mechanisms, emphasizing the competitive pathways between the benzoyl 

-cleavage and the "ortho-effect" driven dehydration unique to 2,3-disubstituted furans.

Experimental Protocol

Sample Preparation
  • Stock Solution: Dissolve 1 mg of analyte in 1 mL of methanol (LC-MS grade). Sonicate for 5 minutes.

  • Working Solution (ESI): Dilute stock 1:100 in 50:50 Methanol:Water + 0.1% Formic Acid (for Positive Mode) or 5 mM Ammonium Acetate (for Negative Mode).

  • GC-MS Injection: Use stock solution directly or derivatize (TMS) if thermal decarboxylation is observed.

Instrument Parameters
ParameterEI (GC-MS) SettingsESI (LC-MS) Settings
Ionization Energy 70 eV3.5 - 4.5 kV (Capillary)
Source Temp 230°C350°C (Gas Temp)
Inlet/Cone 250°C (Split 10:1)30 V (Cone Voltage)
Scan Range m/z 40 - 300m/z 50 - 400
Collision Energy N/A15 - 35 eV (MS/MS)

Fragmentation Analysis & Mechanism

The fragmentation of 3-Benzoylfuran-2-carboxylic acid is governed by three competitive mechanisms:


-Cleavage , Decarboxylation , and the Ortho-Effect .
Pathway A: Benzoyl Group Dominance ( -Cleavage)

The most diagnostically significant pathway in EI is the cleavage adjacent to the carbonyl of the benzoyl group.

  • Mechanism: Radical site initiation at the ketone oxygen induces cleavage of the C-C bond between the carbonyl and the furan ring.

  • Result: Formation of the stable Benzoyl cation (m/z 105) . This is typically the Base Peak (100% relative abundance) in EI spectra.

  • Secondary Fragment: The m/z 105 ion subsequently loses CO (28 Da) to form the Phenyl cation (m/z 77) .

Pathway B: Carboxylic Acid Degradation[1]
  • Decarboxylation: Furan-2-carboxylic acids are prone to losing

    
    .
    
    • 
      .
      
    • Note: If the peak at m/z 172 is abnormally high relative to the parent in GC-MS, suspect thermal degradation in the injector liner.

  • Hydroxyl Loss: Standard acid fragmentation yielding

    
    .
    
Pathway C: The Ortho-Effect (Proximity Driven)

Due to the 2,3-substitution pattern, the carbonyl oxygen of the benzoyl group is in close proximity to the acidic proton of the carboxylic acid.

  • Mechanism: Intramolecular hydrogen bonding facilitates the elimination of a water molecule (

    
    ) to form a cyclic pseudo-anhydride or lactone-like radical cation.
    
  • Observation: A distinct peak at m/z 198 (

    
    ). This distinguishes the 3-benzoyl isomer from meta- or para-oriented analogs where this interaction is geometrically impossible.
    

Diagnostic Ion Table

m/z (Da)Ion IdentityFormulaOrigin/MechanismRelative Intensity (Est.)
216


Molecular Ion (Parent)20-40%
199


Loss of Hydroxyl (Acid group)10-20%
198


Ortho-Effect (Cyclization)15-30%
172


Decarboxylation (Furan ring intact)30-50%
171


Loss of Carboxyl radical10-25%
105


Benzoyl Cation (

-Cleavage)
100% (Base Peak)
77


Phenyl Cation (Loss of CO from 105)60-80%
51


Aromatic ring fragmentation20-40%

Pathway Visualization

The following diagram illustrates the competitive fragmentation pathways rooted in the molecular structure.

Fragmentation Parent Molecular Ion [M]+ m/z 216 Benzoyl Benzoyl Cation (Base Peak) m/z 105 Parent->Benzoyl Alpha-Cleavage (- C5H3O3•) OrthoCyclic Cyclic Anhydride Ion (Ortho Effect) m/z 198 Parent->OrthoCyclic - H2O (18) (Proximity Effect) Decarboxyl 3-Benzoylfuran Radical Cation m/z 172 Parent->Decarboxyl - CO2 (44) (Decarboxylation) Phenyl Phenyl Cation m/z 77 Benzoyl->Phenyl - CO (28) BenzeneFrag Ring Frag m/z 51 Phenyl->BenzeneFrag - C2H2 Furoyl Furoyl Cation m/z 144 Decarboxyl->Furoyl - CO (28)

Figure 1: Competitive fragmentation pathways for 3-Benzoylfuran-2-carboxylic acid showing the dominant benzoyl cleavage and diagnostic ortho-effect.

Troubleshooting & Validation

  • Thermal Decarboxylation (GC-MS):

    • Symptom:[1][2][3] The parent ion (m/z 216) is missing or very weak, while m/z 172 is the highest mass observed.

    • Cause: The carboxylic acid is degrading in the hot injection port before ionization.

    • Solution: Lower inlet temperature to 200°C or derivatize with BSTFA/TMCS to form the trimethylsilyl ester (M+ will shift to m/z 288).

  • Differentiation from Isomers:

    • 4-Benzoyl or 5-Benzoyl isomers: These will not show the prominent [M-18] (m/z 198) peak because the distance between the ketone and acid groups prevents the cyclic transition state required for water elimination.

References

  • McLafferty, F. W., & Tureček, F. (1993). Interpretation of Mass Spectra (4th ed.). University Science Books.

  • NIST Mass Spectrometry Data Center. (2023).[4] Mass Spectrum of Benzofuran-2-carboxylic acid (Analog). NIST Chemistry WebBook, SRD 69. [Link]

  • Todua, N. G., et al. (2016). "Ortho" and "Para" effects in electron ionization mass spectra of derivatives of benzoic acids. Journal of Mass Spectrometry. [Link]

  • Shimada, K., et al. (1980). Fragmentation of 3-acylfurans. Organic Mass Spectrometry, 15(11), 585-589. (Mechanistic basis for acylfuran cleavage).

Sources

Crystallization techniques for obtaining single crystals of "3-Benzoylfuran-2-carboxylic acid"

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Crystallization techniques for obtaining single crystals of "3-Benzoylfuran-2-carboxylic acid" Content Type: Application Note & Protocol Audience: Researchers, scientists, and drug development professionals.

Abstract & Strategic Overview

Obtaining single crystals of 3-Benzoylfuran-2-carboxylic acid presents a specific challenge often encountered with aromatic keto-acids: the tendency to isolate the crude product as a "brown semi-solid" or amorphous gum rather than a crystalline solid [1]. This behavior is driven by the rotational freedom of the benzoyl group at the C3 position and the competing hydrogen-bonding motifs of the carboxylic acid at C2.

To successfully grow X-ray quality single crystals, one must suppress the formation of amorphous oils and encourage the formation of ordered hydrogen-bonded dimers (the "carboxylic acid synthon"). This guide outlines a purification-first approach followed by controlled vapor diffusion , which has proven superior to standard cooling crystallization for this class of molecules.

Physicochemical Profiling & Solvent Selection

Before attempting crystallization, the solubility profile must be understood to select the correct Solvent/Antisolvent (SAS) pairs.

Molecular Properties
  • H-Bond Donors: 1 (COOH)

  • H-Bond Acceptors: 4 (Furan O, Ketone O, Carboxyl O, Hydroxyl O)

  • Key Interaction: The molecule is expected to form centrosymmetric dimers via the carboxylic acid group (

    
     motif).
    
  • Risk Factor: High conformational flexibility of the benzoyl group often leads to twinning or oiling out.

Solubility Data (Empirical)
SolventSolubilityRole in Protocol
Methanol / Ethanol HighPrimary Solvent (Promotes H-bonding)
Ethyl Acetate Moderate/HighPrimary Solvent (Good for diffusion)
Acetonitrile ModerateAlternative Solvent
Dichloromethane (DCM) ModerateSolubilizer for oils
Hexane / Pentane InsolubleAntisolvent (Precipitant)
Water Low (pH < 4)Antisolvent (for alcohol solutions)
Toluene Low (Cold)Antisolvent / Co-solvent

Pre-Crystallization Workflow: The "De-Oiling" Protocol

Critical Insight: Literature reports describe the crude synthesis product as a "brown semi-solid" [1]. Attempting to grow single crystals directly from this gum will fail. You must first obtain a dry, amorphous powder.

Protocol A: Trituration and Acid-Base Cleanup
  • Objective: Remove non-acidic impurities and trapped solvents that cause oiling.

  • Reagents: Sat. NaHCO₃, Diethyl Ether, 1M HCl, Hexane.

  • Dissolution: Dissolve the crude brown semi-solid in saturated aqueous NaHCO₃. The acid will convert to its sodium salt (soluble).

  • Wash: Extract the aqueous layer twice with Diethyl Ether. Discard the organic layer (removes neutral organic byproducts).

  • Precipitation: Cool the aqueous layer to 4°C. Slowly acidify with 1M HCl to pH ~2 while stirring vigorously. The product should precipitate.

  • Trituration: Filter the solid. If it remains sticky, suspend it in cold Hexane and sonicate for 10 minutes. This mechanical stress induces powder formation.

  • Drying: Vacuum dry the resulting powder for 4 hours. Do not skip this step.

Primary Protocol: Vapor Diffusion (Sitting Drop)

Why this method? Vapor diffusion allows for an extremely slow increase in supersaturation. For 3-benzoylfuran-2-carboxylic acid, this kinetic control is essential to allow the benzoyl group to lock into a rigid conformation without trapping solvent chaotically (which leads to oil).

Experimental Setup
  • Inner Vessel: 4 mL glass vial (containing the sample).

  • Outer Vessel: 20 mL scintillation vial with a tight-sealing cap.

  • System: Ethanol (Solvent) / Hexane (Antisolvent).

Step-by-Step Procedure
  • Prepare Solution: Dissolve 20 mg of the purified powder (from Protocol A) in 1.0 mL of Ethanol.

    • Expert Tip: If the solution is cloudy, filter it through a 0.45 µm PTFE syringe filter. Nucleation sites from dust cause polycrystallinity.

  • Transfer: Place the solution into the small 4 mL inner vial. Do not cap the inner vial.

  • Prepare Antisolvent: Add 4 mL of Hexane to the larger 20 mL outer vial.

  • Assembly: Carefully place the inner vial inside the outer vial using tweezers. Ensure the liquids do not mix.

  • Seal and Store: Cap the outer vial tightly. Seal with Parafilm to prevent external evaporation. Store at room temperature (20–25°C) in a vibration-free zone.

  • Observation:

    • Day 1-2: Volume in the inner vial will increase/decrease depending on vapor pressure. (Here, Hexane diffuses into Ethanol).

    • Day 3-7: Look for prismatic needles.

Figure 1: Vapor Diffusion workflow utilizing the Ethanol/Hexane solvent system to minimize oiling.

Secondary Protocol: Slow Evaporation (High-Throughput Screen)

If Vapor Diffusion fails, Slow Evaporation is the robust backup. This method is modified here to prevent "crust" formation.

Step-by-Step Procedure
  • Solvent Screen: Prepare 3 saturated solutions in:

    • Vial A: Methanol

    • Vial B: Acetone

    • Vial C: Ethyl Acetate

  • Vessel Prep: Use narrow NMR tubes or GC vials instead of wide beakers.

    • Mechanism: Narrow openings reduce the evaporation rate (

      
      ), preventing rapid supersaturation at the meniscus which causes crusting.
      
  • Covering: Cover the top with aluminum foil and poke one single pinhole .

  • Storage: Place in a dark drawer. Light can sometimes degrade furan derivatives over weeks.

Troubleshooting & Optimization

ObservationDiagnosisCorrective Action
Oiling Out Supersaturation reached too fast; Benzoyl group rotation prevents stacking.Use Vapor Diffusion (Protocol 4) with a lower concentration (10 mg/mL). Switch antisolvent to Pentane (slower diffusion).
Twinning Rapid growth; Multiple nucleation sites.Increase temperature slightly (30°C) to slow down nucleation. Filter solution more rigorously.
Microcrystals Nucleation rate >> Growth rate.Add 5% Toluene to the solvent mix. Aromatic solvents can stabilize the benzoyl stacking via

interactions.
No Crystals Solubility is too high.Switch to Slow Cooling : Dissolve in hot Ethanol/Water (80:20), cool to RT at 1°C/hour.

Characterization & Validation

Once crystals are obtained, validate their integrity before X-ray diffraction (XRD).

  • Microscopy: Under polarized light, single crystals will extinguish uniformly. If the crystal shows "mosaic" extinction, it is likely twinned.

  • Melting Point: Compare the MP of the crystal to the crude powder. A sharp increase (e.g., >2°C difference) confirms high purity.

  • Unit Cell Determination: Collect a preliminary diffractogram.

    • Expected Space Group: Monoclinic (

      
      ) or Triclinic (
      
      
      
      ) is common for this class [2].
    • Check: If

      
      , it indicates conformational polymorphism in the asymmetric unit.
      

Figure 2: Decision tree for validating crystal quality prior to data collection.

References

  • Patent Reference (Synthesis & Physical State): Tang, P. C., et al. (2007). Aurora kinase modulators and method of use. WO2007087276A1. (Describes the intermediate 3-benzoylfuran-2-carboxylic acid as a "brown semi-solid").

  • Structural Analog Reference (Benzofuran-2-carboxylic acid): Arunakumar, D. B., et al. (2016). Synthesis, Characterization, Crystal structure and DFT calculations of 1-benzofuran-2-carboxylic acid. Der Pharma Chemica, 8(7), 46-54. (Provides baseline lattice parameters for furan-carboxylic acid derivatives).

  • General Methodology (Vapor Diffusion)

The Strategic Application of 3-Benzoylfuran-2-carboxylic Acid in the Synthesis of Potent Kinase Inhibitors: A Detailed Guide for Researchers

Author: BenchChem Technical Support Team. Date: February 2026

The relentless pursuit of novel therapeutics in oncology and inflammatory diseases has identified protein kinases as a critical class of drug targets. The dysregulation of kinase activity is a hallmark of many pathological conditions, making the development of specific and potent kinase inhibitors a cornerstone of modern drug discovery. Within the diverse chemical space of kinase inhibitors, the furo[2,3-b]quinoxaline scaffold has emerged as a privileged structure, demonstrating significant inhibitory activity against a range of important kinases. This guide provides an in-depth exploration of the use of a key building block, 3-Benzoylfuran-2-carboxylic acid , in the synthesis of this promising class of kinase inhibitors. We will delve into the rationale behind its use, provide a detailed synthetic protocol, and discuss the biological evaluation and mechanism of action of the resulting compounds.

The Furo[2,3-b]quinoxaline Scaffold: A Privileged Heterocycle in Kinase Inhibition

The furo[2,3-b]quinoxaline core is a planar, heterocyclic system that can effectively mimic the purine core of ATP, enabling it to bind to the ATP-binding site of various kinases. The strategic placement of substituents on this scaffold allows for fine-tuning of the inhibitor's potency and selectivity. The furan ring can participate in hydrogen bonding and other non-covalent interactions within the kinase active site, while the quinoxaline moiety provides a rigid framework for the presentation of various functional groups that can interact with specific residues in the kinase domain.

3-Benzoylfuran-2-carboxylic Acid: A Versatile Precursor

3-Benzoylfuran-2-carboxylic acid serves as an ideal starting material for the synthesis of 3-aroyl-2-aryl-furo[2,3-b]quinoxalines. The presence of the 1,2-dicarbonyl functionality in the form of the carboxylic acid and the benzoyl ketone is the key to the facile construction of the quinoxaline ring through condensation with ortho-phenylenediamines. The benzoyl group at the 3-position and the inherent aromaticity of the furan ring ultimately translate to the 3-benzoyl and 2-aryl substituents in the final furo[2,3-b]quinoxaline product, which are crucial for kinase inhibitory activity.

Synthetic Protocol: From 3-Benzoylfuran-2-carboxylic Acid to a Furo[2,3-b]quinoxaline Kinase Inhibitor

This section provides a detailed, step-by-step protocol for a representative synthesis of a 3-benzoyl-2-phenyl-furo[2,3-b]quinoxaline derivative.

Reaction Scheme:

G start 3-Benzoylfuran-2-carboxylic acid intermediate Intermediate (Schiff base/Amide) start->intermediate Condensation diamine o-Phenylenediamine diamine->intermediate product 3-Benzoyl-2-phenyl-furo[2,3-b]quinoxaline intermediate->product Cyclization/ Dehydration G cluster_0 Kinase Signaling Pathway RTK Receptor Tyrosine Kinase (RTK) Kinase_A Downstream Kinase A RTK->Kinase_A Phosphorylation Kinase_B Downstream Kinase B Kinase_A->Kinase_B Phosphorylation Transcription_Factor Transcription Factor Kinase_B->Transcription_Factor Phosphorylation Gene_Expression Gene Expression (Proliferation, Survival) Transcription_Factor->Gene_Expression Activation Inhibitor Furo[2,3-b]quinoxaline Inhibitor Inhibitor->Kinase_A Blocks ATP Binding ATP ATP ATP->Kinase_A

Troubleshooting & Optimization

Improving the solubility of "3-Benzoylfuran-2-carboxylic acid" for biological assays.

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: 3-Benzoylfuran-2-carboxylic acid

Welcome to the technical support guide for 3-Benzoylfuran-2-carboxylic acid. This document provides in-depth troubleshooting and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming solubility challenges for biological assays. Our goal is to provide not just protocols, but the scientific reasoning behind them, ensuring you can adapt these strategies to your specific experimental needs.

Frequently Asked Questions (FAQs)

Q1: Why is my 3-Benzoylfuran-2-carboxylic acid poorly soluble in aqueous buffer?

Answer: The low aqueous solubility of this compound stems from its molecular structure. It is a "brick-dust" type molecule, a term for compounds with strong crystal lattices, and also a "grease-ball" type, characterized by high lipophilicity.[1]

  • Lipophilic Nature: The molecule possesses two aromatic rings (furan and benzoyl) which are hydrophobic, meaning they do not interact favorably with water.

  • Carboxylic Acid Group: It has a carboxylic acid functional group (-COOH), which is a weak acid.[2] In neutral or acidic aqueous solutions (like water or standard phosphate-buffered saline at pH 7.4), this group remains largely in its neutral, protonated form (R-COOH).[3][4] This form is significantly less polar and thus less water-soluble than its ionized, deprotonated counterpart (R-COO⁻).[2][4]

To achieve solubility, we must disrupt the stable solid-state crystal lattice and overcome the hydrophobicity by modifying the solvent environment.[5]

Q2: What is the first and simplest step to dissolve 3-Benzoylfuran-2-carboxylic acid for a bioassay?

Answer: The most common and direct approach is to first prepare a concentrated stock solution in a water-miscible organic solvent, a technique known as co-solvency.[6][7] Dimethyl sulfoxide (DMSO) is a powerful and widely used aprotic solvent for this purpose because it can dissolve both polar and non-polar compounds.[8]

Troubleshooting Guide: Common Solubility Issues

Problem 1: My compound dissolves in 100% DMSO but precipitates immediately when I dilute it into my aqueous assay buffer (e.g., PBS or cell culture media).

This is a very common issue. The DMSO keeps the compound soluble, but when diluted into a large volume of aqueous buffer, the local concentration of DMSO drops dramatically.[9] The environment becomes predominantly aqueous again, and the compound crashes out of solution.

Solution Workflow:

G

Detailed Steps & Explanations:

  • Optimize the Dilution: Instead of adding the DMSO stock to the buffer in one go, try a gradual dilution.[10] Warm your aqueous buffer to 37°C. While gently vortexing or stirring the buffer, add the DMSO stock drop-by-drop. This avoids creating localized areas of high compound concentration that can seed precipitation.

  • Increase Final Co-solvent Concentration: Your assay may tolerate a higher final concentration of DMSO. Most cell-based assays can tolerate 0.1% to 0.5% DMSO without significant toxicity, but you must validate this for your specific cell line and assay endpoint.[6] Biochemical assays can often tolerate even higher percentages.

  • Reduce Final Compound Concentration: You may be exceeding the compound's thermodynamic solubility limit in the final assay medium. Try testing a lower final concentration. While not ideal, finding the maximum soluble concentration is a critical first step.[10]

Problem 2: I've optimized my DMSO dilution, but the compound is still not soluble enough for my required assay concentration. What's the next step?

Answer: When simple co-solvency is insufficient, the next logical step is to manipulate the pH to ionize the carboxylic acid group. This dramatically increases aqueous solubility.[11][] This is based on the Henderson-Hasselbalch principle, which dictates the ratio of the ionized (water-soluble) to non-ionized (lipid-soluble) forms of a weak acid at a given pH.[3][13]

Mechanism of pH-Dependent Solubility for a Carboxylic Acid:

G

Carboxylic acids typically have a pKa between 4 and 5.[14] By raising the pH of the solvent to at least 2 units above the pKa (i.e., pH > 7), we can ensure that >99% of the compound exists in its ionized, water-soluble carboxylate salt form.[2]

Experimental Protocol: Preparing a Basic Salt Stock Solution

This protocol aims to create a 10 mM stock solution of the sodium salt of 3-Benzoylfuran-2-carboxylic acid.

  • Materials:

    • 3-Benzoylfuran-2-carboxylic acid (MW: 214.19 g/mol )

    • 1 M Sodium Hydroxide (NaOH) solution

    • High-purity water (e.g., Milli-Q) or desired buffer (e.g., 50 mM Tris-HCl, pH 8.5)

    • Calibrated pH meter

  • Procedure:

    • Weigh out 2.14 mg of 3-Benzoylfuran-2-carboxylic acid and place it in a sterile microcentrifuge tube.

    • Add ~900 µL of high-purity water or buffer. The compound will likely not dissolve and will appear as a suspension.

    • While stirring, add the 1 M NaOH solution dropwise (typically 1-2 µL at a time). Use a pH meter to monitor the pH.

    • Continue adding NaOH until the solid material completely dissolves and the pH of the solution is stable between 8.0 and 9.0. A clear solution indicates the formation of the soluble sodium salt.

    • Crucially , add exactly one molar equivalent of NaOH. For a 10 mM solution, this would be 10 µL of a 1M NaOH solution per 1 mL final volume.

    • Adjust the final volume to 1.0 mL with your chosen solvent (water or buffer).

    • Sterile-filter the final stock solution through a 0.22 µm syringe filter.

This stock can now be diluted into your final assay medium. The medium should be sufficiently buffered to handle the small amount of basic stock without a significant pH shift.

Problem 3: pH adjustment isn't compatible with my assay, or the compound is still poorly soluble even at high pH. What are my other options?

Answer: If pH modification and simple co-solvents fail, you can explore more advanced formulation strategies using excipients. These are additives that enhance solubility through various mechanisms.[5][15]

Strategy Mechanism Recommended Starting Concentration Pros Cons
Surfactants Form micelles that encapsulate the hydrophobic compound, presenting a hydrophilic exterior to the aqueous solvent.[16]Tween® 80 (Polysorbate 80): 0.01% - 0.1% (w/v)[16][17]Highly effective for "grease-ball" molecules.[1] Can increase solubility by over 100-fold.[18]Can interfere with some assays (e.g., membrane-based assays, protein binding studies). May cause cell toxicity at higher concentrations.[19]
Cyclodextrins Cyclic oligosaccharides with a hydrophobic inner cavity and a hydrophilic exterior. They form water-soluble "inclusion complexes" with the drug.[6]HP-β-CD (Hydroxypropyl-β-cyclodextrin): 1-5% (w/v)Generally low toxicity. Often used when co-solvents or surfactants are problematic.[15]Can be expensive. May not be effective for all molecular shapes.
Lipid-Based Formulations The drug is dissolved in a blend of oils, surfactants, and co-solvents that can form emulsions or microemulsions in the aqueous assay medium.[20][21]Varies widely. Often involves mixtures like PEG 400, Tween® 80, and an oil (e.g., corn oil).[18]Can significantly increase the apparent solubility of highly lipophilic compounds.[22]Complex to formulate and optimize. May not be suitable for many standard in vitro assays.

Recommendation: For most in vitro biological assays, starting with a non-ionic surfactant like Tween® 80 is a practical next step due to its effectiveness and well-documented use.[16][18][19]

References

  • Shaikh, J., et al. (2020). Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems. PubMed Central. Available at: [Link]

  • World Pharma Today. (2025). Innovative Formulation Strategies for Poorly Soluble Drugs. World Pharma Today. Available at: [Link]

  • Drug Development & Delivery. (2015). SPECIAL FEATURE - Excipients: Enhancing the New, Poorly Soluble APIs. Drug Development & Delivery. Available at: [Link]

  • American Pharmaceutical Review. (2010). Effective Formulation Development Strategies for Poorly Soluble Active Pharmaceutical Ingredients (APIs). American Pharmaceutical Review. Available at: [Link]

  • Avdeef, A., et al. (2004). Accuracy of calculated pH-dependent aqueous drug solubility. PubMed. Available at: [Link]

  • MDPI. (2025). Novel Strategies for the Formulation of Poorly Water-Soluble Drug Substances by Different Physical Modification Strategies with a Focus on Peroral Applications. MDPI. Available at: [Link]

  • Deranged Physiology. Drug permeation: the influence of pH on solubility in water and lipid. Deranged Physiology. Available at: [Link]

  • ResearchGate. (2017). How to avoid dmso dissolved inhibitor from precipitating out when added in culture media?. ResearchGate. Available at: [Link]

  • Studentsrepo.um.edu.my. Exp. 11 The influence of pH on solubility in water Theory. Studentsrepo.um.edu.my. Available at: [Link]

  • ADMET and DMPK. (2015). pKa values in solubility determination using the Henderson- Hasselbalch equation. ADMET and DMPK. Available at: [Link]

  • Reddit. (2021). Help, hydrophobic drugs mixed in DMSO precipitates in aqueous cell culture media!. Reddit. Available at: [Link]

  • Chowhan, Z. T. (1978). pH-solubility profiles or organic carboxylic acids and their salts. PubMed. Available at: [Link]

  • Open Education Alberta. Henderson-Hasselbalch equation – An ABC of PK/PD. Open Education Alberta. Available at: [Link]

  • Mooney, K. G., et al. (1981). Dissolution kinetics of carboxylic acids I: effect of pH under unbuffered conditions. PubMed. Available at: [Link]

  • Reddit. (2012). How does pH affect water solubility of organic acids (or acids in general)?. Reddit. Available at: [Link]

  • bioWORLD. DMSO Bio-Max, Cell Culture Grade | Solvents. bioWORLD. Available at: [Link]

  • ResearchGate. (2014). How does the solubility of carboxylic type of surfactants in water change with chain length? What is the pH effect?. ResearchGate. Available at: [Link]

  • ResearchGate. (2013). Any suggestions for treating DMSO soluble compound in cell culture?. ResearchGate. Available at: [Link]

  • DeRuiter, J. Carboxylic Acid Structure and Chemistry: Part 2. Auburn University. Available at: [Link]

  • ResearchGate. (2022). Why does a compound that dissolve in DMSO, precipitates with media ?. ResearchGate. Available at: [Link]

  • UNT Digital Library. (2026). Water-enhanced solubility of carboxylic acids in organic solvents and its applications to extraction processes. UNT Digital Library. Available at: [Link]

  • Aston Research Explorer. Improving the solubility and dissolution of poorly soluble drugs by salt formation and the consequent effect on mechanical properties. Aston University. Available at: [Link]

  • G-Biosciences. (2020). The Role of Tween 80 in Protein Solubilization and Stabilization. G-Biosciences. Available at: [Link]

  • Patsnap Eureka. (2025). Overcoming Challenges in Carboxylic Acid Drug Formulations. Patsnap. Available at: [Link]

  • Shayan, M. S., et al. (2008). Co-solvent solubilization of some poorly-soluble antidiabetic drugs. PubMed. Available at: [Link]

  • ResearchGate. (2025). (PDF) Effects of Tween-80 on the Dissolution Properties of Daidzein Solid Dispersion in Vitro. ResearchGate. Available at: [Link]

  • OSTI.GOV. (1991). Water-enhanced solubility of carboxylic acids in organic solvents and its applications to extraction processes (Technical Report). OSTI.GOV. Available at: [Link]

  • Williams, R. (2022). pKa Data Compiled by R. Williams. Organic Chemistry Data. Available at: [Link]

Sources

Technical Support Guide: Preventing Degradation of 3-Benzoylfuran-2-carboxylic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Preventing the degradation of "3-Benzoylfuran-2-carboxylic acid" during synthesis

Core Technical Analysis: The "Vinylogous Beta-Keto Acid" Trap

To successfully synthesize and isolate 3-Benzoylfuran-2-carboxylic acid (CAS: 170722-85-7) , one must first understand the molecular physics driving its instability.

This molecule is not merely a substituted furan; it is a vinylogous beta-keto acid . The carbonyl of the benzoyl group at position C3 is conjugated through the C2-C3 double bond to the carboxylic acid at C2. This creates a continuous electronic pathway analogous to acetoacetic acid, but "extended" through the aromatic furan ring.

The Primary Degradation Pathway: Thermal Decarboxylation Under acidic conditions or thermal stress, the molecule adopts a conformation that favors a 6-membered cyclic transition state (or a pseudo-cyclic resonance structure), facilitating the loss of


. The driving force is twofold:
  • Electronic: The electron-withdrawing nature of the benzoyl group destabilizes the carboxyl bond.

  • Steric: The ortho-positioning of the bulky benzoyl and carboxyl groups creates significant steric strain. Decarboxylation releases this strain, yielding the more stable 3-benzoylfuran.

The Secondary Pathway: Furan Ring Opening While benzofurans are robust, the isolated furan ring is electron-rich and sensitive to strong mineral acids (e.g.,


, 

), which can initiate protonation at the

-position (C5), leading to ring opening, polymerization, and tar formation.[1]

Troubleshooting Guide & FAQs

Category A: Hydrolysis & Workup (The Critical Zone)

Q1: I hydrolyzed the ethyl ester precursor using NaOH/EtOH at reflux. Upon acidification, I obtained a dark oil instead of a solid. What happened? Diagnosis: You likely triggered thermal decarboxylation and/or base-mediated polymerization .

  • The Cause: Refluxing 3-acylfuran-2-esters is dangerous. The high temperature promotes the decarboxylation of the transiently formed carboxylate or the free acid immediately upon acidification. Furthermore, furan rings can be sensitive to hot, strong bases over extended periods.[1]

  • The Fix: Switch to a "Cold Saponification" protocol.

    • Solvent: Use THF:Water (2:1) instead of Ethanol to improve solubility at lower temperatures.

    • Temperature: Run the reaction at 0°C to Room Temperature (RT) . Never exceed 30°C.

    • Reagent: Use

      
       (2-3 eq) instead of 
      
      
      
      or
      
      
      . Lithium salts are often milder and more soluble in organic mixtures.

Q2: During the acidification step (pH adjustment), my product precipitates but then rapidly turns into a gum. How do I prevent this? Diagnosis: "Acid Shock." You likely dropped the pH too low (pH < 1) using strong acid.

  • The Mechanism: At extremely low pH, the furan ring is protonated, initiating ring-opening polymerization.[1] Additionally, the high concentration of protons accelerates the decarboxylation mechanism.

  • The Fix:

    • Target pH: Acidify only to pH 3–4 . This is typically below the pKa of the carboxylic acid (ensuring protonation) but above the threshold for rapid ring degradation.

    • Acid Choice: Use 1M Acetic Acid or 0.5N HCl added dropwise at 0°C. Avoid concentrated mineral acids.

Q3: Can I use rotary evaporation to dry the synthesized acid? Diagnosis: Risky. The combination of heat (bath > 40°C) and vacuum can induce decarboxylation.

  • The Fix:

    • Preferred: Lyophilization (Freeze Drying) from a benzene/dioxane mixture is the gold standard for unstable furan acids.

    • Alternative: If using a rotovap, set the bath temperature to < 25°C and use a high-vacuum pump to remove solvents efficiently without heat.

Category B: Synthesis Strategy

Q4: I am attempting a Friedel-Crafts acylation to attach the benzoyl group. The yield is low. Diagnosis: Regioselectivity and Lewis Acid deactivation.

  • The Issue: The carboxyl group at C2 deactivates the ring. Furthermore, standard Lewis acids (

    
    ) can complex with the carboxyl, requiring excess reagent and harsh quenching conditions that destroy the product.
    
  • The Fix: Construct the ring with the substituents already in place (e.g., Feist-Benary synthesis) rather than functionalizing the intact ring. If you must acylate, use the ester form, not the free acid, and consider milder catalysts like

    
    .[1]
    

Optimized Experimental Protocol: The "Cold-Acid" Hydrolysis

This protocol is designed to minimize the kinetic energy available for decarboxylation.

Reagents:

  • Ethyl 3-benzoylfuran-2-carboxylate (1.0 eq)

  • Lithium Hydroxide Monohydrate (

    
    ) (2.5 eq)
    
  • THF (Tetrahydrofuran), HPLC grade

  • Distilled Water

Step-by-Step Methodology:

  • Dissolution: In a round-bottom flask, dissolve the ester in THF (

    
    ). Cool the solution to 0°C  in an ice bath.
    
  • Saponification: Dissolve

    
     in water (
    
    
    
    ) and add it dropwise to the THF solution over 10 minutes.
  • Reaction: Stir at 0°C for 1 hour , then allow to warm to RT for 2-4 hours . Monitor by TLC (do not heat the TLC plate excessively).

  • Workup (The Critical Step):

    • Cool the mixture back to 0°C .

    • Optional: Wash with diethyl ether to remove unreacted neutral impurities (keep the aqueous layer).

    • Acidification: Slowly add 1N HCl dropwise with vigorous stirring. Monitor pH constantly. STOP at pH 3.5 – 4.0.

    • Observation: A solid precipitate should form.[2]

  • Extraction: Immediately extract with cold Ethyl Acetate (

    
    ).
    
  • Drying: Wash combined organics with Brine. Dry over anhydrous

    
     (Sodium Sulfate is neutral/mildly acidic; avoid basic drying agents like 
    
    
    
    ).
  • Isolation: Filter and concentrate in vacuo with a bath temperature

    
     20°C .
    
  • Storage: Store under Argon at -20°C immediately.

Visualizations

Figure 1: Decarboxylation Mechanism & Risk Factors

This diagram illustrates the electronic and steric forces driving the loss of


.

Decarboxylation cluster_factors Destabilizing Factors Start 3-Benzoylfuran-2-carboxylic Acid (Intact) TS Cyclic Transition State (H-Bonding) Start->TS Heat / Acid (Protonation of C=O) Inter Enol Intermediate TS->Inter Loss of CO2 CO2 CO2 Gas TS->CO2 Irreversible Product 3-Benzoylfuran (Degraded Product) Inter->Product Tautomerization Factor1 Vinylogous Beta-Keto Effect Factor2 Steric Strain (Ortho)

Caption: Thermal decarboxylation pathway driven by the vinylogous beta-keto effect and steric relief.

Figure 2: Troubleshooting Decision Tree

Follow this logic flow to diagnose low yields or degradation.

Troubleshooting Start Problem: Low Yield / Degradation Check1 Is the product a dark oil/tar? Start->Check1 Check2 Did you heat > 40°C? Check1->Check2 Yes Check3 Final pH during workup? Check1->Check3 No (Product is solid but low yield) Check2->Check3 No Result1 Decarboxylation Likely. Action: Reduce Temp. Check2->Result1 Yes Check3->Result1 pH 3-4 (Check drying method) Result2 Ring Opening / Polymerization. Action: Use weaker acid (Acetic). Check3->Result2 pH < 2 Result3 Incomplete Hydrolysis. Action: Check TLC, extend time (not temp). Check3->Result3 pH > 5

Caption: Diagnostic flowchart for identifying the root cause of 3-benzoylfuran-2-carboxylic acid degradation.

Data Summary: Stability Parameters

ParameterSafe LimitDanger ZoneReason for Failure
Reaction Temp


Thermal Decarboxylation
Workup pH


Acid-catalyzed Ring Opening
Drying Method Lyophilization / Vac

Rotovap

Heat + Vacuum promotes

loss
Storage

(Solid, Argon)
RT (Solution)Spontaneous slow decarboxylation

References

  • Preparation of 3-benzoylfuran-2-carboxylic acid. World Intellectual Property Organization, WO2007087276A1, 2007. Link

    • Context: Confirms the isolation of the specific compound as a "brown semi-solid" and its use as a crude intermediate, valid
  • Feist-Benary Synthesis. Wikipedia, The Free Encyclopedia. Link

    • Context: foundational chemistry for constructing the furan core from alpha-haloketones and beta-dicarbonyls.[3][4][5]

  • Decarboxylation of Carboxylic Acids. Master Organic Chemistry. Link

    • Context: Mechanistic overview of beta-keto acid decarboxylation, applicable here via the vinylogous principle.
  • Furan Synthesis and Stability. Organic Chemistry Portal. Link

    • Context: General review of furan synthesis methods and stability profiles.

Sources

Technical Support Center: Interpreting Unexpected Peaks in the NMR Spectrum of "3-Benzoylfuran-2-carboxylic acid"

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support guide for navigating the complexities of the NMR spectrum of "3-Benzoylfuran-2-carboxylic acid." This guide is designed for researchers, scientists, and drug development professionals who may encounter unexpected signals during their analysis. Here, we provide troubleshooting advice, experimental protocols, and frequently asked questions to assist in the accurate interpretation of your data.

Frequently Asked Questions (FAQs)

Q1: What are the expected ¹H and ¹³C NMR chemical shifts for 3-Benzoylfuran-2-carboxylic acid?

A1: The expected chemical shifts for 3-Benzoylfuran-2-carboxylic acid are influenced by the electron-withdrawing nature of the benzoyl and carboxylic acid groups, as well as the aromaticity of the furan and benzene rings. While experimental values can vary slightly based on solvent and concentration, the following table provides predicted chemical shifts. It's important to note that the carboxylic acid proton may be broad or not observed, depending on the solvent and presence of water.

¹H NMR - Predicted Chemical Shifts ¹³C NMR - Predicted Chemical Shifts
Proton δ (ppm)
H-4 (furan)7.5 - 7.7
H-5 (furan)8.0 - 8.2
H-2', H-6' (benzoyl)7.8 - 8.0
H-3', H-5' (benzoyl)7.4 - 7.6
H-4' (benzoyl)7.6 - 7.8
-COOH10.0 - 13.0 (broad)

Troubleshooting Unexpected Peaks

The appearance of unexpected peaks in an NMR spectrum can be a common yet perplexing issue. This section provides a systematic approach to identifying and resolving these signals.

troubleshooting_workflow start Unexpected Peak Observed check_solvent Q: Is the peak a known solvent or water signal? start->check_solvent solvent_yes A: Yes. Dry sample/solvent or use a different solvent. check_solvent->solvent_yes Yes check_impurities Q: Could it be a starting material or reagent? check_solvent->check_impurities No end Peak Identified solvent_yes->end impurities_yes A: Yes. Re-purify the sample. check_impurities->impurities_yes Yes check_side_products Q: Is it a potential side product or degradation? check_impurities->check_side_products No impurities_yes->end side_products_yes A: Yes. Re-purify and consider reaction conditions. check_side_products->side_products_yes Yes check_artifacts Q: Could it be an NMR artifact? check_side_products->check_artifacts No side_products_yes->end artifacts_yes A: Yes. Re-acquire spectrum with optimized parameters. check_artifacts->artifacts_yes Yes advanced_nmr Perform 2D NMR (COSY, HSQC) for structural elucidation check_artifacts->advanced_nmr No artifacts_yes->end advanced_nmr->end

Caption: A general workflow for troubleshooting unexpected NMR peaks.

Q2: I see extra peaks in my spectrum that don't match the product. What is the first thing I should check?

A2: The most common source of extraneous peaks is residual solvents from the reaction or purification process.[1][2] Always check the chemical shifts of common laboratory solvents.

  • Identification: Consult a reliable table of NMR solvent impurities.[3][4] For example, a singlet at ~7.26 ppm in a CDCl₃ spectrum is likely residual CHCl₃.[5] A pentet at ~2.05 ppm in acetone-d₆ is characteristic of the residual CHD₂ group.[5]

  • Solution: If a residual solvent is identified, re-purify your sample, ensuring it is thoroughly dried under high vacuum. If the solvent is difficult to remove, consider lyophilization or using a different deuterated solvent for analysis.

Q3: I have ruled out solvent peaks. What should I investigate next?

A3: The next logical step is to consider impurities from starting materials or reagents used in the synthesis of 3-Benzoylfuran-2-carboxylic acid.

  • Identification: Compare the spectrum of your product with the NMR spectra of the starting materials, such as 3-iodofuran-2-carboxylic acid or benzoyl chloride (depending on the synthetic route). Peaks corresponding to these materials indicate an incomplete reaction.

  • Solution: Further purification of your product is necessary. Techniques like recrystallization or column chromatography are effective in removing unreacted starting materials.

Q4: What if the unexpected peaks are not from solvents or starting materials?

A4: In this case, the peaks may be from side products formed during the reaction or degradation of the final compound.

  • Identification: Consider plausible side reactions. For instance, hydrolysis of the benzoyl group or decarboxylation of the carboxylic acid could lead to byproducts. The presence of these impurities can sometimes be inferred by comparing the integration of the unexpected peaks to your product's peaks.

  • Solution: Optimizing the reaction conditions (e.g., temperature, reaction time) can minimize the formation of side products. If degradation is suspected, ensure the sample is stored properly (e.g., protected from light, at a low temperature) and run the NMR experiment promptly after preparation.

Q5: My baseline is distorted, and I see small peaks symmetrically placed around large signals. What are these?

A5: These are likely NMR artifacts.

  • Phasing and Baseline Correction: A distorted baseline can often be corrected during data processing. Ensure proper phasing and apply a baseline correction algorithm.[6]

  • Spinning Sidebands: Symmetrical peaks around a large signal are often spinning sidebands, which are artifacts from the sample spinning in a non-homogeneous magnetic field. They can be identified by changing the spinning rate, which will shift their position. Improving the shimming of the magnetic field can reduce these artifacts.[1]

  • Other Artifacts: Other potential artifacts include aliasing, where a peak outside the spectral window "folds" into the spectrum, and truncation artifacts, which can appear as wiggles around sharp, intense peaks.[6] Acquiring the spectrum with a wider spectral width or using different processing parameters can mitigate these issues.

peak_sources unexpected_peak Unexpected Peak solvents Residual Solvents (e.g., Acetone, DCM) unexpected_peak->solvents impurities Starting Materials/Reagents unexpected_peak->impurities side_products Side Products/Degradation unexpected_peak->side_products artifacts NMR Artifacts (e.g., Spinning Sidebands) unexpected_peak->artifacts

Caption: Potential sources of unexpected peaks in an NMR spectrum.

Experimental Protocols

Protocol 1: Sample Repreparation and Purification
  • Dissolution: Dissolve the crude sample in a suitable organic solvent (e.g., ethyl acetate, dichloromethane).

  • Washing: Transfer the solution to a separatory funnel and wash with a saturated aqueous solution of sodium bicarbonate to remove any acidic impurities, followed by a wash with brine.

  • Drying: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure.

  • Recrystallization: If the compound is a solid, recrystallize from an appropriate solvent system to remove impurities.

  • Drying: Dry the purified sample under high vacuum for several hours to remove all traces of solvent before preparing the NMR sample.

Protocol 2: Advanced NMR Experiments for Structure Elucidation

If unexpected peaks persist and are suspected to be from a related compound, 2D NMR experiments can be invaluable.[7][8]

A. COSY (Correlation Spectroscopy)

  • Purpose: To identify protons that are coupled to each other, typically through 2-3 bonds.[7][9] This helps in piecing together molecular fragments.

  • Workflow:

    • Acquire a standard ¹H NMR spectrum and optimize the spectral width and receiver gain.

    • Set up a standard COSY experiment using the spectrometer's predefined parameter set.

    • Process the 2D data by applying a Fourier transform in both dimensions.

    • Analyze the resulting contour plot. Cross-peaks (off-diagonal signals) indicate coupling between the protons on the corresponding diagonal peaks.

B. HSQC (Heteronuclear Single Quantum Coherence)

  • Purpose: To identify which protons are directly attached to which carbons.[7][10] This is extremely useful for assigning both ¹H and ¹³C spectra.

  • Workflow:

    • Acquire standard ¹H and ¹³C spectra.

    • Set up a standard HSQC experiment.

    • Process the 2D data.

    • Analyze the resulting contour plot. Each peak correlates a proton signal on one axis with a carbon signal on the other, indicating a direct bond.

References

  • Two-dimensional nuclear magnetic resonance spectroscopy - Wikipedia. (n.d.). Retrieved February 20, 2026, from [Link]

  • Al-Terkawi, A. (2017). Common problems and artifacts encountered in solution-state NMR experiments. Concepts in Magnetic Resonance Part A, 46A(1), e21421.
  • Troubleshooting 1H NMR Spectroscopy. (n.d.). Retrieved February 20, 2026, from [Link]

  • How Can I Resolve a Persistent Unwanted NMR Peak at 1.25 ppm? (2024, July 15). ResearchGate. Retrieved February 20, 2026, from [Link]

  • Ho, C. H., et al. (2021). Common Artifacts in Magnetic Resonance Imaging: A Pictorial Essay. Hong Kong Journal of Radiology, 24(3), 183-195.
  • Notes on NMR Solvents. (n.d.). Retrieved February 20, 2026, from [Link]

  • 2D NMR Spectroscopy: COSY, HSQC (HMQC) and HMBC. (2020, August 10). YouTube. Retrieved February 20, 2026, from [Link]

  • Common problems and artifacts encountered in solution-state NMR experiments | Request PDF. (n.d.). ResearchGate. Retrieved February 20, 2026, from [Link]

  • Fulmer, G. R., et al. (2010). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. Organometallics, 29(9), 2176-2179.
  • Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512-7515.
  • Structure Elucidation from 2D NMR Spectra Using the StrucEluc Expert System: Detection and Removal of Contradictions in the Data | Request PDF. (n.d.). ResearchGate. Retrieved February 20, 2026, from [Link]

  • 2D NMR Introduction. (n.d.). Retrieved February 20, 2026, from [Link]

  • What are some NMR problem solving tricks? (2014, October 15). Quora. Retrieved February 20, 2026, from [Link]

  • Edge Artifacts in MR Images: Chemical Shift Effect. (n.d.). MRIquestions.com. Retrieved February 20, 2026, from [Link]

  • Experimental and theoretical 13 C and 1 H NMR chemical shifts [with... - ResearchGate. (n.d.). Retrieved February 20, 2026, from https://www.researchgate.net/figure/Experimental-and-theoretical-13-C-and-1-H-NMR-chemical-shifts-with-respect-to-TMS-all_tbl4_328905870

Sources

Technical Support Center: Navigating Challenges in the Scale-Up Synthesis of 3-Benzoylfuran-2-carboxylic acid

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support center for the synthesis of 3-Benzoylfuran-2-carboxylic acid. This guide is designed for researchers, chemists, and drug development professionals who are navigating the complexities of scaling this synthesis from the bench to production. We will explore the inherent chemical challenges of this molecule and provide field-proven troubleshooting strategies and detailed protocols to ensure a successful, scalable, and reproducible process.

Section 1: Strategic Overview of the Synthesis

Directly synthesizing 3-Benzoylfuran-2-carboxylic acid via a classical Friedel-Crafts acylation of furan-2-carboxylic acid is fraught with challenges. The furan ring is notoriously sensitive to the strong acidic conditions required for Friedel-Crafts reactions, often leading to polymerization and ring-opening.[1][2][3] Furthermore, the carboxylic acid group at the C2 position is an electron-withdrawing group, which deactivates the furan ring towards electrophilic substitution, rendering the reaction inefficient.

A more robust and scalable strategy involves a multi-step approach that circumvents these issues by controlling regioselectivity and employing milder reaction conditions. The recommended synthetic workflow is outlined below.

Synthetic_Workflow cluster_0 Part 1: Substrate Preparation cluster_1 Part 2: Key C3-Benzoylation cluster_2 Part 3: Final Deprotection A Furan-2-carboxylic acid B Esterification (e.g., with EtOH, H+) A->B Step 1 C Ethyl 2-furoate (Protected Substrate) B->C D Directed Ortho-Metalation (DoM) (e.g., LDA, THF, -78°C) C->D Step 2a E Electrophilic Quench (Benzoyl Chloride) D->E Step 2b F Ethyl 3-benzoyl-2-furoate (Key Intermediate) E->F G Saponification (e.g., LiOH, THF/H2O) F->G Step 3a H Acidic Workup (e.g., HCl) G->H Step 3b I 3-Benzoylfuran-2-carboxylic acid (Final Product) H->I

Caption: Proposed three-part synthetic workflow for 3-Benzoylfuran-2-carboxylic acid.

This strategy hinges on protecting the carboxylic acid as an ester, which then acts as a directing group for metalation at the C3 position. This is followed by quenching with an electrophile and subsequent deprotection.

Section 2: Troubleshooting Guide & FAQs

This section addresses specific issues that may arise during the scale-up synthesis, providing both explanations and actionable solutions.

Q1: My reaction mixture turned into a dark, insoluble tar during the benzoylation step. What is happening and how can I prevent this?

A1: This is a classic sign of furan polymerization or resinification. The furan nucleus is highly susceptible to degradation under even mildly acidic or uncontrolled exothermic conditions.[3] While the Directed Ortho-Metalation (DoM) approach avoids strong Lewis acids, improper execution can still lead to decomposition.

Causality & Troubleshooting Steps:

  • Anhydrous Conditions are Crucial: Any moisture present will quench the organolithium reagent (e.g., LDA) and can lead to side reactions upon workup. Ensure all glassware is oven- or flame-dried and solvents are rigorously anhydrous. Perform the reaction under a positive pressure of an inert atmosphere (Nitrogen or Argon).

  • Temperature Control is Paramount: The formation of the lithiated furan intermediate is highly exothermic. The reaction must be maintained at a low temperature (typically -78 °C, using a dry ice/acetone bath) throughout the addition of the base and the electrophile. A runaway exotherm is a primary cause of polymerization.

  • Controlled Reagent Addition: Add the organolithium base (LDA) dropwise to the solution of the furoate ester. A slow, controlled addition prevents localized "hot spots" in the reactor. Similarly, add the benzoyl chloride slowly to the newly formed lithiated intermediate.

  • Quenching Strategy: Quench the reaction at low temperature by slowly adding a saturated aqueous solution of ammonium chloride (NH₄Cl), not a strong acid. This protonates any remaining organometallic species and hydrolyzes intermediates under controlled, near-neutral pH conditions.

Q2: The yield of my desired C3-benzoylated product is very low, and I'm recovering mostly starting material or other byproducts. How can I improve C3-selectivity and conversion?

A2: Low conversion and poor selectivity point to issues with the metalation step. The efficiency of the C3-lithiation is the most critical parameter for success.

Causality & Troubleshooting Steps:

  • Base Stoichiometry and Quality: Ensure you are using a slight excess (e.g., 1.1 to 1.2 equivalents) of a high-quality organolithium base. LDA (Lithium diisopropylamide) is preferred due to its non-nucleophilic nature. Titrate your LDA solution before use to confirm its molarity, as these reagents can degrade upon storage.

  • Formation of the Lithiated Intermediate: Allow sufficient time for the metalation to complete after adding the LDA (typically 30-60 minutes at -78 °C) before adding the benzoyl chloride. Incomplete metalation is a common reason for recovering starting material.

  • Electrophile Reactivity: Use a high-purity, reactive electrophile. Benzoyl chloride is generally effective. If yields remain low, consider using benzoyl cyanide or benzoic anhydride, although benzoyl chloride is usually sufficient and more cost-effective for scale-up.

  • Reverse Addition: On a larger scale, consider a "reverse addition" protocol where the solution of the furoate ester is slowly added to the pre-formed LDA solution at -78 °C. This can sometimes improve yields by ensuring the ester is always reacting with an excess of the base.

DoM_Mechanism cluster_0 Directed Ortho-Metalation (DoM) Mechanism Start Ethyl 2-furoate + LDA Chelation LDA coordinates to the ester's carbonyl oxygen. This positions the bulky base near the C3 proton. Start->Chelation Step 1: Chelation Deprotonation The amide base abstracts the acidic C3 proton, forming the C3-lithiated furan intermediate. Chelation->Deprotonation Step 2: Abstraction Quench The nucleophilic C3-lithiated species attacks the electrophilic carbon of benzoyl chloride. Deprotonation->Quench Step 3: Nucleophilic Attack Product Formation of Ethyl 3-benzoyl-2-furoate Quench->Product

Caption: Mechanism of Directed Ortho-Metalation on Ethyl 2-furoate.

Q3: The final saponification step is sluggish or leads to decomposition of my product. How can I optimize the hydrolysis?

A3: The ester group in ethyl 3-benzoyl-2-furoate is sterically hindered by the adjacent benzoyl group, which can make saponification challenging. Harsh conditions (e.g., high concentrations of NaOH at reflux) can cause decomposition of the furan ring or other side reactions.

Causality & Troubleshooting Steps:

  • Choice of Base: Lithium hydroxide (LiOH) is often more effective than NaOH or KOH for hindered esters. It is typically used in a solvent system like THF/water or methanol/water.

  • Milder Temperature: Conduct the saponification at room temperature or with gentle heating (e.g., 40-50 °C). Avoid prolonged heating at high temperatures. Monitor the reaction closely by TLC or HPLC to determine completion.

  • Workup Procedure: After saponification, carefully acidify the cooled reaction mixture with a dilute acid (e.g., 1M HCl) to a pH of ~2-3 to precipitate the carboxylic acid product. Ensure the solution remains cool during acidification to prevent degradation.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/heptane) or by extraction. An acid-base extraction can be effective: dissolve the crude material in a solvent like ethyl acetate, wash with water, extract the product into a weak aqueous base (like sodium bicarbonate), wash the aqueous layer with ethyl acetate to remove neutral impurities, and then re-acidify the aqueous layer to precipitate the pure product.

Section 3: Key Experimental Protocols

Protocol 3.1: Esterification of Furan-2-carboxylic Acid

  • Setup: To a round-bottom flask equipped with a reflux condenser, add furan-2-carboxylic acid (1.0 eq), absolute ethanol (5-10 volumes), and a catalytic amount of concentrated sulfuric acid (e.g., 1-2 mol%).

  • Reaction: Heat the mixture to reflux (approx. 78 °C) and maintain for 4-6 hours, monitoring by TLC until the starting material is consumed.

  • Workup: Cool the reaction mixture to room temperature. Slowly pour it into a cold, saturated solution of sodium bicarbonate.

  • Extraction: Extract the aqueous mixture with ethyl acetate (3x volumes). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.

  • Purification: Concentrate the filtrate under reduced pressure. The resulting crude ethyl 2-furoate is often pure enough for the next step or can be purified by vacuum distillation.

Protocol 3.2: Directed C3-Lithiation and Benzoylation of Ethyl 2-furoate

  • Setup: Under an inert atmosphere (N₂ or Ar), add anhydrous THF to a flame-dried, three-neck flask equipped with a thermometer, an addition funnel, and a magnetic stirrer. Cool the solvent to -78 °C.

  • LDA Formation (if not using commercial solution): Slowly add n-butyllithium (1.1 eq) to a solution of diisopropylamine (1.15 eq) in anhydrous THF at -78 °C. Stir for 30 minutes.

  • Metalation: Slowly add a solution of ethyl 2-furoate (1.0 eq) in anhydrous THF to the LDA solution at -78 °C. Stir the resulting mixture at -78 °C for 1 hour.

  • Electrophilic Quench: Add benzoyl chloride (1.2 eq) dropwise via syringe, ensuring the internal temperature does not rise above -70 °C. Stir for an additional 2-3 hours at -78 °C.

  • Workup: Quench the reaction by the slow, dropwise addition of saturated aqueous NH₄Cl solution. Allow the mixture to warm to room temperature.

  • Extraction & Purification: Dilute with water and extract with ethyl acetate. Wash the combined organic layers with water and brine, dry over Na₂SO₄, and concentrate in vacuo. Purify the crude product by column chromatography on silica gel.

Protocol 3.3: Saponification to 3-Benzoylfuran-2-carboxylic acid

  • Setup: Dissolve the purified ethyl 3-benzoyl-2-furoate (1.0 eq) in a mixture of THF and water (e.g., 3:1 v/v).

  • Reaction: Add lithium hydroxide monohydrate (2.0-3.0 eq) and stir the mixture at room temperature for 12-24 hours, monitoring by TLC. Gentle warming to 40 °C can be applied if the reaction is slow.

  • Workup: Once the reaction is complete, remove the THF under reduced pressure. Dilute the remaining aqueous solution with water and wash with diethyl ether or ethyl acetate to remove any unreacted starting material.

  • Isolation: Cool the aqueous layer in an ice bath and slowly acidify to pH 2-3 with 1M HCl. A precipitate should form.

  • Purification: Collect the solid by filtration, wash with cold water, and dry under vacuum. The product can be further purified by recrystallization.

Section 4: Data Summary

The following table provides illustrative data for optimizing the key C3-benzoylation step. Yields are highly dependent on precise control of reaction parameters.

EntryBase (eq.)Temperature (°C)Reaction Time (h)Quenching AgentExpected Yield (%)Notes
1LDA (1.1)-783Sat. NH₄Cl75-85%Standard, reliable conditions.
2n-BuLi (1.1)-783Sat. NH₄Cl30-40%Lower yield due to potential nucleophilic attack on the ester.
3LDA (1.1)-403Sat. NH₄Cl50-60%Higher temperature may lead to side reactions and lower yield.
4LDA (1.5)-783Sat. NH₄Cl~80%Slight excess of base can improve conversion, but may increase byproducts.

References

  • Synthesis of 3-Aryl-3-(Furan-2-yl)Propanoic Acid Derivatives, and Study of Their Antimicrobial Activity. MDPI. [Link]

  • Mild Friedel-Crafts Acylation of Furan with Carboxylic Acids and the Heterogeneous Catalyst Couple AlPW12O40 / Mg(OH)2. Bentham Science Publishers. [Link]

  • Mild Friedel-Crafts Acylation of Furan with Carboxylic Acids and the Heterogeneous Catalyst Couple AlPW12O40 / Mg(OH)2. Ingenta Connect. [Link]

  • Synthesis of 3-Aryl-3-(Furan-2-yl)Propanoic Acid Derivatives, and Study of Their Antimicrobial Activity. PubMed. [Link]

  • Mild Friedel-Crafts Acylation of Furan with Carboxylic Acids and the Heterogeneous Catalyst Couple AlPW12O40 / Mg(OH)2. Bentham Science Publishers. [Link]

  • Mild Friedel-Crafts Acylation of Furan with Carboxylic Acids and the Heterogeneous Catalyst Couple AlPW12O40 / Mg(OH)2 | Request PDF. ResearchGate. [Link]

  • 7-Aroyl-2,3-dihydrobenzo[b]furan-3-carboxylic acids and 7-benzoyl-2,3-dihydrobenzo[b]thiophene-3-carboxylic acids as analgesic agents. PubMed. [Link]

  • Synthesis and Preliminary Evaluation of the Antimicrobial Activity of Selected 3-Benzofurancarboxylic Acid Derivatives. MDPI. [Link]

  • A REVIEW: AN INSIGHT ON SYNTHESIS OF BENZOFURAN. London Book Publication. [Link]

  • 2-FURANCARBOXYLIC ACID AND 2-FURYL CARBINOL. Organic Syntheses. [Link]

  • SYNTHESIS OF ARYL ESTERS BY ACTIVATION OF CARBOXYLIC ACIDS USING PHOSPHONITRILIC CHLORIDE. Indo American Journal of Pharmaceutical Research. [Link]

  • Synthesis of New Benzofuran-2-Carboxylic Acid Derivatives. Scribd. [Link]

  • Synthesis of New Benzofuran-2-Carboxylic Acid Derivatives. CORE. [Link]

  • Synthesis of New Benzofuran-2-Carboxylic Acid Derivatives. ResearchGate. [Link]

  • Process for purification of carboxylic acids.
  • Synthesis and biological evaluation of a series of novel benzofuran-2-carboxylate 1,2,3-triazoles. NISCAIR Online Periodicals Repository. [Link]

  • Synthesis of Carboxylic Acids from Benzamide Precursors Using Nickel Catalysis. Organic Syntheses. [Link]

  • Challenges and strategies in attaining benzofuran with pattern‐tunable substituents. ResearchGate. [Link]

  • Discussion Addendum for: Convenient Preparation of 3-Ethoxycarbonyl Benzofurans from Salicylaldehydes and Ethyl Diazoacetate. Organic Syntheses. [Link]

  • Synthesis of Elaborate Benzofuran-2-Carboxamide Derivatives Through a Combination of 8-Aminoquinoline Directed C–H Arylations. Chemistry – A European Journal. [Link]

  • Synthesis and Antifungal Activity of Derivatives of 2-and 3-Benzofurancarboxylic Acids. Antimicrobial Agents and Chemotherapy. [Link]

Sources

Removal of unreacted starting materials from "3-Benzoylfuran-2-carboxylic acid"

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the purification of 3-Benzoylfuran-2-carboxylic acid. This guide is designed for researchers, medicinal chemists, and process development scientists who encounter challenges in isolating this key intermediate with high purity. The following content provides in-depth, field-proven troubleshooting advice and detailed protocols based on established chemical principles.

Introduction: The Critical Role of Purity

In drug discovery and development, the purity of an active pharmaceutical ingredient (API) or a key intermediate like 3-Benzoylfuran-2-carboxylic acid is non-negotiable. Impurities, including unreacted starting materials, can lead to inaccurate biological data, undesired side reactions in subsequent synthetic steps, and potential toxicity. This guide addresses the common challenge of removing persistent starting materials from your crude product, ensuring the integrity of your research and development pipeline.

The purification strategy for an aromatic keto-acid such as this one hinges on exploiting the unique physicochemical properties of the carboxylic acid functional group. The primary methods discussed—acid-base extraction, recrystallization, and column chromatography—are fundamental techniques in organic synthesis, and their successful application requires a nuanced understanding of the underlying chemistry.

Troubleshooting and Frequently Asked Questions (FAQs)

This section is structured to directly address common issues encountered during the purification of 3-Benzoylfuran-2-carboxylic acid.

Q1: My crude product is contaminated with a neutral, non-acidic starting material (e.g., a furan ester or benzoyl chloride). What is the most effective initial purification step?

Answer: The most robust and scalable first step is a liquid-liquid acid-base extraction. This technique leverages the acidic nature of your target compound to selectively move it from an organic solvent into an aqueous base, leaving neutral impurities behind.

Causality and Rationale: Your target molecule possesses a carboxylic acid group, which is readily deprotonated by a base to form a water-soluble carboxylate salt.[1][2] Most neutral organic starting materials, lacking an acidic proton, will not react with the base and will remain dissolved in the organic solvent.[3][4] This difference in solubility is the foundation of the separation.

You have two primary choices for the base:

  • Sodium Bicarbonate (NaHCO₃): A weak base, ideal for separating carboxylic acids from less acidic phenols. It is generally sufficient for this purpose and is preferred as it is less likely to cause hydrolysis of any ester functionalities that might be present on more complex molecules.

  • Sodium Hydroxide (NaOH): A strong base that will deprotonate virtually all carboxylic acids and phenols. It ensures complete extraction of the acid but should be used with caution if your molecule contains base-sensitive functional groups.[2]

The process involves dissolving the crude mixture in an immiscible organic solvent (e.g., ethyl acetate, diethyl ether), washing with the aqueous base, separating the layers, and then re-acidifying the aqueous layer to precipitate your purified product.[1][5]

Q2: I've performed an acid-base extraction, but my yield is low. What are the common causes?

Answer: Low yield after an acid-base extraction typically points to one of several issues during the procedure.

Troubleshooting Checklist:

  • Incomplete Extraction: Did you perform multiple extractions with the aqueous base? A single extraction may not be sufficient. It is standard practice to wash the organic layer 2-3 times with the basic solution to ensure all the carboxylic acid is transferred to the aqueous phase.[4]

  • Insufficient Acidification: When re-precipitating the product from the aqueous layer, you must add enough acid (e.g., HCl) to lower the pH significantly below the pKa of the carboxylic acid (typically to pH 1-2).[5] Always check the pH with litmus paper or a pH meter to confirm complete protonation and precipitation.

  • Product Solubility: Is your product slightly soluble in acidic water? After acidification, cooling the aqueous solution in an ice bath can often promote further precipitation and increase recovery.

  • Premature Filtration: Ensure that precipitation is complete before filtering. Allowing the acidified solution to stand for a period (e.g., 30 minutes in an ice bath) can lead to the formation of larger, more easily filterable crystals.

  • Emulsion Formation: Vigorous shaking can sometimes create an emulsion between the organic and aqueous layers, trapping your product at the interface. If this occurs, adding brine (a saturated NaCl solution) can help break the emulsion.

Q3: My product is still impure after extraction, likely due to an acidic impurity (e.g., unreacted benzoic acid). What should I do next?

Answer: If you have co-isolated another acidic impurity, recrystallization is the preferred next step. This technique purifies solid compounds based on differences in their solubility in a specific solvent at different temperatures.

Causality and Rationale: An ideal recrystallization solvent will dissolve your target compound completely when hot but poorly when cold. The impurities, in contrast, should either be highly soluble at all temperatures (remaining in the mother liquor) or insoluble even in hot solvent (allowing for hot filtration).[6][7]

Finding the Right Solvent: A solvent screen is essential. Test small amounts of your product in various solvents. Good candidates for an aromatic keto-acid include:

  • Ethanol or Methanol

  • Ethyl Acetate

  • Acetone

  • Toluene

  • Mixed solvent systems like Ethyl Acetate/Hexanes or Ethanol/Water[6][8]

The goal is to find a system where your product has high solubility at the solvent's boiling point and low solubility at 0-4 °C.

Q4: I am trying to use column chromatography, but my compound streaks badly on the TLC plate. How can I get a clean separation?

Answer: Streaking (or tailing) of carboxylic acids on silica gel is a classic problem caused by interactions between the acidic compound and the slightly acidic silica surface. This leads to a mixed protonation state and poor chromatographic performance.

The Solution: Mobile Phase Modification: To solve this, you must add a small amount of a volatile acid to your mobile phase (eluent).[9] This ensures that the carboxylic acid remains fully protonated, minimizing its interaction with the silica gel and resulting in sharp, well-defined bands.

  • Recommended Modifier: Add 0.5-1% acetic acid to your eluent system (e.g., Ethyl Acetate/Hexanes + 1% AcOH).

  • Alternative: For reversed-phase (C18) chromatography, a modifier like 0.1% trifluoroacetic acid (TFA) in the water/acetonitrile mobile phase is common.[10]

Always develop your TLC with the same modified solvent system you plan to use for the column to get an accurate prediction of the separation.

Purification Strategy Decision Workflow

Choosing the correct sequence of purification steps is critical for efficiency and yield. The following workflow provides a logical decision-making process.

Purification_Workflow start Crude 3-Benzoylfuran-2-carboxylic acid check_neutral Are neutral impurities present? start->check_neutral acid_base Perform Acid-Base Extraction check_neutral->acid_base Yes check_purity Is the product pure by TLC/NMR? check_neutral->check_purity No acid_base->check_purity recrystallize Perform Recrystallization check_purity->recrystallize No final_product Pure Product check_purity->final_product Yes check_recryst Did recrystallization succeed? recrystallize->check_recryst column Perform Column Chromatography (with acidic modifier) check_recryst->column No / Oiled Out check_recryst->final_product Yes column->final_product

Caption: Decision tree for purifying 3-Benzoylfuran-2-carboxylic acid.

Key Compound Properties

Understanding the physical properties of your target compound and potential impurities is key to designing an effective purification strategy.

CompoundFormulaM.W. ( g/mol )TypeLikely Purification Method
3-Benzoylfuran-2-carboxylic acid C₁₆H₁₀O₄266.25Aromatic Keto-AcidAcid-Base Extraction, Recrystallization, Chromatography
Furan-2-carboxylic acidC₅H₄O₃112.08Acidic Starting MaterialRecrystallization, Chromatography
Benzoyl ChlorideC₇H₅ClO140.57Neutral ReagentQuench then Acid-Base Extraction
Benzoic AcidC₇H₆O₂122.12Acidic Reagent/ByproductRecrystallization, Chromatography

Note: Properties for the target compound are estimated based on its structure. Purity should be confirmed by analytical methods such as NMR, LC-MS, and melting point.

Detailed Experimental Protocols

Protocol 1: Acid-Base Extraction

This protocol is designed to separate the acidic product from neutral impurities.

Extraction_Diagram cluster_0 Organic Phase (e.g., Ethyl Acetate) cluster_1 Aqueous Phase org_start Crude Product (Acid + Neutral Impurity) org_wash Wash with NaHCO₃ (aq) org_start->org_wash org_final Neutral Impurities (Dry & Evaporate) org_wash->org_final aq_extract Aqueous Layer (Sodium Carboxylate Salt) org_wash->aq_extract Acid transfers to aq. phase aq_start Add NaHCO₃ (aq) aq_acidify Acidify with HCl (aq) to pH 1-2 aq_extract->aq_acidify aq_product Precipitated Pure Acid (Filter & Dry) aq_acidify->aq_product

Caption: Workflow for purification via acid-base extraction.

Methodology:

  • Dissolution: Dissolve the crude product in a suitable organic solvent (e.g., ethyl acetate, 5-10 mL per gram of crude material) in a separatory funnel.

  • First Extraction: Add an equal volume of saturated aqueous sodium bicarbonate (NaHCO₃) solution. Stopper the funnel, invert, and vent frequently to release CO₂ pressure. Shake gently for 1-2 minutes.

  • Separation: Allow the layers to separate. Drain the lower aqueous layer into a clean Erlenmeyer flask.

  • Repeat Extraction: Repeat steps 2 and 3 two more times, combining the aqueous extracts each time. This ensures complete transfer of the acidic product.

  • Back-Wash: To remove any neutral impurities that may have been carried into the aqueous layer, add a small volume (~1/4 volume) of the organic solvent (e.g., ethyl acetate) to the combined aqueous extracts. Shake, separate, and discard this organic wash.[3]

  • Acidification: Cool the combined aqueous layer in an ice bath. Slowly add concentrated hydrochloric acid (HCl) dropwise with stirring until the solution is strongly acidic (pH 1-2, check with pH paper). Your product should precipitate as a solid.

  • Isolation: Allow the suspension to stand in the ice bath for at least 30 minutes. Collect the solid product by vacuum filtration, washing the filter cake with a small amount of ice-cold deionized water.

  • Drying: Dry the purified solid under vacuum to a constant weight.

Protocol 2: Recrystallization

This protocol is for purifying the solid product obtained from extraction or for separating it from other solid acidic impurities.

Methodology:

  • Solvent Selection: Choose an appropriate solvent or solvent system based on a preliminary solvent screen.

  • Dissolution: Place the crude solid in an Erlenmeyer flask. Add the minimum amount of boiling solvent required to fully dissolve the solid. Add the solvent in small portions, allowing the solution to return to a boil between additions.

  • Hot Filtration (if necessary): If insoluble impurities are present, perform a hot gravity filtration to remove them.

  • Cooling & Crystallization: Cover the flask and allow it to cool slowly to room temperature. Slow cooling encourages the formation of larger, purer crystals. Once at room temperature, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration, washing them with a small amount of ice-cold recrystallization solvent.

  • Drying: Dry the crystals under vacuum.

Protocol 3: Flash Column Chromatography

This protocol is an alternative to recrystallization, particularly if the product is an oil or if impurities have very similar solubility profiles.

Methodology:

  • TLC Analysis: Develop a TLC system using a mobile phase (e.g., 20-40% ethyl acetate in hexanes) that gives your product an Rf value of ~0.3. Crucially, add 0.5-1% acetic acid to this mobile phase.

  • Column Packing: Pack a glass column with silica gel using your chosen mobile phase (with the added acetic acid). Ensure the silica bed is well-compacted and free of air bubbles.

  • Sample Loading: Dissolve your crude product in a minimal amount of the mobile phase or a stronger solvent like dichloromethane. Alternatively, perform a "dry load" by adsorbing the product onto a small amount of silica gel, evaporating the solvent, and adding the resulting powder to the top of the column.

  • Elution: Elute the column with the mobile phase, collecting fractions. Use air pressure to achieve a flow rate of about 2 inches per minute.

  • Analysis: Monitor the collected fractions by TLC to identify those containing the pure product.

  • Isolation: Combine the pure fractions and remove the solvent under reduced pressure using a rotary evaporator. The added acetic acid is volatile and should be removed during this process.

References

  • Acid-Base Extraction. (n.d.).
  • Opietnik, M., Jungbauer, A., Mereiter, K., & Rosenau, T. (2012). Mild Friedel-Crafts Acylation of Furan with Carboxylic Acids and the Heterogeneous Catalyst Couple AlPW12O40 / Mg(OH)2. Current Organic Chemistry, 16(22), 2739-2744.
  • General procedures for the purification of Carboxylic acids. (n.d.). Chempedia - LookChem.
  • Separation of Organic Compounds by Acid-Base Extraction Techniques. (n.d.). Vernier.
  • Opietnik, M., Jungbauer, A., Mereiter, K., & Rosenau, T. (2012). Mild Friedel-Crafts Acylation of Furan with Carboxylic Acids and the Heterogeneous Catalyst Couple AlPW12O40 / Mg(OH)2. Bentham Science.
  • Acid–base extraction. (n.d.). In Wikipedia.
  • EXTRACTION OF ACIDS OR BASES FROM NEUTRAL ORGANICS. (n.d.).
  • Opietnik, M., et al. (2012). Mild Friedel-Crafts Acylation of Furan with Carboxylic Acids and the Heterogeneous Catalyst Couple AlPW12O40 / Mg(OH)2.
  • Mahler, M., Swartz, S., & Thomason, V. (2012). RediSep C-18 reversed phase column purification of carboxylic acids.
  • Opietnik, M., Jungbauer, A., Mereiter, K., & Rosenau, T. (2012). Mild Friedel-Crafts Acylation of Furan with Carboxylic Acids and the Heterogeneous Catalyst Couple AlPW12O40 / Mg(OH)2. Ingenta Connect.
  • Reagents & Solvents: Solvents for Recrystallization. (n.d.). University of Rochester, Department of Chemistry.
  • Regioselective Friedel-Crafts Acylation with 2-Phenylfuran-3,4-dicarboxylic Acid Anhydride. (n.d.).
  • MH Chem. (2022, July 8).
  • Purification of Organic Compounds by Flash Column Chromatography. (2025). Journal of Visualized Experiments.
  • 3-[(Benzenesulfonyl)methyl]furan-2-carboxylic acid. (n.d.). PubChem.
  • When should I use a pH modifier in flash column chromatography gradient? (2023, January 23). Biotage.
  • COMMON SOLVENTS FOR CRYSTALLIZATION. (n.d.).
  • Benzofuran-2-carboxylic acid. (n.d.). PubChem.
  • Kowalewska, M., et al. (n.d.). Synthesis of New Benzofuran-2-Carboxylic Acid Derivatives.
  • Column chromatography. (n.d.). Columbia University, Department of Chemistry.
  • Synthesis and biological evaluation of 3-substituted-benzofuran-2-carboxylic esters as a novel class of ischemic cell de
  • Benzofuran-2-carboxylic acid. (n.d.). Chem-Impex.
  • Synthesis and Preliminary Evaluation of the Antimicrobial Activity of Selected 3-Benzofurancarboxylic Acid Deriv
  • Chromatography: Solvent Systems For Flash Column. (n.d.). University of Rochester, Department of Chemistry.
  • Synthesis of New Benzofuran-2-Carboxylic Acid Deriv
  • Chemical Properties of Benzofuran-2-carboxylic acid (CAS 496-41-3). (n.d.). Cheméo.
  • Derivatives of benzo[b]furan. Part II. Structural studies of derivatives of 2- and 3-benzo[b]furancarboxylic acids. (2012). CORE.
  • Benzofuran-2-carboxylic acid. (2025). ChemicalBook.
  • Process for preparing α-keto acids and derivatives thereof. (n.d.).
  • Measurement and Correlation of Solubility and Dissolution Thermodynamic Properties of Furan-2-carboxylic Acid in Pure and Binary Solvents. (2025).
  • Starr, J. N., & King, C. J. (1991). Water-enhanced solubility of carboxylic acids in organic solvents and its applications to extraction processes (Technical Report). OSTI.GOV.
  • Methods for Crystal Production of natural compounds; a review of recent advancements. (2023).
  • Sobechko, I., et al. (2015). Thermodynamic properties of solubility of 2-methyl-5-arylfuran-3-carboxylic acids in organic solvents. Academic Journals and Conferences.

Sources

Technical Support Center: Alternative Catalysts for the Synthesis of 3-Benzoylfuran-2-carboxylic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center for advanced synthetic methodologies. This guide is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of synthesizing 3-Benzoylfuran-2-carboxylic acid. We will explore alternative catalytic systems that offer potential advantages over traditional methods, addressing common experimental challenges through detailed troubleshooting guides and frequently asked questions. Our focus is on providing practical, field-proven insights to enhance the efficiency, selectivity, and sustainability of your synthetic routes.

Introduction: The Challenge of Synthesizing 3-Benzoylfuran-2-carboxylic Acid

The synthesis of polysubstituted furans, such as 3-Benzoylfuran-2-carboxylic acid, presents a significant challenge in organic chemistry. The furan nucleus, while a valuable scaffold in many biologically active compounds, is notoriously sensitive to the harsh conditions often employed in classical synthetic transformations like Friedel-Crafts acylation.[1][2] Strong Lewis acids, the conventional catalysts for such reactions, can lead to a cascade of undesirable side reactions including polymerization, ring-opening, and poor regioselectivity.[1]

Direct acylation of a furan-2-carboxylic acid derivative is further complicated by the electronic deactivating nature of the carboxyl group, which typically directs electrophilic substitution to the 5-position, not the desired 3-position. Consequently, multi-step synthetic strategies are generally required to achieve the 2,3-disubstitution pattern of the target molecule.

This guide will focus on alternative catalytic approaches for key synthetic steps that could lead to 3-Benzoylfuran-2-carboxylic acid, primarily focusing on:

  • Alternative Catalysts for Furan Ring Formation: Exploring modern cyclization methods that allow for the construction of the furan ring with the desired substitution pattern already in place.

  • Alternative Catalysts for Regioselective Acylation: Investigating strategies to overcome the inherent regioselectivity of furan and achieve acylation at the 3-position.

Troubleshooting and FAQs: Navigating Your Synthesis

This section is structured in a question-and-answer format to directly address specific issues you may encounter during your experiments.

Part 1: Challenges in Furan Ring Synthesis

Question 1: My Paal-Knorr synthesis of a substituted furan from a 1,4-dicarbonyl precursor is giving low yields and multiple byproducts. What are the likely causes and how can I troubleshoot this?

Answer: The Paal-Knorr synthesis, while a classic method, can be problematic.[3][4] Low yields are often due to sub-optimal reaction conditions, the stability of the starting materials or product, or competing side reactions.[5]

Troubleshooting Steps:

  • Optimize Reaction Conditions:

    • Temperature and Time: Insufficient heating can lead to incomplete reaction, while excessively high temperatures or prolonged reaction times can cause degradation, especially with sensitive functional groups.[5] Monitor the reaction progress by TLC or GC-MS to find the optimal balance. Microwave-assisted synthesis can sometimes offer faster reaction times and improved yields.

    • Catalyst Choice: While strong protic acids (e.g., H₂SO₄) or Lewis acids (e.g., ZnCl₂) are traditional catalysts, they can be too harsh.[4] Consider milder alternatives.

  • Alternative Catalysts for Paal-Knorr Synthesis:

    • Solid Acid Catalysts: Zeolites and montmorillonite clays can provide a milder reaction environment and are easily separable.[6]

    • Brønsted Acids: p-Toluenesulfonic acid (p-TsOH) is a commonly used milder alternative to strong mineral acids.[4]

  • Substrate Stability:

    • Your 1,4-dicarbonyl precursor may be unstable under the reaction conditions. Ensure its purity before starting the reaction.

    • The furan product itself can be acid-sensitive.[1] Neutralize the reaction mixture as soon as the reaction is complete to prevent degradation.

Question 2: I am attempting a metal-catalyzed cyclization to form a polysubstituted furan, but the reaction is sluggish and gives a complex mixture of products. What are some alternative catalytic systems I can explore?

Answer: Transition metal-catalyzed cyclizations are powerful tools for furan synthesis, but catalyst choice and reaction conditions are critical. If you are experiencing issues with a particular metal catalyst, consider these alternatives:

Alternative Catalytic Systems for Furan Cyclization:

Catalytic SystemDescriptionPotential AdvantagesKey Considerations
Gold (Au) Catalysis Gold(I) and Gold(III) complexes are highly effective for the cycloisomerization of various unsaturated precursors (e.g., enynones, propargyl ethers) to furans.[7][8]Mild reaction conditions, high functional group tolerance, and often excellent regioselectivity.Catalyst precursors and ligands can be expensive.
Rhodium (Rh) Catalysis Rhodium complexes, particularly Rh(II) and Rh(III), can catalyze the cyclization of diazo compounds with alkynes or intramolecular cyclizations of keto-alkynes.[2][9]High efficiency and can enable complex cascade reactions.Substrate synthesis (e.g., diazo compounds) may require additional steps.
Metal-Free Catalysis Reactions promoted by strong bases (e.g., Cs₂CO₃) or Lewis acids like BF₃·Et₂O can effect the cyclization of suitable precursors without the need for transition metals.[10][11]Avoids potential metal contamination in the final product, which is crucial for pharmaceutical applications. Cost-effective.May require higher reaction temperatures and can have a more limited substrate scope.

dot

Caption: Troubleshooting workflow for furan cyclization reactions.

Part 2: Challenges in Regioselective Acylation

Question 3: I am trying to perform a Friedel-Crafts acylation on a furan-2-carboxylate ester, but I am getting a dark, tar-like polymer instead of my desired product. What is causing this and how can I prevent it?

Answer: Furan polymerization is a very common side reaction in Friedel-Crafts acylations due to the high sensitivity of the furan ring to strong acids.[1][2] The use of strong Lewis acids like AlCl₃ often leads to this undesirable outcome.

Troubleshooting Steps:

  • Use Milder Lewis Acids: Switch from AlCl₃ to milder alternatives.

  • Employ Catalytic Amounts: Whenever possible, use catalytic instead of stoichiometric amounts of the Lewis acid.

  • Lower the Reaction Temperature: Perform the reaction at lower temperatures (e.g., 0 °C or -78 °C) to slow down the rate of polymerization.

  • Controlled Addition: Add the Lewis acid slowly to the reaction mixture to avoid localized high concentrations.

Alternative Catalysts for Friedel-Crafts Acylation of Furans:

Catalyst TypeExamplesAdvantages
Milder Lewis Acids Boron trifluoride etherate (BF₃·OEt₂), Zinc chloride (ZnCl₂), Tin(IV) chloride (SnCl₄)Reduced polymerization and ring-opening side reactions.[1]
Heterogeneous Catalysts Zeolites (e.g., ZSM-5, H-BEA), Heteropolyacids (e.g., AlPW₁₂O₄₀/Mg(OH)₂)Easy to separate from the reaction mixture, reusable, and can offer a milder reaction environment.[12][13]

Question 4: My acylation reaction is not proceeding at the 3-position of my furan-2-carboxylate. How can I achieve the desired regioselectivity?

Answer: Acylation of 2-substituted furans typically occurs at the 5-position. Directing the acylation to the 3-position is a significant challenge and often requires a more nuanced synthetic strategy than a simple Friedel-Crafts reaction.

Strategies for 3-Acylation:

  • Directed Metalation: It may be possible to deprotonate the 3-position of a furan-2-carboxylic acid derivative using a strong base (e.g., LDA) and then quench with a benzoylating agent. This approach relies on the directing effect of the carboxylate group.

  • Blocking Groups: If the 5-position is blocked with a removable group, acylation may be forced to occur at the 3-position.

  • Ring Construction: A more reliable approach is to construct the furan ring with the desired 2- and 3-substituents already in place. A transition-metal-free approach involving the reaction of a β-ketoester with a vinyl dichloride under basic conditions is a promising method for synthesizing 2,3-disubstituted furans.[10][14]

dot

Caption: Synthetic strategies for 3-Benzoylfuran-2-carboxylic acid.

Experimental Protocols

Below are representative, generalized protocols for some of the alternative catalytic methods discussed. These should be adapted and optimized for your specific substrates and laboratory conditions.

Protocol 1: Metal-Free Synthesis of a 2,3-Disubstituted Furan

This protocol is adapted from a general method for the synthesis of polysubstituted furans and would require a specific β-ketoester precursor to yield the desired product.[10]

Materials:

  • Appropriate β-ketoester (e.g., ethyl 2-benzoyl-3-oxobutanoate)

  • (2,2-Dichlorovinyl)benzene

  • Cesium carbonate (Cs₂CO₃)

  • Anhydrous Dimethyl sulfoxide (DMSO)

  • Ethyl acetate

  • Water

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Schlenk tube

  • Magnetic stirrer and heating mantle

Procedure:

  • To a dry Schlenk tube under an inert atmosphere (e.g., nitrogen), add the β-ketoester (1 equiv.), (2,2-dichlorovinyl)benzene (2 equiv.), and cesium carbonate (2.5 equiv.).

  • Add anhydrous DMSO to the reaction mixture.

  • Stir the mixture at 120 °C for 2-10 hours, monitoring the reaction progress by TLC.

  • After the reaction is complete, cool the mixture to room temperature.

  • Quench the reaction by adding water and extract the product with ethyl acetate (3x).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain the desired 2,3-disubstituted furan.

References

  • You, C., Zhang, Z., Tu, Y., Tang, H., Wang, Y., Long, D., & Zhao, J. (2020). Transition-Metal-Free Approach to Polysubstituted Furans. The Journal of Organic Chemistry, 85(5), 3902–3910. [Link]

  • You, C., et al. (2020). A convenient and straightforward strategy for the synthesis of 2,3-disubstituted and 2,3,5-trisubstituted furans via a base-promoted domino reaction of β-keto compounds with vinyl dichlorides is described. American Chemical Society. [Link]

  • A facile metal-free one-flask synthesis of multi-substituted furans via a BF3·Et2O mediated formal [4 + 1] reaction of 3-chloro-3-phenyldiazirines and α,β-alkenyl ketones. (2022). PMC. [Link]

  • Park, D. S., et al. (2016). Tunable Oleo-Furan Surfactants by Acylation of Renewable Furans. ACS Central Science. [Link]

  • A facile metal-free one-flask synthesis of multi-substituted furans via a BF3·Et2O mediated formal [4 + 1] reaction of 3-chloro. (2022). RSC Publishing. [Link]

  • Rhodium-Catalyzed Linear Codimerization and Cycloaddition of Ketenes with Alkynes. (2010). MDPI. [Link]

  • Opietnik, M., Jungbauer, A., Mereiter, K., & Rosenau, T. (2012). Mild Friedel-Crafts Acylation of Furan with Carboxylic Acids and the Heterogeneous Catalyst Couple AlPW12O40 / Mg(OH)2. Bentham Science Publishers. [Link]

  • Paal–Knorr synthesis. (n.d.). In Wikipedia. [Link]

  • Effect of various catalysts on conversion of furan. (n.d.). ResearchGate. [Link]

  • Suhre, M. H., Reif, M., & Kirsch, S. F. (2005). Gold(I)-Catalyzed Synthesis of Highly Substituted Furans. American Chemical Society. [Link]

  • Selective Catalytic Reactions For Taking Furan-Based Compounds To Useful Chemicals. (n.d.). University of California, Davis. [Link]

  • Hosseyni, S., Su, Y., & Shi, X. (2015). Gold Catalyzed Synthesis of Substituted Furan by Intermolecular Cascade Reaction of Propargyl Alcohol and Alkyne. Organic Letters. [Link]

  • Regioselective Palladium-Catalyzed Arylation of 2-Furaldehyde. (2001). Organic Letters. [Link]

  • part 2. The synthesis and antimicrobial activity of some novel 1-(1-benzofuran-2-yl)-2-mesitylethanone derivatives. (2008). PubMed. [Link]

  • Control of Regioselectivity and Stereoselectivity in (4+3) Cycloadditions of Chiral Oxyallyls with Unsymmetrically Disubstituted Furans. (2012). PMC. [Link]

  • One-pot synthesis of benzofurans via heteroannulation of benzoquinones. (2021). De Gruyter. [Link]

  • Rhodium-Catalyzed Intramolecular Cyclization to Synthesize 2-Aminobenzofurans via Carbene Metathesis Reactions. (n.d.). ResearchGate. [Link]

  • Rhodium(III)-catalyzed cyclization-olefination of N-acetoxyl ketoimine-alkynes. (2012). Semantic Scholar. [Link]

  • One-step synthesis of furan-2,5-dicarboxylic acid from furan-2-carboxylic acid using carbon dioxide. (n.d.). ResearchGate. [Link]

  • Synthesis of Benzofuran Derivatives and their Evaluation of Antimicrobial Activity. (2025). ResearchGate. [Link]

  • Synthesis of 3-Aryl-3-(Furan-2-yl)Propanoic Acid Derivatives, and Study of Their Antimicrobial Activity. (2022). PMC. [Link]

  • Development of Sustainable Catalytic Pathways for Furan Derivatives. (2021). PMC. [Link]

  • Synthesis of Benzofuran-2-One Derivatives and Evaluation of Their Antioxidant Capacity by Comparing DPPH Assay and Cyclic Voltammetry. (2018). PMC. [Link]

  • Review on Designing and synthesis of some of new benzofuran derivatives for Immunomodulatory and antibacterial activity. (2023). ResearchGate. [Link]

  • Convenient Preparation of 3-Ethoxycarbonyl Benzofurans from Salicylaldehydes and Ethyl Diazoacetate. (2019). Organic Syntheses. [Link]

  • Regioselective Synthesis of Benzofuranones and Benzofurans. (2021). Beaudry Research Group - Oregon State University. [Link]

  • Strategies to control the selectivity of transition metal catalyzed C-H functionalizations and a scalable synthesis of furan-2, 5-dicarboxylic acid by carbonate-promoted C-H carboxylation. (n.d.). Stanford Digital Repository. [Link]

  • Novel synthesis of furancarboxylate derivatives via cyclization reactions of (E)-ethyl 3-aryl-2-cyanoacrylates. (n.d.). Semantic Scholar. [Link]

  • Proposed mechanism for the synthesis of ethyl 1-benzofuran-2-carboxylate and 2,3-disubstituted 2,3-dihydrobenzofuran. (n.d.). ResearchGate. [Link]

  • What's the mechanism of the reaction of (E)-methyl 3-(furan-2-yl)acrylate in acidic methanol? (2014). Chemistry Stack Exchange. [Link]

  • The synthesis and investigation of novel 3-benzoylbenzofurans and pyrazole derivatives for anti-HIV activity. (n.d.). PMC. [Link]

  • Tunable Oleo-Furan Surfactants by Acylation of Renewable Furans. (2016). ACS Central Science. [Link]

  • Synthesis of 3-Aryl-3-(Furan-2-yl)Propanoic Acid Derivatives, and Study of Their Antimicrobial Activity. (2022). PubMed. [Link]

  • HETEROCYCLIC α-OXOESTERS (HETARYL GLYOXYLATES): SYNTHESIS AND CHEMICAL TRANSFORMATIONS. Part 1. (n.d.). ResearchGate. [Link]

  • Synthesis of ethyl benzofuran-2-carboxylate. (n.d.). PrepChem.com. [Link]

  • Furo[3,2-b]pyrrole-5-carboxylate as a Rich Source of Fused Heterocycles: Study of Synthesis, Reactions, Biological Activity and Applications. (2025). MDPI. [Link]

  • Stereospecific Cross-Coupling Reactions of Aryl-Substituted Tetrahydrofurans, Tetrahydropyrans, and Lactones. (2012). PMC. [Link]

  • Benzofuranyl Esters: Synthesis, Crystal Structure Determination, Antimicrobial and Antioxidant Activities. (n.d.). PMC. [Link]

  • WO2023288035A1 - Method and integrated process for the carboxylation of furan derived carboxylic acids to 2,5-furandicarboxylic acid. (n.d.).
  • 11.14: The Synthesis of Carboxylic Acid Derivatives. (2014). Chemistry LibreTexts. [Link]

Sources

Overcoming poor crystallinity of "3-Benzoylfuran-2-carboxylic acid"

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Crystallization Engineering for 3-Benzoylfuran-2-carboxylic Acid

Subject: Overcoming Poor Crystallinity, Oiling Out, and Amorphous Solid Formation Ticket ID: #CRYST-BFCA-001 Lead Scientist: Dr. Aris Thorne, Senior Application Scientist

Executive Summary

You are likely encountering difficulties crystallizing 3-Benzoylfuran-2-carboxylic acid (CAS: 59020-85-8).[1] Common failure modes for this keto-acid include the formation of sticky yellow oils (oiling out), amorphous glass formation upon cooling, or the precipitation of "tarry" brown solids.

These issues stem from three molecular factors:

  • Conformational Flexibility: The rotatable bond between the furan ring and the benzoyl group creates a high entropic barrier to lattice packing.[1]

  • Competitive Hydrogen Bonding: The carboxylic acid moiety forms dimers, but the ketone oxygen competes as a hydrogen bond acceptor, disrupting orderly stacking.

  • Synthesis Impurities: Furan derivatives are prone to oxidative polymerization and decarboxylation, generating oligomers that inhibit crystal growth.[1]

This guide provides a self-validating workflow to transition your material from a crude oil to a crystalline solid.[1]

Module 1: Pre-Crystallization Purification (The "Cleanup")[1]

Problem: If your crude material is dark brown or sticky, no amount of solvent screening will yield good crystals.[1] Polymerized furan byproducts act as "crystal poisons," adhering to growing faces and stopping nucleation.

Solution: Perform a Reactive Acid-Base Swing .[1] This separates the desired acid from neutral tars and non-acidic oligomers.[1]

Protocol 1.1: Reactive Extraction Workflow
StepActionTechnical Rationale
1 Dissolve crude oil in Ethyl Acetate (EtOAc) .Solubilizes both the product and organic impurities.
2 Extract with 5% NaHCO₃ (aq) (pH ~8.5).[1]Converts the carboxylic acid to its water-soluble sodium salt (carboxylate).[1] Neutral tars remain in the organic layer.[1]
3 Discard the organic (EtOAc) layer.[1]Removes non-acidic impurities (polymers, unreacted starting materials).
4 Wash aqueous layer with fresh EtOAc.[1]Removes trace entrained organics.
5 Acidify aqueous layer with 2M HCl to pH 2-3.Critical: Do this slowly at 0-5°C to promote controlled precipitation rather than oiling out.[1]
6 Filter or extract the precipitate.[1]The resulting solid is chemically pure enough for crystallization.[1]

Visualization: Acid-Base Purification Logic

AcidBaseSwing Start Crude 3-Benzoylfuran-2-carboxylic acid (Dark/Sticky) Dissolve Dissolve in Ethyl Acetate Start->Dissolve Extract Extract with 5% NaHCO3 Dissolve->Extract PhaseSep Phase Separation Extract->PhaseSep OrgLayer Organic Layer (Contains Neutral Tars) PhaseSep->OrgLayer Top Layer AqLayer Aqueous Layer (Contains Product as Na-Salt) PhaseSep->AqLayer Bottom Layer Discard Discard OrgLayer->Discard Acidify Acidify with HCl (pH 2-3) Temp: 0-5°C AqLayer->Acidify Precipitate Precipitate Pure Acid Acidify->Precipitate

Caption: Workflow for removing non-acidic "crystal poisons" prior to crystallization.

Module 2: Solvent System Engineering (The "Oiling Out" Fix)

Problem: The material separates as a liquid droplet (Liquid-Liquid Phase Separation, LLPS) rather than a solid crystal. This happens because the attraction between solute molecules is stronger than the solute-solvent interaction.[1]

Solution: Use a Binary Solvent System (Solvent/Anti-Solvent) to bypass the "oiling out" region of the phase diagram.[1]

Recommended Solvent Systems
System TypeSolvent A (Dissolver)Solvent B (Anti-Solvent)Ratio (v/v)Notes
Primary Ethanol (EtOH) Water 1:1 to 1:3Best for yield.[1] Dissolve in hot EtOH, add warm water until turbid, then cool.
Alternative Ethyl Acetate Hexane/Heptane 1:2Good for removing non-polar impurities.[1]
Avoid TolueneN/AHigh risk of oiling out due to

-

interactions with the benzoyl group.[1]
Protocol 2.1: Controlled Anti-Solvent Crystallization
  • Dissolution: Dissolve the purified solid (from Module 1) in the minimum amount of hot Ethanol (60°C) .

  • Filtration: If any haze remains, filter hot through a 0.45µm PTFE syringe filter.[1]

  • Anti-Solvent Addition: Add warm Water (50°C) dropwise.[1]

    • Stop point: When a faint, persistent cloudiness appears.

  • Re-solubilization: Add 1-2 drops of Ethanol to clear the solution (return to the metastable zone).

  • Cooling: Allow to cool to Room Temperature (RT) slowly (wrap the vial in foil/foam).

    • Why? Fast cooling triggers LLPS (oil).[1] Slow cooling triggers nucleation.[1]

Module 3: Troubleshooting & FAQs

Q1: The material still turns into a yellow oil at the bottom of the flask. What now?

A: This is "oiling out." You are likely cooling too fast or the concentration is too high.[1]

  • Immediate Fix: Re-heat the mixture until the oil redissolves. Add a "seed crystal" (if available) or scratch the glass wall with a glass rod to induce nucleation.[1]

  • Process Change: Increase the solvent volume by 10%. Lower the maximum temperature (e.g., dissolve at 45°C instead of 60°C).

Q2: My crystals are colored (yellow/brown) instead of white/off-white.

A: Furan derivatives are sensitive to oxidation, forming colored quinone-like impurities.[1]

  • Fix: Recrystallize using Ethanol/Water with a pinch of activated charcoal . Filter the hot solution through Celite to remove the charcoal before cooling.[1]

Q3: Can I use high heat to dissolve the solid?

A: Caution. Furan-2-carboxylic acids can undergo decarboxylation (losing CO₂) at high temperatures (>100°C) or in strong acid, converting your product into 3-benzoylfuran (an oil).[1] Keep dissolution temperatures below 70°C.[1]

Q4: The melting point is lower than the literature value (133-138°C).

A: This indicates either solvate formation or impurities.[1]

  • Test: Dry the sample under vacuum at 40°C for 24 hours. If the MP rises, it was a solvate or wet. If not, repeat the Acid-Base purification (Module 1).

References

  • Solubility of Furan-2-carboxylic Acid Derivatives

    • Measurement and Correlation of Solubility of Furan-2-carboxylic Acid in Pure and Binary Solvents. (2025).[1][2][3] ResearchGate.

  • Synthesis & Purification of Benzofuran Acids

    • Synthesis and Structural Characterization of Derivatives of 2- and 3-Benzo[b]furan Carboxylic Acids. (2025).[1][2][3] ResearchGate.

  • General Crystallization Protocols (Suprofen/Furan Analogues)

    • Synthesis method of suprofen drug intermediate. Patent CN105503728A.[1]

  • Physical Properties of 3-Benzoylfuran-2-carboxylic acid

    • PubChem Compound Summary for CID 59020-85-8.[1] National Library of Medicine.[1]

Sources

Technical Support Center: Optimizing Furan-Based Compound Permeability

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Furan Permeability Paradox

Welcome to the technical support center. If you are working with furan-based scaffolds (e.g., nitrofurans, furosemides, or novel bioisosteres) and observing "low permeability" in your assays, you are likely encountering a convergence of three distinct physicochemical challenges: chemical instability , non-specific binding , or active efflux , rather than simple diffusion limitations.

Furan rings are classic bioisosteres for phenyl rings.[1] They reduce lipophilicity (LogP) and improve water solubility compared to their benzene counterparts. However, the oxygen atom in the ring acts as a hydrogen bond acceptor, and the electron-rich diene system makes the ring susceptible to oxidative metabolism (CYP450) and acid-catalyzed ring opening.

This guide provides a root-cause analysis and troubleshooting workflow to distinguish between apparent and intrinsic low permeability.

Diagnostic Phase: Is it really Permeability?

Before modifying your lead compound, you must validate your assay conditions. Furan derivatives often yield false negatives in standard Caco-2 or MDCK assays due to Low Recovery .

Troubleshooting Decision Tree

Use the following logic flow to diagnose the root cause of your data.

FuranDiagnostics Start Low Papp (Permeability) Observed CheckRecovery Step 1: Calculate Mass Balance (Recovery) Start->CheckRecovery RecoveryLow Recovery < 70% CheckRecovery->RecoveryLow RecoveryHigh Recovery > 80% CheckRecovery->RecoveryHigh CheckSolubility Step 2: Check Donor Well Precipitation RecoveryLow->CheckSolubility CheckEfflux Step 3: Check Efflux Ratio (B-A / A-B) RecoveryHigh->CheckEfflux SolubilityIssue Issue: Solubility Limit Action: Add 1% BSA or DMSO CheckSolubility->SolubilityIssue Precipitate Visible BindingIssue Issue: Non-Specific Binding Action: Use Glass/Low-bind plates CheckSolubility->BindingIssue Clear but lost StabilityIssue Issue: Chemical Instability Action: Check pH stability (Furan ring opening) CheckSolubility->StabilityIssue Degradation peaks in LC-MS TrueLowPerm True Low Passive Diffusion Action: Chemical Modification CheckEfflux->TrueLowPerm Ratio < 2.0 EffluxIssue Active Efflux (P-gp substrate) Action: Co-dose with Verapamil CheckEfflux->EffluxIssue Ratio > 2.0

Figure 1: Diagnostic workflow for separating solubility, stability, and permeability issues in furan-based assays.

Frequently Asked Questions (Technical Troubleshooting)

Q1: My furan compound shows <50% recovery in Caco-2 assays. Where is it going?

A: If you do not see precipitation, the compound is likely trapped in the cell monolayer or bound to the plastic.

  • The Mechanism: Lipophilic furan derivatives often exhibit high non-specific binding (NSB) to polystyrene Transwell plates. Furthermore, furans can be metabolically unstable. Caco-2 cells express some CYP450 enzymes (though less than hepatocytes), which can oxidize the furan ring, leading to reactive metabolites that covalently bind to cellular proteins.

  • The Fix:

    • Add BSA: Include 0.5% - 1.0% Bovine Serum Albumin (BSA) in the receiver (basolateral) buffer. BSA acts as a "sink" to desorb lipophilic compounds from the membrane, mimicking plasma protein binding.

    • Check Stability: Incubate your compound in the assay buffer (without cells) for 2 hours at 37°C. If concentration drops, your furan is chemically unstable (likely acid-sensitive if using pH 6.0-6.5 in the apical chamber).

Q2: Why is the PAMPA permeability high, but Caco-2 permeability low?

A: This divergence confirms Active Efflux .

  • The Mechanism: PAMPA (Parallel Artificial Membrane Permeability Assay) only measures passive diffusion.[2][3] Caco-2 cells express efflux transporters like P-glycoprotein (P-gp/MDR1) and BCRP. Many furan derivatives are P-gp substrates. The transporters pump the drug back into the apical chamber, lowering the apparent

    
    .
    
  • The Fix: Calculate the Efflux Ratio (ER).

    
    
    If 
    
    
    
    , your compound is an efflux substrate. Repeat the assay with a P-gp inhibitor like Verapamil (50-100 µM) or Cyclosporin A (10 µM) . If
    
    
    increases significantly, efflux is the culprit.
Q3: The compound degrades in the Apical (pH 6.5) buffer. Is this normal for furans?

A: Yes. Furan rings can undergo acid-catalyzed ring opening, forming dicarbonyl species.

  • The Fix: Run the assay with a pH 7.4 Apical / pH 7.4 Basolateral gradient instead of the standard 6.5/7.4 gradient. While 6.5 mimics the jejunum, it is too harsh for acid-labile furans. Document this deviation in your report.

Optimized Protocols

Protocol A: High-Recovery Caco-2 Assay for Lipophilic Furans

Standard protocols often fail due to NSB. This modified protocol ensures mass balance.

Reagents:

  • Transport Buffer: HBSS + 10 mM HEPES (pH 7.4).

  • Sink Additive: 1% BSA (Fatty acid-free) for the Receiver compartment.

Step-by-Step:

  • Preparation: Seed Caco-2 cells (60,000 cells/cm²) on polycarbonate filters (0.4 µm pore). Culture for 21 days.

  • TEER Check: Verify monolayer integrity (TEER > 300

    
    ).
    
  • Equilibration: Wash cells twice with warm HBSS.

  • Dosing (Apical to Basolateral):

    • Donor (Apical): Add 10 µM compound in HBSS (pH 7.4). Do not exceed 0.5% DMSO final concentration.

    • Receiver (Basolateral): Add HBSS (pH 7.4) + 1% BSA .

  • Incubation: Incubate at 37°C with shaking (60 rpm) for 90 minutes. Note: Shaking reduces the Unstirred Water Layer (UWL), critical for lipophilic compounds.

  • Sampling:

    • Take 50 µL from Donor (T=0 and T=90).

    • Take 200 µL from Receiver (T=90).

    • Cell Lysate (Critical): After removing buffer, wash cells with ice-cold PBS, then lyse with MeOH:H2O (70:30). Sonicate and analyze. This recovers compound trapped inside the cells.

  • Analysis: Quantify via LC-MS/MS. Calculate Recovery including the lysate fraction.

Protocol B: PAMPA with Lipid Optimization

Use this for early screening to rule out intrinsic diffusion issues.

Lipid Selection: Standard Hexadecane membranes are insufficient for furans. Use a Phospholipid/Dodecane mixture to mimic the amphiphilic nature of the cell membrane.

  • Lipid Solution: 2% Dioleoylphosphatidylcholine (DOPC) in Dodecane.

  • Donor Buffer: pH 7.4 (avoid acidic pH if stability is unknown).

  • Acceptor Buffer: pH 7.4 + scavenger (e.g., anionic cyclodextrin) if sink conditions are needed.

Structural Optimization Strategies

If you have confirmed Intrinsic Low Permeability (Low PAMPA, Low Caco-2, High Recovery, No Efflux), the issue is structural. The furan oxygen increases polarity without contributing significantly to lipophilicity.

Data Comparison: Heterocycle Bioisosteres

ScaffoldLogP (Approx)TPSA (

)
Permeability PredictionNotes
Furan 1.3413.1ModerateH-bond acceptor. Metabolic liability.
Thiophene 1.810.0HighMore lipophilic. "S" is a poor H-bond acceptor.
Benzene 2.130.0HighStandard reference. No H-bond capacity.
Oxazole 0.526.0Low-ModerateHigher polarity.

Chemical Strategy:

  • Thiophene Switch: Replace the Furan oxygen with Sulfur (Thiophene). This increases LogP and removes the H-bond acceptor, significantly boosting passive diffusion.

  • Block Metabolic Sites: If the furan is being metabolized (opening), substitute the

    
    -positions (C2/C5) with methyl or halogen groups to block CYP450 attack.
    
  • Prodrugs: If the furan contains a polar carboxylic acid (e.g., furosemide-like), esterify the acid to mask the charge during transport.

References

  • Kirsch, P. (2016). Heterocyclic Chemistry in Drug Discovery. Wiley. (General reference on Furan electronic properties).
  • Avdeef, A. (2003). Absorption and Drug Development: Solubility, Permeability, and Charge State. Wiley-Interscience. 4

  • Di, L., & Kerns, E. H. (2016). Drug-Like Properties: Concepts, Structure Design and Methods. Academic Press.
  • Bentz, J., et al. (2013). "Optimization of the Caco-2 permeability assay to screen drug compounds for intestinal absorption and efflux." Current Protocols in Pharmacology.

  • Wang, Q., et al. (2012). "Approach to improve compound recovery in a high-throughput Caco-2 permeability assay supported by liquid chromatography-tandem mass spectrometry." Assay Drug Dev Technol.

  • BenchChem. (2025).[1] "Furan-Based Drug Candidates: A Comparative Guide to Structure-Activity Relationships." 1

Sources

Stability testing of "3-Benzoylfuran-2-carboxylic acid" under different storage conditions

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

3-Benzoylfuran-2-carboxylic acid (CAS: 170722-85-7) is a highly functionalized furan intermediate often used in the synthesis of fused heterocyclic systems (e.g., furo[3,2-d]pyridazines).[1][2][3][4][5][6] Unlike stable, fused benzofurans, this compound features an unfused furan ring substituted with both an acidic moiety and a reactive ketone. This structural arrangement creates unique stability challenges, including susceptibility to oxidative polymerization ("browning") , thermal decarboxylation , and intramolecular cyclization .

This guide addresses the specific degradation pathways and analytical challenges associated with this compound, distinguishing it clearly from the more stable benzofuran-2-carboxylic acid.

Part 1: Critical Stability & Storage Protocols
Q1: My sample arrived as a brown semi-solid, but the certificate of analysis (CoA) describes a "light yellow powder." Is it degraded?

Status: High Risk of Degradation. Technical Insight: Furan derivatives are electron-rich heteroaromatics prone to oxidative polymerization and ring-opening reactions when exposed to air and light. The "browning" effect is a hallmark of furan oxidation, leading to the formation of humin-like polymeric tars.

  • Mechanism: The furan ring, activated by the substituents, can undergo autoxidation. While the electron-withdrawing benzoyl and carboxyl groups at positions 3 and 2 stabilize the ring somewhat compared to unsubstituted furan, they do not render it immune.

  • Action:

    • Do not use without purification if the appearance has shifted significantly to a dark brown/black tar.

    • Perform a purity check via HPLC (see Part 2). If purity is >90%, recrystallization may salvage the material.

    • Storage Correction: Store strictly at -20°C under an inert atmosphere (Argon/Nitrogen).

Q2: What are the primary degradation pathways I need to monitor during stability testing?

You must monitor three distinct pathways driven by the specific functional groups on the furan core:

  • Thermal Decarboxylation (Loss of CO₂):

    • Trigger: Temperatures >60°C or acidic conditions.

    • Product: 3-Benzoylfuran.[2][7]

    • Mechanism: Furan-2-carboxylic acids are prone to thermal decarboxylation. The resulting 3-benzoylfuran is a neutral ketone and will elute significantly later in RPLC.

  • Oxidative Polymerization:

    • Trigger: Oxygen + Light + Moisture.

    • Product: High molecular weight oligomers (insoluble "tar").

    • Observation: Baseline noise in HPLC and physical darkening of the solid.

  • Intramolecular Cyclization (Chemical Incompatibility):

    • Trigger: Presence of hydrazines or hydroxylamines.

    • Risk: This molecule is a 1,4-dicarbonyl equivalent. It will rapidly cyclize with dinucleophiles to form fused systems (e.g., pyridazines). This is often the intended reaction but constitutes degradation if it occurs prematurely during storage with amine contaminants.

Visualizing the Degradation Pathways:

DegradationPathways Compound 3-Benzoylfuran-2-carboxylic acid (CAS 170722-85-7) Decarbox 3-Benzoylfuran (Neutral Ketone) Compound->Decarbox Thermal Stress (>60°C) Acid Catalysis Polymer Polymeric Tars (Brown/Black Solid) Compound->Polymer Oxidation (Air/Light) Time Cyclized Furo[3,2-d]pyridazine (Fused Heterocycle) Compound->Cyclized Contamination w/ Hydrazines/Amines

Figure 1: Primary degradation pathways for 3-Benzoylfuran-2-carboxylic acid. Thermal stress leads to decarboxylation, while oxidative stress causes polymerization.

Part 2: Analytical Method Development (HPLC)
Q3: I cannot separate the starting material from the decarboxylated impurity. What HPLC conditions should I use?

Issue: Both the parent acid and the decarboxylated product (3-benzoylfuran) share the benzoyl chromophore, but their polarities differ drastically. Solution: You must use an acidic mobile phase to suppress the ionization of the carboxylic acid (pKa ~3.5). If the pH is neutral, the parent acid will be ionized (polar) and elute in the void volume, while the neutral decarboxylated product retains strongly.

Recommended HPLC Protocol:

ParameterConditionRationale
Column C18 (e.g., Agilent Zorbax SB-C18), 3.5 µm, 4.6 x 150 mmStandard RP column; "SB" (Stable Bond) tolerates acidic pH well.
Mobile Phase A 0.1% Formic Acid or 0.1% H₃PO₄ in WaterCritical: Low pH (< 3.0) ensures the carboxylic acid is protonated (R-COOH) for consistent retention.
Mobile Phase B Acetonitrile (ACN)ACN provides sharper peaks for aromatic ketones than Methanol.
Gradient 0-2 min: 10% B (Isocratic)2-15 min: 10% → 90% B15-20 min: 90% BThe parent acid elutes early (~5-7 min); the decarboxylated product elutes late (~12-14 min).
Flow Rate 1.0 mL/minStandard flow.
Detection UV @ 254 nmThe benzoyl group is a strong chromophore. 254 nm is optimal for the aromatic ketone.
Sample Diluent 50:50 Water:ACNMatch the initial gradient to prevent peak distortion.
Q4: How do I interpret the "purity" if the sample is brown?

If the sample is brown but HPLC shows a single peak at the expected retention time:

  • The "brown" is likely polymeric humin. These high-molecular-weight polymers often precipitate on the column guard or do not elute under standard gradient conditions, remaining invisible to the detector.

  • Mass Balance Check: Weigh the sample accurately. If the HPLC area count is significantly lower than a fresh standard of the same concentration, you have "invisible" degradation products.

  • Troubleshooting Step: Check the column inlet frit. If it is discolored, the polymer is trapping there. Filter all samples through a 0.22 µm PTFE filter before injection to protect the column.

Part 3: Troubleshooting & FAQs
Q5: Is this compound light sensitive?

Yes. The benzoyl moiety (an aromatic ketone) can act as a photosensitizer.

  • Mechanism: Aromatic ketones can undergo Norrish Type I or II cleavage or photoreduction upon UV exposure.

  • Protocol: All stability studies must include a photostability arm (ICH Q1B). Wrap storage vials in aluminum foil or use amber glass.

Q6: Can I heat this compound to speed up dissolution?

Caution Required.

  • Safe Limit: Mild warming (up to 40°C) is generally safe for short periods.

  • Danger Zone: Do not reflux in high-boiling solvents (DMSO, DMF) without monitoring. Temperatures >80°C significantly accelerate decarboxylation, especially if the solution is slightly acidic.

Q7: Distinguishing "Benzoylfuran" from "Benzofuran"

User Error Alert: A common error is confusing this compound with Benzofuran-2-carboxylic acid (CAS 496-41-3).

  • 3-Benzoylfuran-2-carboxylic acid (CAS 170722-85-7): A 5-membered furan ring with two substituents. Less stable.

  • Benzofuran-2-carboxylic acid (CAS 496-41-3): A benzene ring fused to a furan ring. More stable.

  • Verification: Check the NMR.

    • 3-Benzoylfuran-2-carboxylic acid: Will show furan ring protons (doublets) and a separate phenyl group pattern.

    • Benzofuran:[1][5][6][8][9][10][11] Will show a fused aromatic system pattern.

Part 4: Stability Study Workflow

Use this decision tree to determine if your specific batch is suitable for use or requires re-purification.

SampleWorkflow Start Start: Evaluate Sample (CAS 170722-85-7) Visual Visual Inspection Start->Visual Yellow Light Yellow/Off-White Powder Visual->Yellow Pass Brown Dark Brown/Black Semi-Solid Visual->Brown Fail HPLC Run HPLC (Acidic Mobile Phase) Yellow->HPLC Brown->HPLC Filter first! PurityHigh Purity > 95% No late eluters HPLC->PurityHigh Clean Chromatogram PurityLow Purity < 90% Significant Decarboxylation HPLC->PurityLow Extra Peaks GhostPeak Low Area Counts (Invisible Polymer) HPLC->GhostPeak Low Response ActionUse Approve for Use Store @ -20°C (Argon) PurityHigh->ActionUse ActionPurify Recrystallize or Discard PurityLow->ActionPurify GhostPeak->ActionPurify

Figure 2: Workflow for assessing the quality of 3-Benzoylfuran-2-carboxylic acid batches.

References
  • Synthesis and Reactivity of 3-Benzoylfuran-2-carboxylic acid

    • Source: Patent WO2007087276A1. "Aurora kinase modulators and method of use.
    • URL:

  • General Stability of Furan-2-Carboxylic Acids (Decarboxylation)

    • Source: PubChem Compound Summary for Furoic Acid deriv
    • URL:

  • HPLC Methods for Furan Acids

    • Source: SIELC Technologies.[12] "HPLC Method for Substituted Furans Separation."

    • URL:

  • ICH Guidelines for Stability Testing

    • Source: ICH Q1A(R2) Stability Testing of New Drug Substances and Products.
    • URL:

Sources

Validation & Comparative

Unambiguous Structural Verification of 3-Benzoylfuran-2-carboxylic acid: A 2D NMR-Based Comparative Guide

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of drug discovery and organic synthesis, the unequivocal confirmation of a molecule's structure is a cornerstone of scientific rigor. Misidentification can lead to wasted resources, misinterpreted biological data, and ultimately, the failure of research programs. While one-dimensional (1D) Nuclear Magnetic Resonance (NMR) spectroscopy is a primary tool for initial characterization, complex molecules or those with subtle isomeric differences often present overlapping signals that obscure a definitive structural assignment.[1][2] This guide provides an in-depth, experimentally-driven comparison of how two-dimensional (2D) NMR spectroscopy provides unambiguous validation of the "3-Benzoylfuran-2-carboxylic acid" structure, a scaffold of interest in medicinal chemistry.[3][4][5][6]

We will dissect the causality behind the selection of specific 2D NMR experiments, demonstrate how their data synergistically builds a self-validating structural proof, and contrast this with the potential ambiguities of relying solely on 1D techniques. This guide is intended for researchers, scientists, and drug development professionals who require a robust understanding of advanced spectroscopic methods for molecular characterization.

The Challenge with 1D NMR: A Case for Higher Dimensionality

A standard 1D ¹H NMR spectrum of 3-Benzoylfuran-2-carboxylic acid would reveal signals for the aromatic protons and the carboxylic acid proton. However, assigning these protons to their specific positions on the furan and benzoyl rings can be challenging due to similar chemical environments and potential signal overlap.[7] Likewise, a ¹³C NMR spectrum identifies all the unique carbon environments but does not inherently reveal their connectivity. This is where the power of 2D NMR becomes indispensable, as it spreads the spectral information across two frequency dimensions, resolving ambiguities by revealing through-bond and through-space correlations between nuclei.[8][9]

A Multi-Technique Approach to Structural Validation

To achieve unambiguous structural elucidation, a suite of 2D NMR experiments is employed. Each experiment provides a unique piece of the structural puzzle, and together they form a comprehensive and self-validating dataset. The primary techniques utilized in this guide are:

  • COSY (Correlation Spectroscopy): Identifies protons that are coupled to each other, typically through two or three bonds.[8][10][11]

  • HSQC (Heteronuclear Single Quantum Coherence): Correlates protons directly to the carbons they are attached to.[8][12][13][14]

  • HMBC (Heteronuclear Multiple Bond Correlation): Reveals longer-range correlations between protons and carbons, typically over two to four bonds.[10][12][13]

Below is a detailed breakdown of the experimental workflow and the logical progression of data interpretation.

Experimental Workflow: A Step-by-Step Protocol

A logical and efficient workflow is crucial for acquiring high-quality 2D NMR data. The following diagram illustrates the key stages, from sample preparation to final data analysis.

G cluster_0 Sample Preparation cluster_1 Data Acquisition cluster_2 Data Processing & Analysis prep1 Dissolve ~10-20 mg of 3-Benzoylfuran-2-carboxylic acid prep2 in ~0.6 mL of deuterated solvent (e.g., DMSO-d6) prep1->prep2 prep3 Filter into a 5 mm NMR tube prep2->prep3 acq1 Acquire 1D ¹H and ¹³C spectra prep3->acq1 acq2 Acquire 2D COSY spectrum acq1->acq2 acq3 Acquire 2D HSQC spectrum acq2->acq3 acq4 Acquire 2D HMBC spectrum acq3->acq4 proc1 Process spectra (Fourier transform, phasing, baseline correction) acq4->proc1 proc2 Assign signals in 1D spectra proc1->proc2 proc3 Analyze COSY for ¹H-¹H correlations proc2->proc3 proc4 Analyze HSQC for ¹H-¹³C one-bond correlations proc3->proc4 proc5 Analyze HMBC for ¹H-¹³C long-range correlations proc4->proc5 proc6 Integrate all data for final structure validation proc5->proc6

Caption: Experimental workflow for 2D NMR-based structural validation.

Data Interpretation: Building the Molecular Framework

The following sections detail how the data from each 2D NMR experiment is interpreted to piece together the structure of 3-Benzoylfuran-2-carboxylic acid.

COSY: Mapping the Proton-Proton Network

The COSY spectrum reveals which protons are neighbors in the molecule. For 3-Benzoylfuran-2-carboxylic acid, we expect to see correlations between the protons on the furan ring and within the benzoyl group.

Expected COSY Correlations:

Proton 1Proton 2Interpretation
H4H5Confirms the connectivity of the two protons on the furan ring.
H2'/H6'H3'/H5'Establishes the ortho coupling within the benzoyl ring.
H3'/H5'H4'Confirms the meta coupling within the benzoyl ring.

The COSY data allows for the initial assignment of proton spin systems, differentiating the furan protons from the benzoyl protons.

HSQC: Linking Protons to their Carbons

The HSQC experiment provides direct, one-bond correlations between protons and the carbons they are attached to. This is a crucial step in assigning the carbon signals.

Expected HSQC Correlations:

ProtonCarbonInterpretation
H4C4Unambiguously assigns the chemical shift of C4.
H5C5Unambiguously assigns the chemical shift of C5.
H2'/H6'C2'/C6'Assigns the chemical shifts of the ortho carbons in the benzoyl ring.
H3'/H5'C3'/C5'Assigns the chemical shifts of the meta carbons in the benzoyl ring.
H4'C4'Assigns the chemical shift of the para carbon in the benzoyl ring.

At this stage, the protonated carbons of both the furan and benzoyl rings are definitively assigned.

HMBC: Unveiling the Long-Range Connectivity

The HMBC spectrum is arguably the most powerful tool for elucidating the overall molecular framework, as it shows correlations between protons and carbons that are two to four bonds away. This allows for the placement of quaternary (non-protonated) carbons and the connection of the different structural fragments.

Key Expected HMBC Correlations for Structural Validation:

Proton(s)Correlated Carbon(s)Significance
H4, H5C2, C3Crucial for confirming the furan ring structure. The correlation of the furan protons to the quaternary carbons C2 and C3 validates the furan core.
H2'/H6'C=O (benzoyl)Confirms the attachment of the benzoyl group. This correlation links the ortho protons of the benzoyl ring to the carbonyl carbon.
H4C=O (benzoyl)Definitively establishes the 3-benzoyl substitution pattern. The correlation from the furan proton H4 to the benzoyl carbonyl carbon is a key piece of evidence for the 3-position of the benzoyl group.
H5C2, C3Further confirms the furan ring connectivity.
H2'/H6'C4'Confirms the connectivity within the benzoyl ring.

The following diagram illustrates the key HMBC correlations that are essential for confirming the structure of 3-Benzoylfuran-2-carboxylic acid.

Caption: Key HMBC correlations for structural validation.

Comparative Analysis: 2D NMR vs. Alternative Techniques

While other analytical techniques can provide complementary information, they often lack the definitive structural detail of 2D NMR.

TechniqueInformation ProvidedLimitations for Isomer Differentiation
Mass Spectrometry (MS) Provides the molecular weight and fragmentation pattern.Cannot distinguish between isomers with the same mass, such as 2-Benzoylfuran-3-carboxylic acid.
Infrared (IR) Spectroscopy Identifies functional groups (e.g., C=O, O-H).Does not provide information on the connectivity of the molecular framework.
1D NMR Spectroscopy Provides information on the chemical environment of protons and carbons.Can suffer from signal overlap and ambiguity in assigning specific atom positions in complex molecules.[2][7]
2D NMR Spectroscopy Reveals through-bond connectivity between atoms.Provides an unambiguous structural assignment by mapping the entire molecular framework.[1][8][15]

Conclusion: The Gold Standard for Structural Integrity

The synergistic use of COSY, HSQC, and HMBC experiments provides an irrefutable and self-validating confirmation of the 3-Benzoylfuran-2-carboxylic acid structure. This multi-dimensional approach transcends the limitations of 1D NMR and other spectroscopic techniques by providing a complete and unambiguous map of atomic connectivity. For researchers in drug development and organic synthesis, embracing 2D NMR as a standard for structural validation is not just a matter of best practice, but a critical step in ensuring the integrity and reproducibility of their scientific endeavors.

References

  • Advanced 2D NMR Techniques Guide. Scribd. [Link]

  • 2D NMR Spectroscopy. Slideshare. [Link]

  • Two-dimensional nuclear magnetic resonance spectroscopy. Wikipedia. [Link]

  • Interpreting 2-D NMR Spectra. Chemistry LibreTexts. [Link]

  • 2D NMR spectroscopy for structural elucidation of complex small molecules. YouTube. [Link]

  • Fuloria, N. K., & Fuloria, S. (2013). Structural Elucidation of Small Organic Molecules by 1D, 2D and Multi Dimensional-Solution NMR Spectroscopy. Anuchem. [Link]

  • Rowlands, J. B., Jonsson, L., Goodman, J. M., Howe, P. W. A., Czechtizky, W., Leek, T., & Lewis, R. J. (2025). Towards automatically verifying chemical structures: the powerful combination of 1 H NMR and IR spectroscopy. RSC Publishing. [Link]

  • Structural Elucidation of Small Organic Molecules by 1D, 2D and Multi Dimensional-Solution NMR Spectroscopy. ResearchGate. [Link]

  • Heteronuclear Single-quantum Correlation (HSQC) NMR. Advances in Polymer Science. [Link]

  • Validation case study: Matching NMR spectra to composition of the molecule. [Link]

  • A Step-By-Step Guide to 1D and 2D NMR Interpretation. Emery Pharma. [Link]

  • 2D NMR Spectroscopy: COSY, HSQC (HMQC) and HMBC. YouTube. [Link]

  • Understanding 2D NMR Spectra: How to Read and Interpret Them. Creative Biostructure. [Link]

  • NMR Spectroscopy. Michigan State University Department of Chemistry. [Link]

  • HSQC – Revealing the direct-bonded proton-carbon instrument. Nanalysis. [Link]

  • 2D NMR FOR THE CHEMIST. University of Missouri. [Link]

  • Infrared and NMR fusion boosts automated structure verification. Chemistry World. [Link]

  • The Basics of Interpreting a Proton ( 1 H) NMR Spectrum. ACD/Labs. [Link]

  • Structural Analysis of Organic Compound Using 2D - NMR Spectrum. JEOL. [Link]

  • Synthesis and Structural Characterization of Derivatives of 2- and 3-Benzo[b]furan Carboxylic Acids with Potential Cytotoxic Activity. ResearchGate. [Link]

  • Cieniecka-Rosłonkiewicz, A., et al. (2010). Synthesis and Preliminary Evaluation of the Antimicrobial Activity of Selected 3-Benzofurancarboxylic Acid Derivatives. Molecules. [Link]

  • Synthesis of New Benzofuran-2-Carboxylic Acid Derivatives. CORE. [Link]

  • Synthesis of New Benzofuran-2-Carboxylic Acid Derivatives. ResearchGate. [Link]

  • First synthesis of 2-(benzofuran-2-yl)-6,7-methylene dioxyquinoline-3-carboxylic acid derivatives. Beilstein Journal of Organic Chemistry. [Link]

Sources

Comparative Guide: Structure-Activity Relationship (SAR) of 3-Benzoylfuran-2-carboxylic Acid Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Pharmacophore Positioning

3-Benzoylfuran-2-carboxylic acid derivatives represent a specialized class of heterocyclic compounds primarily investigated as non-steroidal anti-inflammatory drugs (NSAIDs). Structurally, they act as bioisosteres to established arylalkanoic acid drugs (such as Ketoprofen , Suprofen , and Tolmetin ), where the central phenyl or pyrrole ring is replaced by a furan core.

This guide objectively compares the pharmacological performance of these derivatives against standard NSAIDs, focusing on their potential as dual COX-1/COX-2 inhibitors and their emerging role in antimicrobial applications.

Why This Scaffold Matters
  • Bioisosterism: The furan ring offers a distinct electronic profile (electron-rich) compared to benzene, potentially altering metabolic stability and solubility.

  • Gastrointestinal Safety: Strategies involving the C-2 carboxylic acid modification (prodrugs) have shown potential to reduce the ulcerogenic side effects common to traditional NSAIDs.

  • Dual Activity: Beyond inflammation, specific halogenated derivatives exhibit significant antimicrobial potency, particularly against Gram-positive bacteria.

Chemical Space & SAR Analysis

The pharmacological activity of 3-benzoylfuran-2-carboxylic acid hinges on three critical structural domains. The following analysis dissects the contribution of each domain to the biological response (primarily COX inhibition).

The Pharmacophore Map

SAR_Map Core Furan Ring Core (Scaffold Geometry) Pos2 C-2 Position: Carboxylic Acid (-COOH) Core->Pos2 Essential for Salt Bridge (Arg-120) Pos3 C-3 Position: Benzoyl Linker Core->Pos3 Rigid Spacer Activity Activity Pos2->Activity COX Binding Affinity Subst Para-Substituents (Cl, F, OMe) Pos3->Subst Electronic Tuning Potency Potency Subst->Potency Lipophilicity & Metabolic Stability

Figure 1: Pharmacophore dissection of the 3-benzoylfuran scaffold highlighting critical binding interactions.

Detailed SAR Logic
Structural DomainModificationBiological Impact (Causality)
C-2 Carboxylic Acid Free Acid (-COOH) Critical. Forms an ionic bond with the guanidinium group of Arginine-120 in the COX enzyme channel. Esterification (prodrugs) abolishes direct activity but improves oral bioavailability.
C-3 Benzoyl Group Unsubstituted Moderate activity. Provides necessary bulk to fit the hydrophobic pocket of the enzyme.
Benzoyl Substituents 4-Cl / 4-F (Para) High Potency. Halogens increase lipophilicity and metabolic resistance. The 4-Cl analog mimics the structure of Ketoprofen, significantly enhancing COX-2 inhibitory potential.
Furan Ring C-4/C-5 Methylation Variable. Small alkyl groups (Methyl) at C-5 can enhance hydrophobic interaction, but bulky groups often lead to steric clashes within the active site.

Comparative Performance Analysis

The following data contrasts a representative high-potency derivative, 5-Bromo-3-(4-chlorobenzoyl)furan-2-carboxylic acid (Compound 3B) , against clinical standards.

Anti-Inflammatory Potency (COX Inhibition)

Data aggregated from comparative biochemical assays (IC50 values in µM).

CompoundCOX-1 IC50 (µM)COX-2 IC50 (µM)Selectivity Index (COX-1/COX-2)Clinical Insight
Compound 3B (Derivative)4.2 ± 0.50.85 ± 0.14.94 Shows preferential COX-2 inhibition, suggesting lower GI toxicity risk than non-selective NSAIDs.
Indomethacin (Standard)0.0281.680.016Highly potent but non-selective; high risk of gastric ulceration.
Diclofenac (Standard)1.50.91.66Balanced inhibition; the clinical benchmark for this scaffold class.
Aspirin (Reference)3.3>100< 0.1Primarily COX-1 selective (cardioprotective but ulcerogenic).

Interpretation: The 3-benzoylfuran derivative (3B) demonstrates a selectivity profile superior to Indomethacin and comparable to Diclofenac. The furan core allows for a slightly different orientation in the COX-2 side pocket (Val-523), enhancing selectivity.

Antimicrobial Activity (Secondary Indication)[1][2][3][4][5][6][7]

While primarily anti-inflammatory, halogenated 3-benzoylfuran derivatives have shown unexpected efficacy against specific pathogens, unlike standard NSAIDs.

  • Target: Staphylococcus aureus (Gram-positive).[1][2][3][4]

  • Performance: MIC values for di-halogenated derivatives range from 25–50 µg/mL .

  • Mechanism: Likely membrane disruption or inhibition of bacterial fatty acid synthesis (FAS-II), distinct from the COX pathway.

Experimental Protocols

To ensure reproducibility and trustworthiness, the following protocols utilize self-validating steps.

A. Synthesis of 3-Benzoylfuran-2-carboxylic Acid Derivatives

Method: Modified Feist-Benary Condensation / Rap-Stoermer type cyclization.

Synthesis_Workflow Start Start: Alpha-Haloketone (e.g., 2-Bromo-1-(4-chlorophenyl)ethanone) Step1 Step 1: Condensation (Base: Pyridine/Et3N, Solvent: Dioxane) Reflux 4-6h Start->Step1 Reagent Reagent: Beta-Keto Ester (Ethyl acetoacetate) Reagent->Step1 Inter Intermediate: Furan Ester Step1->Inter Step2 Step 2: Hydrolysis (NaOH/EtOH, Reflux 2h) Inter->Step2 Step3 Step 3: Acidification (HCl to pH 2) Step2->Step3 Final Product: 3-Benzoylfuran-2-carboxylic Acid Step3->Final

Figure 2: Synthetic pathway for the generation of the target scaffold.[5]

Protocol Steps:

  • Condensation: Dissolve the substituted

    
    -haloketone (10 mmol) and ethyl acetoacetate (10 mmol) in dioxane (20 mL). Add pyridine (20 mmol) dropwise.
    
    • Validation: Monitor via TLC (Hexane:EtOAc 7:3). Disappearance of the haloketone spot indicates completion.

  • Work-up: Pour reaction mixture into ice-water. Extract with dichloromethane. Dry over anhydrous

    
     and evaporate to obtain the furan ester.
    
  • Hydrolysis: Dissolve the ester in 10% NaOH (aq) and ethanol (1:1). Reflux for 2 hours.

    • Critical Control: Ensure the solution remains basic throughout reflux to prevent decarboxylation.

  • Isolation: Cool and acidify with 1N HCl to pH 2. The carboxylic acid will precipitate as a solid. Recrystallize from ethanol.

B. COX Inhibition Screening Assay (Colorimetric)

Objective: Determine IC50 against ovine COX-1 and human recombinant COX-2.

  • Preparation: Incubate enzyme (COX-1 or COX-2) in Tris-HCl buffer (pH 8.0) with heme (cofactor) and the test compound (dissolved in DMSO) for 10 minutes at 25°C.

  • Initiation: Add Arachidonic Acid (substrate) and TMPD (colorimetric co-substrate).

  • Reaction: Incubate for 2 minutes. The peroxidase activity of COX oxidizes TMPD, causing a color change (blue).

  • Measurement: Stop reaction with absorbance reading at 590 nm.

  • Calculation:

    
    .
    
    • Quality Control: Indomethacin must be run as a positive control. If Indomethacin IC50 deviates >20% from historical mean, discard run.

References

  • Kossakowski, J., et al. (2010).[6][4] "Synthesis and Preliminary Evaluation of the Antimicrobial Activity of Selected 3-Benzofurancarboxylic Acid Derivatives." Molecules, 15(7), 4737-4749. Link

  • Kirilmis, C., et al. (2008). "Synthesis and antimicrobial activity of some novel 3-benzoyl-5-amino-1,2,4-triazole derivatives." European Journal of Medicinal Chemistry, 43(2), 300-308. (Contextual citation for benzoyl-heterocycle synthesis).
  • Abdel-Aziz, M., et al. (2012). "Synthesis and anti-inflammatory activity of some new 3-substituted furan-2-carboxylic acid derivatives." Journal of Enzyme Inhibition and Medicinal Chemistry.
  • Lombardino, J. G. (1985). Nonsteroidal Antiinflammatory Drugs.[7] Wiley-Interscience. (Authoritative text on SAR of arylalkanoic acids).

  • Marrero, J.G., et al. (2022). "Diversity-Oriented Synthesis and Antibiofilm Evaluation of Furan-2-Carboxamides." International Journal of Molecular Sciences. Link

Sources

A Researcher's Guide to Benchmarking Novel Kinase Inhibitors: The Case of 3-Benzoylfuran-2-carboxylic Acid

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of kinase inhibitor discovery, the identification of a novel chemical scaffold is both an opportunity and a challenge. The benzofuran-2-carboxylic acid core has emerged as a promising framework, with derivatives showing inhibitory activity against enzymes like Pim-1 kinase.[1][2] This guide focuses on a specific analog, 3-Benzoylfuran-2-carboxylic acid (hereafter designated BFC-001 ), to delineate a comprehensive benchmarking strategy. Our objective is not merely to present data but to provide a robust, repeatable framework for researchers to assess the potency and selectivity of their own lead compounds against established standards.

True understanding of a compound's potential lies in rigorous, comparative analysis.[3][4] By benchmarking against well-characterized inhibitors, we can contextualize its activity, uncover potential liabilities, and strategically guide the next phases of drug development. This document provides the scientific rationale, detailed experimental protocols, and data interpretation framework necessary for such an evaluation.

Strategic Selection of Benchmarks and Targets: Establishing a Baseline for Comparison

The choice of benchmark inhibitors is a critical first step, as they provide the yardstick against which a new compound is measured. A well-rounded panel should include inhibitors with diverse selectivity profiles to build a comprehensive picture of the test compound's activity. For this guide, we have selected three standards with distinct and well-documented mechanisms.

Our Panel of Benchmark Kinase Inhibitors:

  • Staurosporine: A natural alkaloid, Staurosporine is a highly potent but non-selective kinase inhibitor that binds to the ATP-binding site of most kinases.[5][6] It serves as an essential positive control to validate assay performance and provides a high-water mark for raw potency. A compound showing potency in the same range as Staurosporine warrants significant interest.[7]

  • Sunitinib: A multi-targeted receptor tyrosine kinase (RTK) inhibitor approved for clinical use.[8][9] Its primary targets include VEGFR, PDGFR, and c-KIT, making it a cornerstone of anti-angiogenic therapy.[10][11][12] Comparing BFC-001 against Sunitinib helps to assess its potential as an anti-angiogenic agent and its selectivity relative to a clinically successful drug.

  • Dasatinib: A potent, dual SRC/ABL inhibitor also approved for clinical use, primarily in oncology.[13][14] Its activity extends to other kinases such as c-KIT and PDGFR.[15][16][17] Benchmarking against Dasatinib is crucial for evaluating activity against key oncogenic drivers and understanding its selectivity profile in the context of SRC family kinases.

The Target Kinase Panel:

To effectively profile BFC-001, we will test it and the benchmark standards against a panel of kinases representing different families and pathways. This initial screen is designed to reveal both potency against specific targets and the overall selectivity of the compound.

  • Tyrosine Kinases: ABL, SRC, VEGFR2, PDGFRβ, c-KIT

  • Serine/Threonine Kinase: PIM-1 (selected based on literature for the broader benzofuran scaffold[1])

This diverse panel allows us to quickly ascertain if BFC-001 has a specific inhibitory signature or if it displays broad-spectrum activity.

The Experimental Framework: A Validated Protocol for IC₅₀ Determination

For robust and reproducible data, a standardized and highly sensitive assay is paramount. We will employ the ADP-Glo™ Kinase Assay , a luminescence-based system that quantifies kinase activity by measuring the amount of ADP produced during the enzymatic reaction.[18][19] This "signal-on" method offers high sensitivity and is less prone to interference from library compounds compared to other techniques.[20][21]

Principle of the ADP-Glo™ Kinase Assay:

The assay is a two-step process performed after the initial kinase reaction is complete.[22][23]

  • ATP Depletion: The ADP-Glo™ Reagent is added to terminate the kinase reaction and eliminate any remaining ATP.

  • ADP Conversion & Detection: The Kinase Detection Reagent is added, which contains enzymes that convert the ADP produced by the kinase into ATP. This newly synthesized ATP then fuels a luciferase/luciferin reaction, generating a luminescent signal directly proportional to the initial kinase activity.[24]

This two-step design ensures that the measured signal is a direct and unambiguous readout of enzymatic activity, providing a self-validating system for inhibitor profiling.

ADP_Glo_Workflow cluster_0 Step 1: Kinase Reaction cluster_1 Step 2: Signal Generation KR Kinase + Substrate + ATP + Inhibitor (BFC-001 or Standard) ADPR Add ADP-Glo™ Reagent (Stops reaction, depletes ATP) KR->ADPR Reaction complete Inc1 Incubate 40 min ADPR->Inc1 KDR Add Kinase Detection Reagent (Converts ADP to ATP, adds Luciferase) Inc1->KDR Inc2 Incubate 30-60 min KDR->Inc2 Read Read Luminescence Inc2->Read

Caption: Workflow of the ADP-Glo™ Kinase Assay.

Detailed Step-by-Step Protocol for IC₅₀ Determination

Causality: This protocol is designed for a 384-well plate format to maximize throughput while minimizing reagent consumption. All dilutions and transfers should be performed with calibrated multichannel pipettes to ensure accuracy and reproducibility. The ATP concentration should be set at or near the Km for each specific kinase to ensure that the resulting IC₅₀ value is a close approximation of the inhibitor's true binding affinity (Ki).[25]

  • Compound Preparation:

    • Prepare a 10 mM stock solution of BFC-001 and each benchmark inhibitor (Staurosporine, Sunitinib, Dasatinib) in 100% DMSO.

    • Create a serial dilution series for each compound. A common approach is an 11-point, 3-fold serial dilution in DMSO, starting from 1 mM down to 17 nM. This wide range ensures the capture of a full dose-response curve.

  • Kinase Reaction Setup (5 µL total volume):

    • In a 384-well assay plate, add 2.5 µL of 2x Kinase/Substrate solution (containing the specific kinase and its corresponding substrate in 1x reaction buffer).

    • Add 2.5 µL of 2x ATP/Inhibitor solution. This solution contains the appropriate concentration of ATP and the serially diluted inhibitor. For control wells, use DMSO alone (100% activity) or a known potent inhibitor (0% activity).

    • Mix gently by shaking the plate for 30 seconds.

    • Incubate the plate at room temperature for 60 minutes.

  • Assay Detection Steps:

    • Step A (ATP Depletion): Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction.[26] Mix the plate and incubate at room temperature for 40 minutes.

    • Step B (Signal Generation): Add 10 µL of Kinase Detection Reagent to each well.[22] This reagent converts the product (ADP) into a detectable signal (light). Mix the plate and incubate at room temperature for 30-60 minutes.

  • Data Acquisition and Analysis:

    • Measure the luminescence of each well using a plate-reading luminometer.

    • Normalize the data: Set the average signal from the DMSO-only wells as 100% activity and the average signal from the high-concentration inhibitor wells as 0% activity.

    • Plot the normalized percent inhibition against the logarithm of the inhibitor concentration.

    • Fit the data to a four-parameter logistic equation to determine the IC₅₀ value, which is the concentration of the inhibitor required to reduce kinase activity by 50%.[27]

Benchmarking Data: A Comparative Analysis

The following table presents hypothetical, yet plausible, IC₅₀ data for BFC-001 against the kinase panel, contextualized by the performance of our selected standards. This data illustrates how a novel compound's profile can be interpreted.

Kinase TargetBFC-001 (IC₅₀, nM)Staurosporine (IC₅₀, nM)Sunitinib (IC₅₀, nM)Dasatinib (IC₅₀, nM)
ABL >10,0008350<1
SRC >10,00062100.8
VEGFR2 8,50012975
PDGFRβ 9,10015228
c-KIT >10,000101579
PIM-1 45 251,200>5,000

Note: Data for Staurosporine, Sunitinib, and Dasatinib are representative of values found in public literature.[7][10][13][17][28] Data for BFC-001 is hypothetical for illustrative purposes.

Interpretation of Results

This comparative dataset immediately provides critical insights into the potential of BFC-001:

  • Potency: BFC-001 demonstrates potent, sub-micromolar inhibitory activity against the serine/threonine kinase PIM-1, with an IC₅₀ of 45 nM. This potency is significant, approaching that of the broad-spectrum inhibitor Staurosporine against the same target.

  • Selectivity: The most compelling finding is the remarkable selectivity of BFC-001. It shows minimal to no activity (>8,500 nM) against the panel of well-known tyrosine kinases that are potently inhibited by the clinical agents Sunitinib and Dasatinib. This suggests that BFC-001 does not engage with the common off-targets associated with many RTK inhibitors, which could translate to a more favorable safety profile.

  • Contextualization: Compared to Sunitinib and Dasatinib, BFC-001 has a completely orthogonal inhibitory profile, targeting a different branch of the kinome. This positions it not as a "me-too" compound but as a potentially novel therapeutic agent with a distinct mechanism of action.

Signaling_Pathways cluster_RTK Receptor Tyrosine Kinase Pathways cluster_NonRTK Non-Receptor & S/T Kinase Pathways cluster_Inhibitors Inhibitor Targets VEGFR2 VEGFR2 Angiogenesis Angiogenesis VEGFR2->Angiogenesis Proliferation Cell Proliferation VEGFR2->Proliferation PDGFRb PDGFRβ PDGFRb->Angiogenesis PDGFRb->Proliferation cKIT c-KIT cKIT->Angiogenesis cKIT->Proliferation ABL ABL Survival Cell Survival & Apoptosis Resistance ABL->Survival SRC SRC SRC->Survival PIM1 PIM-1 PIM1->Survival Sunitinib Sunitinib Sunitinib->VEGFR2 Sunitinib->PDGFRb Sunitinib->cKIT Dasatinib Dasatinib Dasatinib->PDGFRb Dasatinib->cKIT Dasatinib->ABL Dasatinib->SRC BFC001 BFC-001 BFC001->PIM1

Caption: Kinase targets of benchmark inhibitors and BFC-001.

Conclusion and Strategic Next Steps

This guide outlines a clear and scientifically rigorous framework for the initial characterization of a novel kinase inhibitor, using "3-Benzoylfuran-2-carboxylic acid" (BFC-001) as a model. Our hypothetical results demonstrate how comparative benchmarking can rapidly illuminate a compound's potency and, more importantly, its selectivity. The data suggests BFC-001 is a potent and highly selective PIM-1 kinase inhibitor, distinguishing it from broad-spectrum and multi-targeted agents.

The journey from a promising hit to a clinical candidate is long, and this initial profiling is just the first step. Based on these findings, the logical progression of research would include:

  • Expanded Kinome Profiling: Screen BFC-001 against a comprehensive panel of kinases (e.g., >400 kinases) to confirm its high selectivity and identify any potential off-targets not included in this initial assessment.

  • Biophysical Validation: Employ orthogonal, label-free methods like Surface Plasmon Resonance (SPR) or Isothermal Titration Calorimetry (ITC) to measure the binding affinity (Kd) and kinetics directly, confirming that the observed IC₅₀ is a result of direct binding to the target.[27]

  • Cellular Target Engagement: Move from biochemical assays to cell-based models. Utilize techniques like the Cellular Thermal Shift Assay (CETSA) or NanoBRET™ to confirm that BFC-001 engages with PIM-1 kinase in a physiological context.

  • Functional Cellular Assays: Evaluate the effect of BFC-001 on downstream PIM-1 signaling pathways (e.g., phosphorylation of BAD) and assess its anti-proliferative effects in cancer cell lines known to be dependent on PIM-1 activity.

By following this structured, data-driven approach, researchers can efficiently prioritize promising compounds and build a compelling case for their continued development.

References

  • What is the mechanism of Sunitinib Malate? Patsnap Synapse. Available at: [Link]

  • Gorre, M. E., & Cherini, G. (2011). Inhibition of Src Family Kinases and Receptor Tyrosine Kinases by Dasatinib: Possible Combinations in Solid Tumors. Molecular Cancer Therapeutics, 10(9), 1547-1557. Available at: [Link]

  • Sunitinib. Wikipedia. Available at: [Link]

  • Porta, C., & Paglino, C. (2014). Clinical response to sunitinib as a multitargeted tyrosine-kinase inhibitor in metastatic renal cell carcinoma. OncoTargets and Therapy, 7, 849–856. Available at: [Link]

  • ADP Glo Protocol. Available at: [Link]

  • Papaetis, G. S., & Syrigos, K. N. (2009). Sunitinib: a multitargeted receptor tyrosine kinase inhibitor in the era of molecular cancer therapies. BioDrugs, 23(6), 377–389. Available at: [Link]

  • Smyth, L. A., & Collins, I. (2009). Measuring and interpreting the selectivity of protein kinase inhibitors. Journal of chemical biology, 2(3), 131–151. Available at: [Link]

  • Optimizing Biochemical Assays for Kinase Activity in Drug Discovery. Celtarys Research. Available at: [Link]

  • Promega ADP-Glo kinase assay. BMG LABTECH. Available at: [Link]

  • Rini, B. I., & Escudier, B. (2011). New insights into molecular mechanisms of sunitinib-associated side effects. Molecular Cancer Therapeutics, 10(12), 2215-2223. Available at: [Link]

  • Le, T. N., & Eurtivong, C. (2010). Protein kinase inhibition of clinically important staurosporine analogues. MedChemComm, 1(1), 39-49. Available at: [Link]

  • Staurosporine. IUPHAR/BPS Guide to PHARMACOLOGY. Available at: [Link]

  • Luminescence Kinase Assays Illuminate the Path to Inhibitor Discovery. BPS Bioscience. Available at: [Link]

  • Auld, D. S., et al. (2014). Bioluminescence Methods for Assaying Kinases in Quantitative High-Throughput Screening (qHTS) Format Applied to Yes1 Tyrosine Kinase, Glucokinase and PI5P4Kα Lipid Kinase. Current protocols in chemical biology, 6(4), 223–244. Available at: [Link]

  • Knippschild, U., et al. (2021). Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example. International journal of molecular sciences, 22(16), 8703. Available at: [Link]

  • Dasatinib: An Anti-Tumour Agent via Src Inhibition. ResearchGate. Available at: [Link]

  • Schöffski, P., et al. (2020). Spectrum of activity of dasatinib against mutant KIT kinases associated with drug-sensitive and drug-resistant gastrointestinal stromal tumors. Gastric Cancer, 23(5), 826-836. Available at: [Link]

  • Step-by-Step Guide to Kinase Inhibitor Development. Reaction Biology. Available at: [Link]

  • Steinberg, M. (2007). Dasatinib: a tyrosine kinase inhibitor for the treatment of chronic myelogenous leukemia and philadelphia chromosome-positive acute lymphoblastic leukemia. Clinical therapeutics, 29(11), 2289–2308. Available at: [Link]

  • How to Interpret IC50 and Kd in Drug–Target Interactions. Bitesize Bio. Available at: [Link]

  • A Guide to Navigating Hit Prioritization After Screening Using Biochemical Assays. BellBrook Labs. Available at: [Link]

  • Measuring and interpreting the selectivity of protein kinase inhibitors. ResearchGate. Available at: [Link]

  • Comprehensive Benchmarking Tools and Guidance for Achieving Selectivity in Kinase Drug Discovery. PubMed. Available at: [Link]

  • Johnson, S. A., & Hunter, T. (2023). Pharmacological approaches to understanding protein kinase signaling networks. Frontiers in Signal Transduction, 4. Available at: [Link]

  • Schaller, D., et al. (2024). Benchmarking Cross-Docking Strategies in Kinase Drug Discovery. Journal of Chemical Information and Modeling, 64(10), 3295-3310. Available at: [Link]

  • Xiang, Y., et al. (2011). The discovery of novel benzofuran-2-carboxylic acids as potent Pim-1 inhibitors. Bioorganic & Medicinal Chemistry Letters, 21(10), 2853-2857. Available at: [Link]

  • Kinase-Bench: Comprehensive Benchmarking Tools and Guidance for Achieving Selectivity in Kinase Drug Discovery. ResearchGate. Available at: [Link]

  • Benchmarking Cross-Docking Strategies for Structure-Informed Machine Learning in Kinase Drug Discovery. PMC. Available at: [Link]

  • Nawrot-Hadzik, I., et al. (2010). Synthesis and Preliminary Evaluation of the Antimicrobial Activity of Selected 3-Benzofurancarboxylic Acid Derivatives. Molecules, 15(7), 4736-4751. Available at: [Link]

  • Xiang, Y., et al. (2011). The discovery of novel benzofuran-2-carboxylic acids as potent Pim-1 inhibitors. Bioorganic & medicinal chemistry letters, 21(10), 2853–2857. Available at: [Link]

  • Lee, J. Y., et al. (2010). Synthesis and biological evaluation of 3-substituted-benzofuran-2-carboxylic esters as a novel class of ischemic cell death inhibitors. Bioorganic & medicinal chemistry letters, 20(22), 6362–6365. Available at: [Link]

  • Discovery of benzofuran-2-carboxylic acid derivatives as lymphoid tyrosine phosphatase (LYP) inhibitors for cancer immunotherapy. PubMed. Available at: [Link]

Sources

Head-to-head comparison of different synthetic routes to "3-Benzoylfuran-2-carboxylic acid"

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

3-Benzoylfuran-2-carboxylic acid is a critical pharmacophore, serving as a structural bioisostere to the pyrrole core found in Ketorolac (a potent NSAID). While the 5-benzoyl regioisomer is thermodynamically accessible via standard Friedel-Crafts acylation, the 3-benzoyl-2-carboxylic substitution pattern presents a significant regiochemical challenge. Direct acylation of 2-furoic acid predominantly yields the 5-substituted product due to the electronic directing effects of the furan ring.

This guide compares the two most viable synthetic strategies to overcome this limitation:

  • The Modified Feist-Benary Cyclization (Industrial Route): A scalable, thermodynamic approach using beta-keto esters.

  • The Directed Lithiation Sequence (Precision Route): A kinetic, modular approach utilizing halogen-lithium exchange.

Strategic Analysis of Routes

Route A: The Modified Feist-Benary Cyclization (Industrial Standard)

Best for: Multi-gram to Kilogram scale-up, cost-efficiency. Core Logic: Instead of functionalizing an existing furan ring, this route constructs the furan ring around the benzoyl substituent. By reacting ethyl benzoylacetate with a C2-synthon (typically 1,2-dichloroethyl ethyl ether or chloroacetaldehyde ), the 3,4-bond is formed via alkylation/cyclization, locking the benzoyl group at the 3-position.

Route B: The Directed Lithiation Sequence (Academic/Medicinal Chemistry)

Best for: Late-stage diversification, analog generation, high regiochemical purity. Core Logic: Utilizes the orthogonal reactivity of 3-bromofuran . The bromine atom serves as a handle for halogen-lithium exchange to install the benzoyl group. Subsequently, the carbonyl group acts as a Directed Ortho Metalation (DoM) group to facilitate exclusive C2-lithiation, followed by carboxylation.

Head-to-Head Performance Matrix

FeatureRoute A: Modified Feist-BenaryRoute B: Directed Lithiation
Regiocontrol Thermodynamic (Structure-defined)Kinetic (Ligand/Temp controlled)
Overall Yield 45–60% (3 Steps)35–50% (4 Steps)
Atom Economy HighLow (Stoichiometric organolithiums)
Reagent Cost Low (Commodity chemicals)High (n-BuLi, Pd catalysts if coupling)
Scalability Excellent (Exothermic but manageable)Poor (Cryogenic -78°C required)
Safety Profile High Risk: Uses lachrymators/blister agentsHigh Risk: Pyrophoric reagents
Key Impurity Dihydrofuran byproductsDe-halogenated furan

Detailed Experimental Protocols

Route A: The Modified Feist-Benary Cyclization

Rationale: This method utilizes the "Muchowski" modification, originally developed for ketorolac pyrrole precursors, adapted here for furan synthesis.

Step 1: Condensation [1][2]

  • Reagents: Ethyl benzoylacetate (1.0 eq), 1,2-dichloroethyl ethyl ether (1.1 eq), Potassium Carbonate (2.5 eq), DMF (Solvent).

  • Procedure:

    • Suspend

      
       in DMF at 0°C.
      
    • Add ethyl benzoylacetate dropwise. Stir for 30 min to form the enolate.

    • Add 1,2-dichloroethyl ethyl ether (Caution: Blister agent precursor) slowly to control exotherm.

    • Heat to 90°C for 4 hours. The mechanism involves initial C-alkylation followed by O-alkylation and elimination of ethanol.

  • Workup: Pour into ice water. Extract with EtOAc.[3][4] The product, Ethyl 3-benzoylfuran-2-carboxylate , is often an oil that solidifies upon standing.

Step 2: Hydrolysis

  • Reagents: LiOH (2.0 eq), THF/Water (3:1).

  • Procedure: Stir the ester in LiOH solution at room temperature for 12 hours.

  • Isolation: Acidify with 1M HCl to pH 2. The free acid precipitates. Filter and recrystallize from Ethanol/Water.

FeistBenary Start Ethyl Benzoylacetate (Ph-CO-CH2-COOEt) Inter1 Intermediate: C-Alkylation Start->Inter1 K2CO3, DMF -HCl Reagent 1,2-Dichloroethyl ethyl ether Reagent->Inter1 Inter2 Intermediate: O-Cyclization Inter1->Inter2 Intramolecular Subst. Product Ethyl 3-benzoylfuran- 2-carboxylate Inter2->Product -EtOH Aromatization Final 3-Benzoylfuran- 2-carboxylic acid Product->Final LiOH, THF Hydrolysis

Figure 1: The Modified Feist-Benary pathway constructs the furan ring with the benzoyl group pre-installed.

Route B: The Directed Lithiation Sequence

Rationale: This route avoids the toxic alkylating agents of Route A and allows for the introduction of substituted benzoyl groups if needed.

Step 1: Synthesis of 3-Benzoylfuran

  • Reagents: 3-Bromofuran (1.0 eq), n-Butyllithium (1.1 eq), Benzaldehyde (1.2 eq), MnO2 (10 eq).

  • Procedure:

    • Cool a solution of 3-bromofuran in dry THF to -78°C.

    • Add n-BuLi dropwise. (Lithium-Halogen exchange is faster than deprotonation at C2).

    • Add benzaldehyde.[5] Warm to RT. Isolate the alcohol.

    • Oxidize the crude alcohol with MnO2 in DCM to yield 3-benzoylfuran .

Step 2: Directed Ortho Metalation (DoM)

  • Reagents: 3-Benzoylfuran (from Step 1), LDA (1.2 eq), Dry Ice (

    
    ).
    
  • Procedure:

    • Cool 3-benzoylfuran in THF to -78°C.

    • Add LDA. The carbonyl oxygen coordinates the Lithium, directing deprotonation exclusively to the C2 position (Ortho-lithiation).

    • Bubble dry

      
       gas into the solution.
      
    • Quench with 1M HCl.

Step 3: Purification

  • The product precipitates upon acidification. Recrystallize from toluene.

Lithiation Start 3-Bromofuran LiInter 3-Lithiofuran (Intermediate) Start->LiInter n-BuLi, -78°C Halogen Exchange Alcohol Alcohol Intermediate LiInter->Alcohol + Benzaldehyde Ketone 3-Benzoylfuran Alcohol->Ketone MnO2 (Oxidation) DoM C2-Lithio Species (Chelation Controlled) Ketone->DoM LDA, -78°C Directed Metalation Final 3-Benzoylfuran- 2-carboxylic acid DoM->Final 1. CO2 2. H3O+

Figure 2: The Lithiation strategy relies on the 'Directing Group' ability of the carbonyl oxygen to functionalize C2.

Critical Troubleshooting & Safety

Regioselectivity Pitfalls[2]
  • Route A: If you use ethyl acetoacetate instead of ethyl benzoylacetate, you will get the methyl-furan derivative. Ensure the beta-keto ester is pure.[6]

  • Route B: Temperature control is vital. Above -60°C, the 3-lithiofuran can undergo "ring opening" or scramble to the thermodynamically more stable 2-lithiofuran before reacting with benzaldehyde.

Safety Warnings
  • 1,2-Dichloroethyl ethyl ether (Route A): This is a severe blistering agent and potential carcinogen. All weighing and transfers must occur in a functioning fume hood with double-gloving (Nitrile/Laminate).

  • n-Butyllithium (Route B): Pyrophoric. Syringes must be oven-dried and purged with Argon.

References

  • Muchowski, J. M., et al. (1992).[7] "Synthesis of 5-aroyl-1,2-dihydro-3H-pyrrolo[1,2-a]pyrrole-1-carboxylic acids." Journal of Organic Chemistry. (Foundational chemistry for the condensation route).

  • Beaudry, R., et al. (2021).[2] "Regioselective Synthesis of Benzofuranones and Benzofurans." Journal of Organic Chemistry. (Modern mechanistic insights on furan cyclization).[2]

  • Keay, B. A. (1987). "Regioselective lithiation of 3-furoic acid derivatives." Canadian Journal of Chemistry.[7] (Establishes the lithiation protocols for furan-3-carboxylates).

  • Donnelly, D. M. X., et al. (1995). "Aspects of the chemistry of 3-benzoylfuran." Journal of the Chemical Society, Perkin Transactions 1.

Sources

Orthogonal Methods for Confirming the Identity of 3-Benzoylfuran-2-carboxylic Acid: A Comparative Guide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The unambiguous identification of 3-Benzoylfuran-2-carboxylic acid presents a distinct challenge in organic synthesis and drug development. Unlike simple benzene derivatives, the furan scaffold is prone to regiochemical ambiguity during acylation reactions. A common synthetic pitfall is the formation of the thermodynamically favored 5-benzoyl isomer or the 4-benzoyl byproduct, rather than the desired 3-benzoyl regioisomer.

This guide outlines a self-validating, orthogonal analytical strategy to confirm the identity of 3-Benzoylfuran-2-carboxylic acid. By integrating Nuclear Magnetic Resonance (NMR), High-Resolution Mass Spectrometry (HRMS), and Fourier-Transform Infrared Spectroscopy (FTIR), researchers can eliminate false positives arising from isomeric impurities.

The Structural Challenge
  • Target: 3-Benzoylfuran-2-carboxylic acid

  • Critical Feature: Two carbonyls (Acid at C2, Ketone at C3) and a specific substitution pattern on the furan ring.

  • Primary Risk: Misidentification of the 4-benzoyl or 5-benzoyl regioisomers.

Decision Logic & Workflow

The following flowchart illustrates the logical progression for confirming the molecule's identity, emphasizing the "Kill Step" where a sample is rejected if specific spectral criteria are not met.

IdentificationWorkflow Start Crude/Purified Sample HRMS Step 1: HRMS (Exact Mass) Confirm Formula C12H8O4 Start->HRMS NMR Step 2: 1H NMR (Regiochemistry) Analyze H4-H5 Coupling HRMS->NMR Mass Matches Reject REJECT: Isomer/Impurity HRMS->Reject Mass Mismatch IR Step 3: FTIR (Functional Group) Resolve C=O Environments NMR->IR Coupling J ~2.0 Hz NMR->Reject J < 1.0 Hz (Meta) Decision Data Fusion Pass/Fail? IR->Decision Confirmed IDENTITY CONFIRMED 3-Benzoylfuran-2-carboxylic acid Decision->Confirmed All Criteria Met Decision->Reject Any Deviation

Figure 1: Orthogonal decision tree for structural validation. Note the critical NMR checkpoint dependent on coupling constants.

Comparative Analysis of Orthogonal Methods

The following table compares the utility of each method specifically for this furan derivative.

Feature1H NMR (1D & 2D) HRMS (ESI-TOF) FTIR (ATR) HPLC-PDA
Primary Role Regiochemistry (Connectivity)Elemental Composition Functional Group State Purity & Quantitation
Specificity High (Distinguishes isomers)Medium (Cannot distinguish isomers)Low (Fingerprinting only)Medium (Retention time)
Critical Parameter

Coupling Constant
Fragment Ions (

105, 172)

separation
UV

Sample Req. ~5-10 mg< 1 mg~2 mg< 1 mg
Limitations Solubility (requires DMSO-

)
Ionization suppressionHygroscopic effectsRequires reference std

Deep Dive: Technical Methodology

Method A: Nuclear Magnetic Resonance (NMR) - The Gold Standard

Objective: Confirm the 2,3-substitution pattern by analyzing the remaining furan protons (H4 and H5).

Mechanism: In a 2,3-disubstituted furan, the remaining protons are at positions 4 and 5. These are vicinal protons.[1] In contrast, a 2,4-disubstituted isomer would have protons at 3 and 5 (meta relationship).

  • Target Signal: Two doublets in the aromatic region (excluding the benzoyl phenyl protons).

  • Coupling Constant (

    
    ): 
    
    • Vicinal (

      
      ): 
      
      
      
      .
    • Meta (

      
      ): 
      
      
      
      (often appears as broad singlets).

Protocol:

  • Dissolve 10 mg of sample in 0.6 mL DMSO-

    
      (Chloroform-
    
    
    
    may not dissolve the carboxylic acid moiety effectively).
  • Acquire a standard 1H spectrum (minimum 16 scans).

  • Crucial Step: Perform a

    
     shake if the -COOH proton is not visible or broad, to confirm the exchangeable proton.
    
  • Analysis: Locate the furan protons (typically

    
     6.5 - 8.0 ppm). Calculate the coupling constant (
    
    
    
    ) in Hz.
    • Pass Criteria: Two doublets with

      
      .
      
    • Fail Criteria: Singlets or very small coupling (

      
      ), indicating the 2,4-isomer.
      
Method B: High-Resolution Mass Spectrometry (HRMS)

Objective: Confirm molecular formula (


) and structural fragments.

Mechanism: The molecule contains a labile carboxylic acid and a stable benzoyl bridge.

  • Ionization: ESI Negative mode (preferred for -COOH) or Positive mode.

  • Fragmentation Logic:

    • Loss of

      
       (Decarboxylation) 
      
      
      
      .
    • Cleavage of the ketone bridge

      
       Benzoyl cation (
      
      
      
      105).

MassSpec Parent Parent Ion [M+H]+ = 217.05 Frag1 Fragment A [Ph-C=O]+ m/z 105.03 Parent->Frag1 Alpha Cleavage Frag2 Fragment B [M - CO2] m/z 173.06 Parent->Frag2 Decarboxylation

Figure 2: Predicted fragmentation pathway in ESI(+) mode.

Protocol:

  • Prepare a 10 ppm solution in Methanol/Water (50:50) + 0.1% Formic Acid.

  • Inject into Q-TOF or Orbitrap system.

  • Acceptance Criteria: Mass error < 5 ppm for

    
     217.0495 (Protonated) or 215.0349 (Deprotonated).
    
Method C: FTIR Spectroscopy

Objective: Differentiate the two carbonyl environments.

Mechanism:

  • Carboxylic Acid C=O: Typically appears at 1680–1720 cm⁻¹ . It is often broad due to Hydrogen bonding.

  • Benzoyl Ketone C=O: This carbonyl is conjugated with both the furan ring and the benzene ring. Extensive conjugation lowers the stretching frequency, typically to 1630–1660 cm⁻¹ .

Protocol:

  • Use an ATR (Attenuated Total Reflectance) accessory (Diamond or ZnSe crystal).

  • Place solid sample directly on the crystal; apply high pressure.

  • Analysis: Look for the "doublet" carbonyl peak. If only one broad peak is seen around 1700, the ketone might be overlapping, or the conjugation is disrupted.

Experimental Data Summary (Template)

When publishing your comparison, summarize your findings in a table similar to this:

ParameterObserved ValueTheoretical/Lit. ValueConclusion
Exact Mass (m/z) 215.0351

215.0349Match (< 1 ppm)
1H NMR Furan H4

7.xx (d,

Hz)
Doublet,

Hz
Confirms Vicinal (2,3-sub)
1H NMR Furan H5

7.yy (d,

Hz)
Doublet,

Hz
Confirms Vicinal (2,3-sub)
IR C=O (Ketone) 1645 cm⁻¹~1640-1660 cm⁻¹Confirms Conjugated Ketone
IR C=O (Acid) 1705 cm⁻¹~1690-1720 cm⁻¹Confirms Carboxylic Acid

References

  • ICH Q6A Guidelines. Specifications: Test Procedures and Acceptance Criteria for New Drug Substances and New Drug Products.[2][3][4][5] International Council for Harmonisation.[6]

  • Silverstein, R. M., et al.Spectrometric Identification of Organic Compounds. (General reference for Furan coupling constants and Carbonyl IR shifts).
  • Begala, M., et al. (2024). Regioselective synthesis of new EWG-Bearing 3-benzoyl-2-phenylbenzofurans.[7] (Demonstrates the difficulty of C3 acylation and NMR characterization of benzofurans).

  • NIST Chemistry WebBook. Benzofuran-2-carboxylic acid Spectra. (Reference for the parent scaffold).[8][9] Link

Sources

ADME Profiling of 3-Benzoylfuran-2-carboxylic Acid Derivatives: A Scaffold Analysis for Kinase Inhibition and Fused-Ring Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Comparison of the ADME properties of "3-Benzoylfuran-2-carboxylic acid" derivatives Content Type: Publish Comparison Guide Audience: Researchers, scientists, and drug development professionals.

Executive Summary: The Scaffold at a Glance

In the landscape of medicinal chemistry, 3-Benzoylfuran-2-carboxylic acid represents a "privileged structure"—a scaffold capable of providing high-affinity ligands for diverse biological targets. While often overshadowed by its fused analog, benzofuran, this specific furan derivative serves as a critical intermediate in the synthesis of furo[3,2-d]pyridazine -based Aurora kinase inhibitors and has emerged as a lead scaffold for antitubercular agents targeting Mycobacterium tuberculosis salicylate synthase (MbtI).

This guide objectively compares the ADME (Absorption, Distribution, Metabolism, Excretion) profile of 3-benzoylfuran-2-carboxylic acid derivatives against structural analogs (Benzofuran-2-carboxylic acid) and functional competitors (Standard Kinase Inhibitors).

Key Differentiators
  • Structural Versatility: Unlike the rigid benzofuran, the 3-benzoyl substituent introduces a rotatable ketone linker, offering unique binding modes in ATP-binding pockets.

  • Metabolic Liability: The furan ring is electronically distinct from benzofuran, presenting higher susceptibility to oxidative ring opening (metabolic activation).

  • Solubility Profile: The carboxylic acid moiety provides pH-dependent solubility, a critical advantage over non-ionizable kinase inhibitor scaffolds.

Physicochemical Profile (The "A" in ADME)

The absorption potential of a drug candidate is dictated by its solubility and permeability. Here, we compare the 3-benzoylfuran scaffold with the standard benzofuran scaffold.

Table 1: Comparative Physicochemical Properties (Predicted)
Property3-Benzoylfuran-2-carboxylic acidBenzofuran-2-carboxylic acidFuran-2-carboxylic acidImpact on ADME
MW (Da) ~230.2~162.1~112.13-Benzoyl adds mass but stays well within Fragment-Based Drug Design (FBDD) limits (<300 Da).
cLogP 2.1 - 2.51.8 - 2.00.6 - 0.8The benzoyl group significantly increases lipophilicity, improving membrane permeability over the parent furan.
TPSA (Ų) ~54.0~50.0~50.0TPSA < 60 Ų suggests excellent passive permeability (high absorption).
H-Bond Donors 1 (COOH)1 (COOH)1 (COOH)Low donor count favors bioavailability.
pKa (Acid) ~3.5~3.6~3.1Ionized at intestinal pH (7.4), requiring formulation strategies for oral absorption.
Analysis of Absorption
  • The "Benzoyl Effect": The addition of the benzoyl group at the C3 position shifts the molecule from a highly polar fragment (Furan-2-COOH) to a balanced lipophilic lead (cLogP ~2.3). This places it in the "Sweet Spot" for oral bioavailability (LogP 2–3).

  • Solubility vs. Permeability: At gastric pH (1.2), the molecule is unionized and highly permeable but poorly soluble. At intestinal pH (7.4), it exists as a carboxylate anion, maximizing solubility but potentially limiting passive diffusion unless specific transporters (e.g., MCTs) are involved.

Metabolic Stability & Biotransformation (The "M")

Metabolic stability is the Achilles' heel of furan-based drugs. Unlike the benzene ring in benzofurans, the furan ring in 3-benzoylfuran derivatives is electron-rich and susceptible to oxidative opening.

Primary Metabolic Pathways
  • Ketone Reduction: The carbonyl bridge of the benzoyl group is a prime target for cytosolic carbonyl reductases, converting the ketone to a secondary alcohol. This introduces a new chiral center and increases polarity, facilitating excretion.

  • Furan Ring Oxidation: CYP450 enzymes (specifically CYP2E1 and CYP3A4) can epoxidize the furan double bond. This unstable epoxide often rearranges to a reactive cis-enedione, a toxicophore capable of alkylating proteins (glutathione trapping is essential).

  • Glucuronidation: The carboxylic acid is readily conjugated by UGTs (UDP-glucuronosyltransferases), leading to rapid renal clearance.

Visualization: Metabolic Fate of 3-Benzoylfuran Scaffold

MetabolicPathways cluster_0 Bioactivation Risk Parent 3-Benzoylfuran-2-COOH (Parent Scaffold) Alcohol Secondary Alcohol (Reductive Metabolite) Parent->Alcohol Carbonyl Reductase Glucuronide O-Glucuronide (Excretion Product) Parent->Glucuronide UGT (Phase II) Epoxide Furan Epoxide (Reactive Intermediate) Parent->Epoxide CYP450 (Oxidation) Enedione Cis-Enedione (Toxicophore) Epoxide->Enedione Ring Opening GSH_Adduct Glutathione Adduct (Detoxified) Enedione->GSH_Adduct GSH Transferase

Caption: Metabolic divergence of the 3-benzoylfuran scaffold showing bioactivation risks vs. detoxification pathways.

Distribution & Excretion (The "D" & "E")

  • Plasma Protein Binding (PPB): Due to the lipophilic benzoyl tail, PPB is expected to be moderate to high (>90%) . The anionic nature of the carboxylate at physiological pH promotes binding to albumin.

  • Clearance: The primary clearance mechanism is likely renal excretion of the glucuronide conjugate. However, if the furan ring is substituted with halogens (common in kinase inhibitors), metabolic stability increases, potentially shifting clearance to biliary excretion.

Comparative Performance: Scaffold vs. Alternatives

To evaluate the utility of 3-benzoylfuran-2-carboxylic acid, we compare it with Benzofuran-2-carboxylic acid (a direct analog) and VX-680 (a functional benchmark for Aurora kinase inhibition).

Feature3-Benzoylfuran-2-COOH DerivativesBenzofuran-2-COOH DerivativesVX-680 (Tozasertib)
Scaffold Flexibility High: Rotatable ketone linker allows adaptive binding.Low: Fused ring is rigid and planar.Moderate: Pyrimidine-based.[1]
Metabolic Risk High: Furan oxidation risk (bioactivation).Low: Benzene ring is stable.Moderate: N-oxidation/Demethylation.
Synthetic Utility Precursor: Cyclizes to form furo-pyridazines.Endpoint: Often the final pharmacophore.Complex: Multi-step synthesis.
Primary Indication Kinase Inhibitor Intermediate / Anti-TBAnti-inflammatory / AntifungalOncology (Aurora Kinase)

Scientist's Insight:

While Benzofuran-2-carboxylic acid is more metabolically stable, the 3-Benzoylfuran scaffold offers superior geometric freedom. In kinase drug discovery, this "induced fit" capability often outweighs the metabolic liability, which can be mitigated by substituting the furan ring (e.g., adding a methyl group at C5 to block oxidation).

Experimental Protocols

To validate the ADME properties of these derivatives, the following self-validating protocols are recommended.

Protocol 1: Microsomal Stability Assay (Metabolic Liability)
  • Objective: Determine the intrinsic clearance (

    
    ) and identify furan ring opening.
    
  • Reagents: Pooled Human Liver Microsomes (HLM), NADPH regenerating system, Test Compound (1 µM).

  • Workflow:

    • Incubation: Mix 1 µM test compound with 0.5 mg/mL HLM in phosphate buffer (pH 7.4).

    • Initiation: Add NADPH to start the reaction (Time

      
      ).
      
    • Sampling: Aliquot samples at 0, 5, 15, 30, and 60 minutes.

    • Quenching: Stop reaction with ice-cold Acetonitrile containing Internal Standard (IS).

    • Analysis: Centrifuge and analyze supernatant via LC-MS/MS.

    • GSH Trapping (Crucial Step): Run a parallel incubation with Glutathione (GSH) . The detection of a Compound-GSH adduct (+307 Da) confirms the formation of reactive enedione intermediates.

Protocol 2: Thermodynamic Solubility Assay
  • Objective: Measure equilibrium solubility at pH 1.2 (Gastric) and pH 7.4 (Intestinal).

  • Workflow:

    • Add excess solid compound to buffer vials.

    • Shake at 37°C for 24 hours to ensure equilibrium.

    • Filter using a PVDF membrane (0.45 µm) to remove undissolved solid.

    • Quantify filtrate concentration using HPLC-UV against a standard curve.

    • Validation: Measure the pH of the filtrate at the end of the experiment to ensure buffering capacity was maintained.

Protocol 3: Synthesis of the Scaffold (Reference WO2007087276)
  • Context: This scaffold is rarely bought; it is synthesized.

  • Step 1: Reaction of 2-furoic acid with benzoyl chloride (Friedel-Crafts acylation) often yields mixtures.

  • Preferred Route: Reaction of

    
    -halo ketones with active methylene compounds or specific lithiation strategies.
    
  • Diagram:

SynthesisWorkflow Start Starting Material: Furan-2-carboxylic acid ester Step1 Step 1: Acylation (Benzoyl Chloride + AlCl3) Start->Step1 Friedel-Crafts Inter Intermediate: 3-Benzoylfuran-2-ester Step1->Inter Step2 Step 2: Hydrolysis (LiOH / THF / H2O) Inter->Step2 Saponification Final Product: 3-Benzoylfuran-2-carboxylic acid Step2->Final

Caption: General synthetic route for accessing the 3-benzoylfuran-2-carboxylic acid scaffold.

References

  • Vertex Pharmaceuticals Inc. (2007). Aurora kinase modulators and method of use. WO2007087276A1. Link

  • Kowalewska, M., et al. (2010).[2] Synthesis and Preliminary Evaluation of the Antimicrobial Activity of Selected 3-Benzofurancarboxylic Acid Derivatives. Molecules, 15(7), 4737-4749. Link

  • Mao, J., et al. (2010). Synthesis and biological evaluation of 3-substituted-benzofuran-2-carboxylic esters as a novel class of ischemic cell death inhibitors. Bioorganic & Medicinal Chemistry Letters, 20(22), 6362-6365. Link

  • Stigliani, J. L., et al. (2021). Synthesis, Characterization, and Biological Evaluation of New Derivatives Targeting MbtI as Antitubercular Agents. Pharmaceuticals, 14(2), 155.[3] Link

  • Kirilmis, C., et al. (2008).[1] Synthesis and antimicrobial activity of some novel derivatives of benzofuran: Part 2. European Journal of Medicinal Chemistry, 43(2), 300-308.[1] Link

Sources

A Researcher's Guide to In Silico Docking: Evaluating 3-Benzoylfuran-2-carboxylic acid Against Key Therapeutic Targets

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of modern drug discovery, in silico molecular docking has emerged as an indispensable tool, enabling researchers to predict the binding affinity and interaction of small molecules with protein targets at an atomic level. This guide provides a comprehensive, hands-on comparison of the docking behavior of 3-Benzoylfuran-2-carboxylic acid , a molecule of interest due to its furan scaffold known for diverse biological activities, against three distinct and therapeutically relevant protein targets: Cyclooxygenase-2 (COX-2) , Pim-1 Kinase , and E. coli Dihydrofolate Reductase (DHFR) .

This document is designed for researchers, scientists, and drug development professionals. It moves beyond a simple procedural outline to offer a rationale for experimental choices, ensuring a scientifically rigorous and reproducible workflow. We will delve into the structural biology of our targets, the preparation of both ligand and receptors, the execution of docking simulations using the widely-acclaimed AutoDock Vina, and the critical analysis of the resulting data.

The Scientific Rationale: Why These Targets?

The selection of target proteins is a critical first step in any drug discovery pipeline. For this comparative study, we have chosen three proteins that represent distinct therapeutic areas, allowing for a broad assessment of the potential of 3-Benzoylfuran-2-carboxylic acid.

  • Cyclooxygenase-2 (COX-2): An Anti-Inflammatory Target. COX-2 is an inducible enzyme that plays a key role in the inflammatory cascade by synthesizing prostaglandins, which are lipid compounds involved in inflammation, pain, and fever.[1][2] Unlike the constitutively expressed COX-1, COX-2 is primarily found at sites of inflammation, making it a prime target for anti-inflammatory drugs with a reduced risk of gastrointestinal side effects.[2][3][4] We will be utilizing the crystal structure of human COX-2, providing a direct insight into its potential anti-inflammatory applications.

  • Pim-1 Kinase: A Cancer-Associated Target. Pim-1 is a serine/threonine kinase that is overexpressed in a multitude of cancers and is deeply involved in critical cellular processes such as cell proliferation, survival, and drug resistance.[5] Its role in tumorigenesis makes it an attractive target for the development of novel anti-cancer therapeutics.[5][6] By docking our molecule into the active site of Pim-1, we can explore its potential as a cancer-fighting agent.

  • E. coli Dihydrofolate Reductase (DHFR): An Antibacterial Target. DHFR is a vital enzyme in bacteria, responsible for the production of tetrahydrofolate, a precursor necessary for the synthesis of DNA, RNA, and proteins.[7][8] Inhibition of bacterial DHFR leads to a halt in cell growth and replication, making it a well-established target for antibacterial drugs.[7][8] The structural differences between bacterial and human DHFR allow for the design of selective inhibitors.[7] Docking against E. coli DHFR will allow us to investigate the antibacterial potential of our compound.

Experimental Workflow: A Step-by-Step Guide

This section provides a detailed, reproducible protocol for the in silico docking of 3-Benzoylfuran-2-carboxylic acid against our selected targets.

G cluster_prep Preparation Phase cluster_docking Docking Phase cluster_analysis Analysis Phase ligand_prep Ligand Preparation (3-Benzoylfuran-2-carboxylic acid) grid_gen Grid Box Generation ligand_prep->grid_gen receptor_prep Receptor Preparation (COX-2, Pim-1, DHFR) receptor_prep->grid_gen docking Molecular Docking (AutoDock Vina) grid_gen->docking results Results Analysis (Binding Affinity, Interactions) docking->results comparison Comparative Evaluation results->comparison

Caption: Overall workflow for the in silico docking study.

Part 1: Ligand Preparation

The first step is to obtain a high-quality 3D structure of our ligand, 3-Benzoylfuran-2-carboxylic acid.

  • SMILES String Generation: The Simplified Molecular Input Line Entry System (SMILES) is a linear notation for representing molecular structures. The SMILES string for 3-Benzoylfuran-2-carboxylic acid is: O=C(O)c1oc2ccccc2c1C(=O)c3ccccc3.

  • 3D Conformer Generation: A 3D structure is generated from the SMILES string. Several online tools can be used for this purpose, such as the "3D Conformer Generator" from ChemToolsHub or "Convert SMILES to 3D structure" from NovoPro Bioscience Inc.[9][10] The output should be saved in a standard format like .sdf or .mol2.

  • Ligand Preparation for Docking: The 3D structure is then prepared for docking using AutoDockTools. This involves adding Gasteiger charges, merging non-polar hydrogens, and defining the rotatable bonds. The final output is a .pdbqt file, which is the required format for AutoDock Vina.

Part 2: Receptor Preparation

The crystal structures of our target proteins are obtained from the Protein Data Bank (PDB).

  • PDB Structure Acquisition:

    • Human COX-2: PDB ID: 3LN1

    • Human Pim-1 Kinase: PDB ID: 1XWS

    • E. coli DHFR: PDB ID: 4DFR

  • Receptor Preparation: The raw PDB files require cleaning and preparation. This is also done using AutoDockTools and involves:

    • Removing water molecules and any co-crystallized ligands.

    • Adding polar hydrogens.

    • Assigning Kollman charges.

    • Saving the prepared receptor as a .pdbqt file.

Part 3: Grid Box Generation

The grid box defines the three-dimensional space within the receptor where the docking simulation will be performed. It is crucial to center this box on the known or predicted active site of the protein.

  • Identifying the Active Site: The active site residues for our target proteins have been identified from the literature and by inspecting the PDB files with co-crystallized inhibitors.

    • COX-2 (3LN1): Key active site residues include Val74, Val102, Tyr341, Tyr371, Trp373, and Arg499.[1]

    • Pim-1 Kinase (1XWS): The active site includes a phosphate-binding site and a proton acceptor site.[7][11]

    • E. coli DHFR (4DFR): The binding of the inhibitor methotrexate provides a clear definition of the active site.

  • Defining the Grid Box: Using AutoDockTools, a grid box is generated for each receptor. The center and dimensions of the box are set to encompass the entire active site.

Target ProteinPDB IDGrid Box Center (x, y, z)Grid Box Dimensions (Å) (x, y, z)
Human COX-23LN131.7, -22.0, -17.130 x 30 x 30
Human Pim-1 Kinase1XWSTo be centered on the ATP binding pocket25 x 25 x 25
E. coli DHFR4DFRTo be centered on the methotrexate binding site25 x 25 x 25
Part 4: Molecular Docking with AutoDock Vina

With the prepared ligand and receptors, and the defined grid boxes, we can now perform the docking simulations.

  • Configuration File: A configuration file (conf.txt) is created for each docking run. This file specifies the paths to the receptor and ligand .pdbqt files, the center and dimensions of the grid box, and the number of binding modes to generate.

  • Running AutoDock Vina: The docking is initiated from the command line with the following command:

Results and Comparative Analysis

The output of each docking simulation includes a set of predicted binding poses for 3-Benzoylfuran-2-carboxylic acid within the active site of the target protein, along with their corresponding binding affinities (in kcal/mol).

Quantitative Comparison

The binding affinities from the top-ranked poses for each target protein are summarized in the table below. A more negative binding affinity indicates a stronger predicted interaction.

Target ProteinPDB IDPredicted Binding Affinity (kcal/mol)
Human COX-23LN1[Simulated Value]
Human Pim-1 Kinase1XWS[Simulated Value]
E. coli DHFR4DFR[Simulated Value]

(Note: The values in this table are placeholders for the results of the described in silico experiment.)

Qualitative Analysis of Binding Interactions

Visual inspection of the docked poses using molecular visualization software like PyMOL or Chimera is crucial for understanding the nature of the protein-ligand interactions.

G cluster_ligand 3-Benzoylfuran-2-carboxylic acid cluster_protein Protein Active Site ligand Ligand h_bond Hydrogen Bonds ligand->h_bond interacts via hydrophobic Hydrophobic Interactions ligand->hydrophobic interacts via pi_pi Pi-Pi Stacking ligand->pi_pi interacts via

Caption: Key types of protein-ligand interactions.

  • Docking with COX-2: We will analyze the interactions of the carboxylic acid and benzoyl groups of the ligand with key residues in the COX-2 active site. Hydrogen bonding with residues like Arg499 and hydrophobic interactions within the active site channel will be of particular interest.

  • Docking with Pim-1 Kinase: The analysis will focus on how the ligand occupies the ATP-binding pocket and interacts with the hinge region and other conserved residues. The potential for the carboxylic acid to form key hydrogen bonds will be a primary focus.

  • Docking with DHFR: We will examine how 3-Benzoylfuran-2-carboxylic acid mimics the binding of the natural substrate, dihydrofolate, or known inhibitors like methotrexate. Key interactions with residues in the folate binding site will be investigated.

Conclusion and Future Directions

This guide has provided a comprehensive framework for conducting and comparing in silico docking studies of 3-Benzoylfuran-2-carboxylic acid against three diverse and important therapeutic targets. The presented workflow, from ligand and receptor preparation to the detailed analysis of docking results, is designed to be both scientifically robust and practically applicable for researchers in the field of drug discovery.

The comparative results of these docking studies will offer valuable preliminary insights into the potential therapeutic applications of 3-Benzoylfuran-2-carboxylic acid. Strong predicted binding to COX-2 could warrant further investigation into its anti-inflammatory properties, while favorable interactions with Pim-1 Kinase or DHFR could suggest its potential as an anti-cancer or antibacterial agent, respectively.

It is imperative to remember that in silico docking is a predictive tool. The results generated through this computational approach provide a strong foundation for further experimental validation. Promising candidates identified through these studies should be synthesized and subjected to in vitro and in vivo testing to confirm their biological activity and therapeutic potential.

References

  • Chatzipieris, F. P., Petsas, E., Lambrinidis, G., & Chasapis, C. T. (n.d.). Active site of human cyclooxygenase-2 (COX-2, PDB ID: 3LN1). Key... ResearchGate. Retrieved from [Link]

  • Vane, J. R. (1998). Role and regulation of cyclooxygenase-2 during inflammation. PubMed. Retrieved from [Link]

  • ChemToolsHub. (n.d.). 3D Conformer Generator. Retrieved from [Link]

  • Li, Y., & Zhang, T. (2017). Pim-1 kinase as cancer drug target: An update. PMC. Retrieved from [Link]

  • RCSB PDB. (n.d.). 4DFR: CRYSTAL STRUCTURES OF ESCHERICHIA COLI AND LACTOBACILLUS CASEI DIHYDROFOLATE REDUCTASE REFINED AT 1.7 ANGSTROMS RESOLUTION. I. GENERAL FEATURES AND BINDING OF METHOTREXATE. Retrieved from [Link]

  • Patsnap Synapse. (2024, June 21). What are Bacterial DHFR inhibitors and how do they work?. Retrieved from [Link]

  • Anand, K., & Srivastava, H. K. (2021). Investigating single amino acid substitutions in PIM1 kinase: A structural genomics approach. PMC. Retrieved from [Link]

  • Patsnap Synapse. (2024, June 21). What are COX-2 inhibitors and how do they work?. Retrieved from [Link]

  • Cleveland Clinic. (2022, May 24). COX-2 Inhibitors: What They Are, Uses & Side Effects. Retrieved from [Link]

  • Massive Bio. (2025, December 23). Cyclooxygenase 2. Retrieved from [Link]

  • PDB-101. (n.d.). Dihydrofolate Reductase. Retrieved from [Link]

  • Ovid. (n.d.). Dihydrofolate reductase inhibitors as antibacterial agents. Retrieved from [Link]

  • Frontiers. (2021, June 28). Pim1 Kinase Inhibitors Exert Anti-Cancer Activity Against HER2-Positive Breast Cancer Cells Through Downregulation of HER2. Retrieved from [Link]

  • NovoPro Bioscience Inc. (n.d.). Convert SMILES to 3D structure. Retrieved from [Link]

Sources

A Researcher's Guide to De-risking Drug Candidates: Assessing the Off-Target Effects of 3-Benzoylfuran-2-carboxylic Acid

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of modern drug discovery, the journey of a promising molecule from a lab bench to a life-changing therapeutic is fraught with challenges. One of the most significant hurdles is the potential for off-target effects, where a compound interacts with unintended biological molecules, leading to unforeseen toxicity or diminished efficacy.[1][2][3] This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to systematically assess the off-target profile of a novel chemical entity, using "3-Benzoylfuran-2-carboxylic acid" as a representative case study.

The benzofuran core is a privileged scaffold in medicinal chemistry, with derivatives exhibiting a wide array of biological activities, including antifungal, cytotoxic, and enzyme inhibitory properties.[4][5][6][7][8][9] While this chemical versatility is advantageous, it also underscores the critical need for a thorough evaluation of a molecule's selectivity. This guide will navigate through a multi-tiered strategy, from predictive computational approaches to robust experimental validation, enabling a comprehensive understanding of a compound's interaction landscape.

The Imperative of Early Off-Target Assessment

Undesirable off-target interactions are a major cause of preclinical and clinical trial failures, contributing significantly to the high attrition rates in drug development.[1][2] Early identification of these liabilities allows for more informed decision-making, enabling the prioritization of candidates with the most favorable safety profiles and potentially salvaging promising compounds through medicinal chemistry optimization.[10] Safety pharmacology studies, a cornerstone of this assessment, are designed to uncover any adverse effects on vital physiological functions before a drug candidate is administered to humans.[10][11][12]

A Tiered Approach to Off-Target Profiling

A systematic and tiered approach is the most effective strategy for characterizing the off-target profile of a new chemical entity like 3-Benzoylfuran-2-carboxylic acid. This begins with broad, cost-effective computational methods to generate hypotheses, followed by increasingly specific and physiologically relevant experimental assays to confirm and expand upon these initial findings.

G cluster_0 Tier 1: In Silico Prediction cluster_1 Tier 2: In Vitro Screening cluster_2 Tier 3: In Vivo Safety Pharmacology Computational Profiling Computational Profiling Biochemical Assays Biochemical Assays Computational Profiling->Biochemical Assays Hypothesis Generation Cell-Based Assays Cell-Based Assays Biochemical Assays->Cell-Based Assays Functional Confirmation Core Battery Studies Core Battery Studies Cell-Based Assays->Core Battery Studies Whole System Impact

Caption: A tiered workflow for off-target assessment.

Tier 1: In Silico Off-Target Prediction

The initial step in assessing the off-target liability of 3-Benzoylfuran-2-carboxylic acid is to leverage the power of computational modeling. These in silico methods use the chemical structure of a molecule to predict its potential interactions with a vast array of biological targets.[1][2] This approach is cost-effective and can rapidly generate a list of testable hypotheses.

A robust computational off-target safety assessment often employs a variety of hierarchical methods, including:

  • 2D Chemical Similarity: This method compares the 2D structure of the query molecule to a large database of compounds with known biological activities. Techniques like the Similarity Ensemble Approach (SEA) can predict potential targets based on the principle that structurally similar molecules are likely to have similar biological functions.[2][3]

  • Machine Learning Models: Algorithms such as artificial neural networks, support vector machines, and random forests are trained on vast datasets of compound-target interactions to predict the likelihood of a new molecule binding to a range of proteins.[2][3]

  • 3D Shape and Pharmacophore Similarity: These methods consider the three-dimensional conformation of the molecule and the spatial arrangement of its key chemical features (pharmacophore) to identify potential binding partners.

G cluster_0 Input cluster_1 Computational Models cluster_2 Output 3-Benzoylfuran-2-carboxylic acid Structure 3-Benzoylfuran-2-carboxylic acid Structure 2D Similarity (SEA) 2D Similarity (SEA) 3-Benzoylfuran-2-carboxylic acid Structure->2D Similarity (SEA) Machine Learning (aNN, SVM, RF) Machine Learning (aNN, SVM, RF) 3-Benzoylfuran-2-carboxylic acid Structure->Machine Learning (aNN, SVM, RF) 3D Pharmacophore 3D Pharmacophore 3-Benzoylfuran-2-carboxylic acid Structure->3D Pharmacophore Prioritized List of Potential Off-Targets Prioritized List of Potential Off-Targets 2D Similarity (SEA)->Prioritized List of Potential Off-Targets Machine Learning (aNN, SVM, RF)->Prioritized List of Potential Off-Targets 3D Pharmacophore->Prioritized List of Potential Off-Targets

Caption: Workflow for in silico off-target prediction.

Tier 2: In Vitro Experimental Profiling

The hypotheses generated from in silico predictions must be validated through experimental testing. A well-designed in vitro screening cascade can provide robust data on a compound's selectivity and potential for off-target interactions.

Biochemical and Enzymatic Assays

Directly testing the interaction of 3-Benzoylfuran-2-carboxylic acid with a panel of purified proteins is a powerful way to identify off-target binding. Kinases are a particularly important class of proteins to screen, as they are frequently implicated in off-target effects of small molecules.[13][14]

KINOMEscan™ as a Comparative Standard:

The KINOMEscan™ platform is a widely used competition binding assay that can quantitatively measure the interaction of a compound against a large panel of human kinases.[13][15][16][17] This technology is not dependent on enzyme activity, allowing for the screening of a broad range of kinases.[16]

Experimental Protocol: KINOMEscan™ Profiling

  • Compound Preparation: 3-Benzoylfuran-2-carboxylic acid is prepared at a suitable concentration (e.g., 10 µM) in an appropriate solvent (e.g., DMSO).

  • Assay Principle: The assay measures the ability of the test compound to compete with an immobilized, active-site directed ligand for binding to the kinase of interest. The kinase is tagged with DNA, and its binding to the immobilized ligand is quantified by qPCR.[16]

  • Data Analysis: The results are typically reported as the percent of the kinase that remains bound to the immobilized ligand in the presence of the test compound. A lower percentage indicates a stronger interaction.

Data Presentation: Kinase Selectivity Profile

Kinase TargetPercent Control (%) at 10 µMDissociation Constant (Kd) if applicable
Target Kinase X550 nM
Off-Target Kinase A85>10 µM
Off-Target Kinase B20500 nM
Off-Target Kinase C95>10 µM

This table provides a clear and concise summary of the kinase selectivity of the test compound.

Cell-Based Assays

While biochemical assays are excellent for identifying direct binding events, cell-based assays provide crucial information about a compound's effects in a more physiologically relevant context.[18][19] These assays can reveal off-target effects on complex cellular processes that may not be apparent from simple binding studies.

A diverse panel of cell-based assays should be employed to assess the potential for off-target liabilities:

  • Cytotoxicity Assays: These assays measure a compound's ability to kill cells. A variety of cell lines, representing different tissues, should be used to identify any cell-type-specific toxicity.

  • Cell Proliferation Assays: These assays determine if a compound inhibits or stimulates cell growth.

  • Signaling Pathway Analysis: Reporter gene assays or multiplex antibody-based assays can be used to monitor the activity of key signaling pathways that are known to be modulated by off-target interactions.

  • Off-Target Screening Cell Microarray Analysis (OTSCMA): This high-throughput method uses cell microarrays expressing a large number of human proteins to identify unintended binding events.[20]

G Initial Compound Initial Compound Cytotoxicity Screening (Multiple Cell Lines) Cytotoxicity Screening (Multiple Cell Lines) Initial Compound->Cytotoxicity Screening (Multiple Cell Lines) Significant Cytotoxicity? Significant Cytotoxicity? Cytotoxicity Screening (Multiple Cell Lines)->Significant Cytotoxicity? Pathway Analysis (e.g., Apoptosis, Stress Response) Pathway Analysis (e.g., Apoptosis, Stress Response) Significant Cytotoxicity?->Pathway Analysis (e.g., Apoptosis, Stress Response) Yes No Significant Cytotoxicity No Significant Cytotoxicity Significant Cytotoxicity?->No Significant Cytotoxicity No Broad Functional Screening (e.g., Proliferation, Signaling) Broad Functional Screening (e.g., Proliferation, Signaling) No Significant Cytotoxicity->Broad Functional Screening (e.g., Proliferation, Signaling) Identify Potential Off-Target Pathways Identify Potential Off-Target Pathways Broad Functional Screening (e.g., Proliferation, Signaling)->Identify Potential Off-Target Pathways Target Deconvolution Studies Target Deconvolution Studies Identify Potential Off-Target Pathways->Target Deconvolution Studies

Caption: Decision tree for cell-based off-target screening.

Tier 3: Early In Vivo Safety Pharmacology

The final tier of preclinical off-target assessment involves in vivo safety pharmacology studies. These studies are mandated by regulatory agencies and are designed to evaluate the effects of a drug candidate on major physiological systems.[11][12] The "core battery" of safety pharmacology studies focuses on the central nervous, cardiovascular, and respiratory systems.[12][21]

Core Battery Safety Pharmacology Studies

SystemStudy TypeKey Parameters Measured
Central Nervous System (CNS) Irwin Test or Functional Observational Battery (FOB)Behavioral changes, effects on motor activity, coordination, and reflexes.[12]
Cardiovascular System In vitro hERG assay and in vivo cardiovascular telemetry in a relevant animal model.Effects on heart rate, blood pressure, and cardiac electrical activity (e.g., QT interval).[12][21]
Respiratory System Whole-body plethysmography in a relevant animal model.Respiration rate, tidal volume, and minute volume.[12][21]

Experimental Protocol: In Vitro hERG Assay

  • Cell Line: Human embryonic kidney (HEK293) cells stably expressing the hERG potassium channel are used.

  • Assay Principle: The patch-clamp electrophysiology technique is used to measure the effect of 3-Benzoylfuran-2-carboxylic acid on the electrical current flowing through the hERG channel.

  • Data Analysis: The concentration of the compound that causes 50% inhibition of the hERG current (IC50) is determined. A low IC50 value is a potential indicator of risk for cardiac arrhythmias.

Data Integration and Building an Off-Target Profile

The data generated from each tier of this assessment framework should be integrated to build a comprehensive off-target profile for 3-Benzoylfuran-2-carboxylic acid. In silico predictions provide a broad overview of potential liabilities, which are then confirmed or refuted by in vitro biochemical and cell-based assays. Finally, in vivo safety pharmacology studies provide the ultimate assessment of the compound's effects on whole physiological systems.

This integrated profile is essential for making informed decisions about the continued development of a drug candidate. A thorough understanding of a molecule's off-target interactions is not only crucial for ensuring patient safety but also for uncovering potential new therapeutic applications through drug repurposing.[3]

By following the systematic approach outlined in this guide, researchers can confidently and rigorously assess the off-target effects of novel chemical entities like 3-Benzoylfuran-2-carboxylic acid, thereby increasing the probability of success in the challenging but rewarding endeavor of drug discovery.

References

  • Rao, M. S., Gupta, R., Liguori, M. J., Hu, M., Huang, X., Mantena, S. R., ... & Van Vleet, T. R. (2019). Novel Computational Approach to Predict Off-Target Interactions for Small Molecules. Frontiers in Big Data, 2, 25. [Link]

  • Liguori, M. J., & Van Vleet, T. R. (2019). Novel Computational Approach to Predict Off-Target Interactions for Small Molecules. bioRxiv. [Link]

  • Pugsley, M. K., Authier, S., & Curtis, M. J. (2008). Safety pharmacology in drug discovery and development. PubMed. [Link]

  • Eurofins Discovery. KINOMEscan Technology. [Link]

  • Sanofi. (n.d.). Computational Prediction of Off-Target Related Risks of Molecules: Cardiotoxicity, Hepatotoxicity and Reproductive Toxicity. [Link]

  • Herzog, C. (2007). Kinomics: The New Star. Drug Discovery and Development. [Link]

  • Reaction Biology. Kinase Drug Discovery Services. [Link]

  • Rao, M. S., et al. (2023). Artificial Intelligence/Machine Learning-Driven Small Molecule Repurposing via Off-Target Prediction and Transcriptomics. MDPI. [Link]

  • InfinixBio. (2026). Safety Pharmacology Studies Overview: Understanding Their Role in Drug Development. [Link]

  • Charles River Laboratories. Safety Pharmacology Studies. [Link]

  • Eurofins Discovery. (2023). Find your Next Novel Kinase Inhibitor with the KINOMEscan Technology. YouTube. [Link]

  • Drug Target Review. (n.d.). DiscoverX KINOMEscan® Kinase Assay Screening. [Link]

  • seqWell. (2025). BLOG: Selecting the Right Gene Editing Off-Target Assay. [Link]

  • Vipergen. (n.d.). Unlocking the Potential of Cell-Based Assays in Modern Scientific Research. [Link]

  • Creative Biolabs. Off-Target Screening Cell Microarray Assay. [Link]

  • Pharmaron. Safety Pharmacology Services. [Link]

  • Rao, M. S., et al. (2019). Novel Computational Approach to Predict Off-Target - Amanote Research. [Link]

  • News-Medical. (2024). The role of cell-based assays for drug discovery. [Link]

  • Attentive Science. (2025). How Early Safety Pharmacology Studies Accelerate Drug Development and Reduce Risk. [Link]

  • Gupta, A. K., et al. (2014). Synthesis and Antifungal Activity of Derivatives of 2- and 3-Benzofurancarboxylic Acids. ResearchGate. [Link]

  • Kossakowski, J., et al. (2025). Synthesis and Structural Characterization of Derivatives of 2- and 3-Benzo[b]furan Carboxylic Acids with Potential Cytotoxic Activity. ResearchGate. [Link]

  • Kossakowski, J., et al. (2010). Synthesis and Preliminary Evaluation of the Antimicrobial Activity of Selected 3-Benzofurancarboxylic Acid Derivatives. MDPI. [Link]

  • CORE. (n.d.). Synthesis of New Benzofuran-2-Carboxylic Acid Derivatives. [Link]

  • Suh, J., et al. (2010). Synthesis and biological evaluation of 3-substituted-benzofuran-2-carboxylic esters as a novel class of ischemic cell death inhibitors. PubMed. [Link]

  • Xiang, Y., et al. (2011). The discovery of novel benzofuran-2-carboxylic acids as potent Pim-1 inhibitors. PubMed. [Link]

  • Sinha, A., et al. (2025). Green Synthetic Strategies and Medicinal Applications of Benzofuran: A Review. Atlantis Press. [Link]

  • Bhaskar, G., & Yadav, G. (n.d.). Synthesis and biological evaluation of a series of novel benzofuran-2-carboxylate 1,2,3-triazoles. [Link]

  • Li, Y., et al. (2023). Discovery of benzofuran-2-carboxylic acid derivatives as lymphoid tyrosine phosphatase (LYP) inhibitors for cancer immunotherapy. PubMed. [Link]

  • Kossakowski, J., et al. (2012). Derivatives of benzo[b]furan. Part II. Structural studies of derivatives of 2- and 3-benzo[b]furancarboxylic acids. CORE. [Link]

  • de Oliveira, R. B., et al. (2019). Antimalarial Activities of (Z)-2-(Nitroheteroarylmethylene)-3(2H)-Benzofuranone Derivatives: In Vitro and In Vivo Assessment and β-Hematin Formation Inhibition Activity. PMC. [Link]

  • Xu, S., et al. (2023). Synthesis and Biological Studies of Benzo[b]furan Derivatives: A Review from 2011 to 2022. Semantic Scholar. [Link]

Sources

Safety Operating Guide

Personal protective equipment for handling 3-Benzoylfuran-2-carboxylic acid

Author: BenchChem Technical Support Team. Date: February 2026

This guide outlines the operational safety, personal protective equipment (PPE), and handling protocols for 3-Benzoylfuran-2-carboxylic acid (CAS: 170722-85-7).

Executive Summary

3-Benzoylfuran-2-carboxylic acid is a functionalized furan derivative used primarily as an intermediate in organic synthesis and pharmaceutical development.[1] As a carboxylic acid attached to a heteroaromatic ring, it presents specific hazards related to acidity (corrosivity/irritation) and potential sensitization .

Critical Safety Directive: Due to the limited toxicological data available for this specific isomer compared to common reagents, researchers must apply the Precautionary Principle . Treat this compound as a Skin & Eye Irritant (Category 2) and a Respiratory Irritant (STOT SE 3) until specific lot-analysis proves otherwise.

Part 1: Hazard Identification & Risk Assessment

Before selecting PPE, you must understand the "Why" behind the protection.

Hazard ClassRisk DescriptionMechanism of Injury
Physical State Solid / PowderInhalation of fine dusts during weighing/transfer.
Chemical Nature Organic Acid (pKa ~3-4)Proton donation causes immediate irritation to mucous membranes (eyes, nose) and skin.
Structural Alert Furan MoietyFuran rings can be metabolic precursors to reactive intermediates; potential for sensitization upon repeated exposure.

Part 2: Personal Protective Equipment (PPE) Matrix

Do not rely on generic "lab safety" rules. Use this targeted matrix for 3-Benzoylfuran-2-carboxylic acid.

Hand Protection (Gloves)

Recommendation: Nitrile Rubber (minimum 0.11 mm / 4-5 mil thickness).

  • Scientific Rationale: Nitrile provides excellent resistance to solid organic acids. The carboxylic acid group is polar; nitrile (a polar elastomer) resists permeation better than latex against acidic functionalities.

  • The "Solvent Trap": The compound is safe with nitrile, but if you dissolve it in DCM (Dichloromethane) or THF , standard nitrile gloves will degrade in seconds.

    • If handling solid: Standard Nitrile.

    • If in Solution (DCM/THF):Silver Shield™ (Laminate) or double-gloved Nitrile (change immediately upon splash).

Respiratory Protection

Recommendation: N95 (minimum) or P100 Particulate Respirator.

  • Context: Essential during weighing and transfer outside a fume hood.

  • Why: As a fluffy organic solid, static electricity can cause particle dispersion. Inhaling acidic dust causes immediate bronchial irritation.

  • Engineering Control: Always prioritize a Chemical Fume Hood . If working in a hood, a respirator is optional unless the powder is extremely fine and drafty.

Eye & Face Protection

Recommendation: Chemical Splash Goggles (Indirect Vented). [2][3][4]

  • Critical Distinction: Safety glasses (with side shields) are insufficient for acidic powders. Dust can bypass side shields and react with eye moisture to form an acidic solution on the cornea. Goggles provide a complete seal.

Part 3: Operational Workflow & Handling Protocol

This self-validating workflow minimizes exposure risks.

Phase 1: Preparation & Weighing
  • Static Control: Use an ionizing bar or anti-static gun on the weighing boat. Organic acids often carry static charges that cause "jumping" of powder.

  • Taring: Tare the vial inside the fume hood to avoid carrying contaminated air out.

  • Transfer: Use a disposable spatula. Do not reuse spatulas to prevent cross-contamination of acid-sensitive reagents.

Phase 2: Reaction Setup
  • Solvent Addition: Add solvent slowly to the solid.

    • Note: If using basic solvents (e.g., Pyridine, Triethylamine), expect an exotherm (Heat generation) as the acid is neutralized.

  • Inert Atmosphere: While not strictly air-sensitive, furan derivatives can darken (oxidize) over time. Purging the headspace with Nitrogen/Argon is recommended for purity.

Phase 3: Decontamination & Spill Response
  • Minor Spill (Solid): Do not dry sweep (creates dust). Cover with a wet paper towel (water dampens dust), then wipe up.

  • Surface Decontamination: Wipe surfaces with a dilute Sodium Bicarbonate (Sat. NaHCO₃) solution to neutralize any residual acid, followed by water.

Part 4: Decision Logic Diagram (PPE Selection)

This diagram illustrates the decision process for selecting gloves and respiratory protection based on the state of the chemical.

PPE_Logic Start Handling 3-Benzoylfuran-2-carboxylic acid State_Check Determine Physical State Start->State_Check Solid Solid / Powder State_Check->Solid Solution Dissolved in Solvent State_Check->Solution Solid_PPE PRIMARY HAZARD: DUST 1. Fume Hood (Sash Low) 2. Nitrile Gloves (Standard) 3. Chemical Goggles Solid->Solid_PPE Solvent_Check Identify Solvent Solution->Solvent_Check Polar_Solvent Methanol / Water / Ether Solvent_Check->Polar_Solvent Aggressive_Solvent DCM / THF / Chloroform Solvent_Check->Aggressive_Solvent Standard_Gloves Standard Nitrile Gloves (Change on Splash) Polar_Solvent->Standard_Gloves Laminate_Gloves Silver Shield / Laminate Gloves OR Double Nitrile (Immediate Change) Aggressive_Solvent->Laminate_Gloves

Caption: Decision tree for selecting appropriate hand and respiratory protection based on the physical state and solvent system used.

Part 5: Disposal & Environmental Compliance

Do not dispose of down the drain.

  • Waste Stream: Classify as "Organic Acid Waste" .

  • Segregation: Keep separate from "Organic Base Waste" (e.g., amines) to prevent heat generation in the waste drum.

  • Labeling: Clearly label the waste tag with "3-Benzoylfuran-2-carboxylic acid" and "Irritant".

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 10331, Benzofuran-2-carboxylic acid. Retrieved from [Link]

  • National Research Council (US) Committee on Prudent Practices in the Laboratory (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press. Retrieved from [Link]

  • ChemSRC (2025). 3-Benzoylfuran-2-carboxylic acid (CAS 170722-85-7) Physicochemical Properties. Retrieved from [Link]

Sources

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.